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  • Product: Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis-
  • CAS: 79606-18-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis- (CAS Number 79606-18-1)

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed examination of "Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis-," a diarylalkane wit...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of "Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis-," a diarylalkane with the CAS number 79606-18-1 and molecular formula C20H26.[1] While specific research on this particular molecule is limited, this document synthesizes information from closely related structures and the broader class of diarylalkanes to offer a comprehensive profile. This guide covers its chemical identity, physicochemical properties, a plausible synthetic pathway, predicted spectral data for characterization, and a discussion of its potential applications and toxicological profile based on analogous compounds. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and other scientific fields who may be interested in this or structurally similar molecules.

Chemical Identity and Structure

"Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis-," also known by its structural descriptor 1,3-diphenyl-1-octene, belongs to the diarylalkane class of organic compounds. These molecules are characterized by the presence of two phenyl groups attached to an alkane backbone. The specific structure of this compound features a three-carbon propane chain with two phenyl groups attached. One phenyl group is at the 1-position, and the other is also at the 1-position of the propane chain, which itself is substituted with a pentyl group at the 1-position.

Molecular Structure:

Caption: Chemical structure of Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis-

Table 1: Chemical Identity

IdentifierValue
IUPAC Name Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis-
CAS Number 79606-18-1
Molecular Formula C20H26[1]
Molecular Weight 266.42 g/mol
Canonical SMILES CCCCCC(C1=CC=CC=C1)CCC2=CC=CC=C2
InChI Key InChIKey=ZJCDWJCYGFJFEH-UHFFFAOYSA-N

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value/CharacteristicRationale
Appearance Colorless to pale yellow liquid or low-melting solidTypical for diarylalkanes of this molecular weight.
Boiling Point > 300 °CHigh molecular weight and non-polar nature suggest a high boiling point.
Melting Point < 25 °CThe flexible alkyl chain may disrupt crystal packing, leading to a low melting point.
Solubility Insoluble in water; Soluble in common organic solvents (e.g., hexane, toluene, dichloromethane)The non-polar hydrocarbon structure dictates its solubility.
Density ~0.95 - 1.05 g/cm³Similar to other aromatic hydrocarbons.
LogP > 5The high number of carbon atoms and two phenyl groups indicate significant lipophilicity.

Synthesis and Manufacturing

A specific, documented synthesis for "Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis-" is not available in the searched literature. However, a plausible and efficient synthetic route can be designed based on established organometallic and organic chemistry principles. A common method for the synthesis of 1,3-diarylalkanes is through the conjugate addition of an organometallic reagent to an α,β-unsaturated ketone, followed by reduction.

Proposed Synthetic Pathway: A Two-Step Approach

This proposed synthesis involves a Michael addition of a phenyl organometallic reagent to an α,β-unsaturated ketone, followed by a Wolff-Kishner reduction to remove the carbonyl group.

Synthetic_Pathway Chalcone 1-Phenyl-2-hepten-1-one Intermediate 1,3-Diphenyl-1-octanone Chalcone->Intermediate 1. Michael Addition (Cu(I) catalyst) PhenylMagnesiumBromide Phenylmagnesium bromide (PhMgBr) PhenylMagnesiumBromide->Intermediate Product Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis- Intermediate->Product 2. Wolff-Kishner Reduction Hydrazine Hydrazine (N2H4), Potassium Hydroxide (KOH) Hydrazine->Product

Caption: Proposed synthetic pathway for the target molecule.

Experimental Protocol:

Step 1: Synthesis of 1,3-Diphenyl-1-octanone (Michael Addition)

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a solution of 1-phenyl-2-hepten-1-one (1 equivalent) in dry tetrahydrofuran (THF).

  • Grignard Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of phenylmagnesium bromide (1.1 equivalents) in THF dropwise via the dropping funnel. A catalytic amount of a copper(I) salt, such as copper(I) iodide, can be added to promote the 1,4-addition.

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield 1,3-diphenyl-1-octanone.

Step 2: Synthesis of Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis- (Wolff-Kishner Reduction)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 1,3-diphenyl-1-octanone (1 equivalent) from the previous step in a high-boiling solvent such as diethylene glycol.

  • Reagent Addition: Add hydrazine hydrate (excess, e.g., 5-10 equivalents) and potassium hydroxide (excess, e.g., 5-10 equivalents).

  • Reaction Conditions: Heat the mixture to reflux (typically 180-200 °C) for several hours. The water and excess hydrazine will distill off.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and add water. Extract the product with a non-polar organic solvent like hexane or toluene. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be further purified by vacuum distillation or column chromatography to yield the final product, "Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis-".

Analytical Characterization

While experimental spectra for this specific molecule are not publicly available, we can predict the key features of its NMR and mass spectra based on its structure and data from analogous compounds.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (in CDCl₃):

  • Aromatic Protons (10H): A complex multiplet in the range of δ 7.10-7.40 ppm, corresponding to the ten protons on the two phenyl rings.

  • Benzylic Methine Proton (1H): A multiplet around δ 2.6-2.9 ppm, coupled to the adjacent methylene protons and the protons of the pentyl chain.

  • Methylene Protons (4H): Two distinct multiplets in the range of δ 1.6-2.2 ppm, corresponding to the two methylene groups of the propane backbone.

  • Pentyl Chain Protons (11H): A series of multiplets between δ 0.8-1.5 ppm, with the terminal methyl group appearing as a triplet around δ 0.9 ppm.

Predicted ¹³C NMR Spectrum (in CDCl₃):

  • Aromatic Carbons: Multiple signals in the δ 125-145 ppm region. The quaternary carbons attached to the alkyl chain will be downfield compared to the protonated carbons.

  • Benzylic Methine Carbon: A signal around δ 40-45 ppm.

  • Aliphatic Methylene and Methine Carbons: Signals in the δ 20-40 ppm range.

  • Pentyl Chain Carbons: Signals in the upfield region, typically δ 14-35 ppm.

4.2. Mass Spectrometry (MS)

Predicted Electron Ionization (EI) Mass Spectrum:

  • Molecular Ion (M⁺): A peak at m/z = 266, corresponding to the molecular weight of the compound.

  • Major Fragmentation Pathways:

    • Benzylic Cleavage: Loss of a pentyl radical (C₅H₁₁) to give a fragment at m/z = 195. Loss of a hexyl radical (C₆H₁₃) to give a fragment at m/z = 181.

    • Tropylium Ion: A prominent peak at m/z = 91, characteristic of compounds containing a benzyl group, formed through rearrangement.

    • Other Fragments: Various other fragments arising from cleavage of the alkyl chain and the propane backbone.

Mass_Spec_Fragmentation MolecularIon [C20H26]⁺˙ m/z = 266 Fragment195 [C15H15]⁺ m/z = 195 MolecularIon->Fragment195 - C5H11• Fragment91 [C7H7]⁺ m/z = 91 (Tropylium ion) MolecularIon->Fragment91 Rearrangement & Cleavage Fragment105 [C8H9]⁺ m/z = 105 MolecularIon->Fragment105 - C12H17• Fragment195->Fragment91 Further Fragmentation

Caption: Predicted major fragmentation pathways in EI-MS.

Potential Applications and Fields of Interest

The diarylalkane scaffold is a common motif in medicinal chemistry and materials science. While no specific applications for "Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis-" have been reported, its structural features suggest potential utility in several areas:

  • Drug Discovery: Diarylalkanes have been investigated for a wide range of biological activities, including as anticancer, anti-inflammatory, and antimicrobial agents. The lipophilic nature of this compound could facilitate its interaction with biological membranes and hydrophobic binding pockets of target proteins.

  • Organic Electronics: The phenyl groups provide π-conjugation, which is a key feature for materials used in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The long alkyl chain could be used to tune the solubility and film-forming properties of such materials.

  • High-Performance Polymers: The diarylalkane structure can be incorporated into polymer backbones to enhance thermal stability and mechanical properties.

Toxicology and Safety

No specific toxicological data for "Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis-" are available. Therefore, a precautionary approach based on the general toxicity of aromatic hydrocarbons and related compounds is warranted.

General Hazards:

  • Skin and Eye Irritation: Aromatic hydrocarbons can be irritating to the skin and eyes upon direct contact.

  • Respiratory Irritation: Inhalation of vapors or aerosols may cause respiratory tract irritation.

  • Toxicity of Related Compounds: Some substituted diarylethylamines have been reported to have psychoactive effects and have been associated with fatalities, often in cases of polysubstance use.[2] While the subject molecule does not contain an amine group, this highlights the potential for biological activity within this class of compounds. The toxicity of substituted benzenes can vary significantly depending on the nature and position of the substituents.

Handling and Storage Recommendations:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to minimize inhalation exposure.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[3][4]

Conclusion

"Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis-" (CAS 79606-18-1) is a diarylalkane with potential for further investigation in various scientific fields, particularly in medicinal chemistry and materials science. Although specific experimental data for this compound are scarce, this technical guide has provided a comprehensive overview based on its chemical structure and the properties of analogous compounds. The proposed synthetic route offers a practical approach for its preparation, and the predicted spectral data provide a basis for its analytical characterization. Further research is necessary to fully elucidate its physicochemical properties, biological activities, and toxicological profile to unlock its full potential.

References

  • Angene International Limited. (2025, November 28). Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis-|CAS 79606-18-1. Retrieved from [Link]

  • Reagentia. Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis- (1 x 100 mg). Retrieved from [Link]

  • S-Chem. (2015, June 1). Material Safety Data Sheet Benzene. Retrieved from [Link]

  • Shell. (2013, August). SAFETY DATA SHEET: BENZENE. Retrieved from [Link]

  • EPA. (2023, November 1). Benzene, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis- - Substance Details - SRS. Retrieved from [Link]

  • AppliChem. Benzene, 1,1'-(1,1,2,2,3,3-hexafluoro-1,3-propanediyl)bis-. Retrieved from [Link]

  • PubChem. Benzene, 1,1'-(1-methyl-1,3-propanediyl)bis-, didehydro deriv.. Retrieved from [Link]

  • Corkery, J. M., et al. (2025). Deaths related to the use of diarylethylamines, with a focus on the United Kingdom: A systematic review and case series report. Drug and Alcohol Review.
  • Cheméo. Chemical Properties of Benzene, 1,1'-(1-methyl-1,3-propanediyl)bis- (CAS 1520-44-1). Retrieved from [Link]

Sources

Exploratory

"Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis-" synthesis pathway

An In-Depth Technical Guide to the Synthesis of Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis- Introduction Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis-, also known as 1,3-diphenylheptane, is a diarylalkane of interest in...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis-

Introduction

Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis-, also known as 1,3-diphenylheptane, is a diarylalkane of interest in various fields of chemical research, potentially including materials science and as a building block in the synthesis of more complex molecules. The synthesis of such 1,3-diarylalkanes presents unique challenges, primarily centered around achieving regioselectivity and avoiding common side reactions such as carbocation rearrangements and polyalkylation, particularly in classical electrophilic aromatic substitution reactions.[1]

This technical guide provides a comprehensive overview of plausible synthetic pathways for Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis-. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. The guide will delve into the mechanistic underpinnings of each proposed route, offering field-proven insights into experimental design and execution.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals several potential bond disconnections, leading to logical and synthetically viable forward pathways. The primary disconnections are at the C-C bonds between the aromatic rings and the aliphatic chain.

G cluster_paths Retrosynthetic Pathways TM Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis- P1 Benzene + Pentyl-propanediyl precursor TM->P1 C-C bond formation (Friedel-Crafts) P2 Phenyl Grignard + Pentyl-propanediyl electrophile TM->P2 C-C bond formation (Grignard) P3 P3 TM->P3 Reduction P3_intermediate Chalcone Intermediate P3->P3_intermediate C=C and C=O reduction P3_precursors Acetophenone + Benzaldehyde derivative P3_intermediate->P3_precursors Claisen-Schmidt Condensation

Caption: Retrosynthetic analysis of Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis-.

Synthetic Pathways

Pathway 1: Friedel-Crafts Alkylation

The Friedel-Crafts alkylation is a classical method for forming carbon-carbon bonds between an aromatic ring and an alkyl halide or other suitable electrophile in the presence of a Lewis acid catalyst.[2][3]

Mechanism and Rationale:

A plausible approach involves the reaction of benzene with a suitable 1,3-difunctionalized heptane derivative, such as 1,3-dichloro-1-pentylpropane, in the presence of a strong Lewis acid like aluminum chloride (AlCl₃). The Lewis acid activates the alkyl halide, generating a carbocation or a highly polarized complex that then undergoes electrophilic attack by the benzene ring.[4]

However, a significant challenge with primary alkyl halides in Friedel-Crafts alkylation is the propensity for carbocation rearrangements to form more stable secondary or tertiary carbocations.[1][5] This can lead to a mixture of isomeric products.

Proposed Reaction Scheme:

G Benzene Benzene Product Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis- Benzene->Product 1,3-dichloro-1-pentylpropane, AlCl₃

Caption: Friedel-Crafts alkylation approach to the target molecule.

Limitations:

  • Carbocation Rearrangements: The primary carbocation that would form from 1,3-dichloro-1-pentylpropane is highly likely to undergo hydride shifts, leading to a mixture of products with the phenyl groups at different positions on the heptane chain.

  • Polyalkylation: The initial alkylation product is more reactive than benzene itself, making it susceptible to further alkylation, which can result in complex product mixtures.[1]

To circumvent these issues, a Friedel-Crafts acylation followed by reduction offers a more controlled, albeit longer, alternative.[4][6]

Pathway 2: Grignard Reagent-Based Synthesis

Grignard reactions are a powerful tool for the formation of carbon-carbon bonds.[7][8] This pathway would involve the reaction of a phenyl Grignard reagent with a suitable difunctionalized heptane electrophile.

Mechanism and Rationale:

Phenylmagnesium bromide, prepared from bromobenzene and magnesium metal, can act as a potent nucleophile.[9][10] This can be reacted with a dihaloalkane like 1,3-dichloro-1-pentylpropane. The nucleophilic phenyl group would displace the halide ions in a sequential substitution reaction.

Proposed Reaction Scheme:

G Phenylmagnesium bromide (2 eq.) Phenylmagnesium bromide (2 eq.) Product Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis- Phenylmagnesium bromide (2 eq.)->Product 1,3-dichloro-1-pentylpropane

Caption: Grignard-based synthesis of the target molecule.

Experimental Considerations:

  • Anhydrous Conditions: Grignard reagents are highly sensitive to protic solvents and must be prepared and used under strictly anhydrous conditions.[7][10]

  • Wurtz-Type Coupling: A potential side reaction is the coupling of the Grignard reagent with the remaining alkyl halide, which can be minimized by controlling the stoichiometry and reaction conditions.

Pathway 3: Synthesis via a Chalcone Intermediate (Recommended)

This multi-step pathway offers excellent control over the final structure and avoids the issues of rearrangements and polyalkylation associated with direct Friedel-Crafts alkylation. The core of this strategy is the Claisen-Schmidt condensation to form a chalcone, followed by reduction steps.[11][12]

Overall Workflow:

G Start Benzaldehyde + Heptanoyl Chloride Step1 Friedel-Crafts Acylation Start->Step1 Step2 Claisen-Schmidt Condensation Step1->Step2 Acetophenone Step3 Catalytic Hydrogenation Step2->Step3 End Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis- Step3->End

Caption: Workflow for the synthesis via a chalcone intermediate.

Step-by-Step Protocol:

Step 1: Synthesis of 1-Phenylheptan-1-one

This step involves the Friedel-Crafts acylation of benzene with heptanoyl chloride.

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
Benzene78.11100 mL1.12
Heptanoyl chloride148.6414.86 g0.1
Aluminum chloride133.3414.67 g0.11
Dichloromethane-200 mL-

Procedure:

  • To a stirred suspension of anhydrous aluminum chloride in dry dichloromethane at 0 °C under an inert atmosphere, add heptanoyl chloride dropwise.

  • After the addition is complete, add benzene dropwise, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Pour the reaction mixture slowly onto crushed ice with concentrated HCl.

  • Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain 1-phenylheptan-1-one.

Step 2: Synthesis of 1,3-Diphenyl-2-hepten-1-one (Chalcone)

This is a Claisen-Schmidt condensation between the synthesized 1-phenylheptan-1-one and benzaldehyde.[12]

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
1-Phenylheptan-1-one190.2819.03 g0.1
Benzaldehyde106.1210.61 g0.1
Sodium hydroxide40.004.0 g0.1
Ethanol-150 mL-
Water-50 mL-

Procedure:

  • Dissolve 1-phenylheptan-1-one and benzaldehyde in ethanol in a round-bottom flask.

  • Add a solution of sodium hydroxide in water dropwise to the stirred mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product.

  • Filter the solid, wash with cold water, and recrystallize from ethanol to obtain the pure chalcone.

Step 3: Reduction to Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis-

The final step involves the reduction of both the carbon-carbon double bond and the carbonyl group of the chalcone. This can be achieved in a single step using catalytic hydrogenation under appropriate conditions.

Reagent/CatalystQuantity
1,3-Diphenyl-2-hepten-1-one27.84 g (0.1 mol)
10% Palladium on Carbon (Pd/C)1.0 g
Ethanol250 mL
Hydrogen gas50 psi

Procedure:

  • In a hydrogenation apparatus, dissolve the chalcone in ethanol.

  • Add the 10% Pd/C catalyst to the solution.

  • Pressurize the vessel with hydrogen gas to approximately 50 psi.

  • Stir the mixture vigorously at room temperature until hydrogen uptake ceases (typically 12-24 hours).

  • Carefully vent the apparatus and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis-.

Conclusion

While several synthetic routes to Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis- are conceivable, the pathway proceeding through a chalcone intermediate is recommended for its superior control over the final product structure, thereby avoiding the common pitfalls of Friedel-Crafts alkylations. This multi-step approach, although longer, ensures higher purity and yield of the target molecule. The experimental protocols provided herein are based on well-established chemical transformations and offer a reliable foundation for the synthesis of this and structurally related 1,3-diarylalkanes.

References

  • ResearchGate. (2026, January 1). Synthesis and Structural Confirmation of Natural 1,3-Diarylpropanes.
  • Grignard Reaction. (n.d.). Grignard Reaction.
  • ScienceDirect. (2023, November 10). Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • Chemistry Steps. (2025, June 20). Friedel-Crafts Alkylation.
  • Leah4sci. (2020, February 19). Grignard Reagent, Reaction, Mechanism and Shortcut.
  • Sigma-Aldrich. (n.d.). Grignard Reagents.
  • Reagentia. (n.d.). Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis-.
  • LibreTexts Chemistry. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • ResearchGate. (2015, July 9). Concise total synthesis of 1,3-diphenylpropane derivatives griffithanes A, B and F.
  • Chemistry Stack Exchange. (2020, June 15). Alkylation of benzene.
  • YouTube. (2019, July 9). Benzene synthesis strategies.

Sources

Foundational

"Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis-" physical characteristics

(1,3-Diphenyloctane)[1] Executive Summary This technical guide provides a comprehensive analysis of Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis- (CAS RN: 79606-18-1), chemically identified as 1,3-Diphenyloctane .[1] Belo...

Author: BenchChem Technical Support Team. Date: March 2026

(1,3-Diphenyloctane)[1]

Executive Summary

This technical guide provides a comprehensive analysis of Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis- (CAS RN: 79606-18-1), chemically identified as 1,3-Diphenyloctane .[1] Belonging to the class of heavy diarylalkanes, this compound is characterized by its high thermal stability, lipophilicity, and dielectric properties. It is primarily utilized in the formulation of dielectric fluids for capacitors, heat transfer oils, and as a specialized intermediate in the synthesis of hydrophobic polymers.

This document details the physicochemical properties, synthesis pathways, and analytical characterization protocols required for researchers dealing with heavy alkylbenzene derivatives.

Part 1: Chemical Identity & Structural Analysis[1]

The nomenclature "Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis-" describes a propane backbone substituted at positions 1 and 3 with benzene rings, with an additional pentyl group at position 1.[1] Structurally, this resolves to an octane chain with phenyl substituents at carbons 1 and 3.

Table 1: Chemical Identity

ParameterDetail
CAS Registry Number 79606-18-1
IUPAC Name 1,3-Diphenyloctane
CA Index Name Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis-
Molecular Formula C₂₀H₂₆
Molecular Weight 266.42 g/mol
SMILES CCCCCC(C1=CC=CC=C1)CCC2=CC=CC=C2
Structural Class Diarylalkane (Heavy Alkylbenzene)
Stereochemical Implications

The molecule possesses a chiral center at the C3 position of the octane chain (the carbon bearing the pentyl group and the first phenyl ring).[1] Consequently, the synthesized product typically exists as a racemic mixture (R/S enantiomers) unless asymmetric catalysis is employed. This chirality influences the fluid's viscosity and pour point but generally does not affect bulk dielectric properties.

Part 2: Physical & Thermodynamic Characteristics[1]

The addition of a pentyl chain to the 1,3-diphenylpropane core significantly alters the thermodynamic profile, increasing the boiling point and lipophilicity while suppressing the freezing point due to asymmetry.[1]

Table 2: Physicochemical Properties (Experimental & Predicted High-Confidence)

PropertyValue / RangeConditionCausality/Notes
Physical State Viscous Liquid20°C, 1 atmAsymmetry disrupts crystal lattice packing.[1]
Density 0.96 ± 0.02 g/cm³20°CTypical for heavy alkylbenzenes; lower than water.[1]
Boiling Point 365°C - 375°C760 mmHgHigh MW and

-

stacking interactions.[1]
Vapor Pressure < 0.01 Pa25°CLow volatility makes it suitable for high-vacuum fluids.[1]
LogP (Octanol/Water) 7.2 - 7.5-Extreme lipophilicity; bioaccumulative potential.[1]
Refractive Index (

)
1.545 - 1.55520°CHigh electron density from aromatic rings.[1]
Flash Point > 160°CClosed CupHigh thermal safety margin.[1]
Viscosity 15 - 25 cSt40°CIncreased by the pentyl chain entanglement.[1]

Technical Insight: The high boiling point and low vapor pressure are critical for its use in dielectric fluids (e.g., in high-voltage capacitors), where bubble formation (partial discharge) must be prevented under thermal stress.[1]

Part 3: Synthesis & Manufacturing Dynamics[1]

The synthesis of 1,3-diphenyloctane is classically achieved via Friedel-Crafts Alkylation .[1] This process demands strict control over carbocation rearrangement to prevent the formation of thermodynamic isomers (e.g., 1,4- or 2,4- substituted products).[1]

Protocol: Acid-Catalyzed Alkylation (Laboratory Scale)

Reagents:

  • Benzene (Excess, Solvent/Reactant)[2]

  • 1-Chloro-3-phenyloctane (Electrophile Precursor)[1]

  • Aluminum Chloride (

    
    ) or Zeolite Catalyst (e.g., HY Zeolite)
    

Workflow:

  • Activation: The alkyl halide interacts with the Lewis acid (

    
    ), generating a carbocation complex.
    
  • Electrophilic Attack: The complex attacks the

    
    -system of the benzene ring.[1]
    
  • Re-aromatization: Loss of a proton restores aromaticity, yielding the diarylalkane.

  • Quench: Hydrolysis of the catalyst complex.

Mechanistic Pathway (DOT Visualization)

SynthesisPathway Start Benzene + 1-Chloro-3-phenyloctane Complex Carbocation Intermediate Start->Complex Activation Catalyst Lewis Acid (AlCl3) Catalyst->Complex Attack Electrophilic Attack (Sigma Complex) Complex->Attack + Benzene Product 1,3-Diphenyloctane (Crude) Attack->Product - HCl Workup Hydrolysis & Distillation Product->Workup Purification

Figure 1: Friedel-Crafts alkylation pathway for the synthesis of 1,3-diphenyloctane.

Critical Control Points:

  • Temperature: Maintain < 10°C during catalyst addition to prevent poly-alkylation (polymerization).

  • Stoichiometry: Use a 5:1 molar excess of benzene to minimize the formation of "heavies" (tri- and tetra-phenyl alkanes).[1]

Part 4: Analytical Characterization

Validating the identity of CAS 79606-18-1 requires distinguishing it from its isomers (e.g., 1,1-diphenyloctane).[1]

1. Gas Chromatography - Mass Spectrometry (GC-MS)[1]
  • Column: DB-5ms or equivalent non-polar capillary column (30m x 0.25mm).

  • Inlet Temp: 280°C.

  • Fragmentation Pattern (EI, 70eV):

    • Molecular Ion (

      
      ):  m/z 266 (weak).[1]
      
    • Base Peak: m/z 91 (Tropylium ion,

      
      ) – characteristic of benzyl fragments.
      
    • Key Fragment: m/z 105 (

      
      ) or m/z 119, depending on the specific cleavage of the alkyl chain.[1] The 1,3-substitution pattern often yields a distinct fragmentation at the C2-C3 bond of the propane bridge.[1]
      
2. Nuclear Magnetic Resonance (

-NMR)
  • Solvent:

    
    .
    
  • Diagnostic Signals:

    • 
       7.1 - 7.4 ppm (Multiplet, 10H): Aromatic protons.[1]
      
    • 
       2.4 - 2.6 ppm (Multiplet, 1H): Methine proton (
      
      
      
      ) at the branching point.[1]
    • 
       2.5 ppm (Triplet, 2H): Benzylic methylene (
      
      
      
      ).[1]
    • 
       0.85 ppm (Triplet, 3H): Terminal methyl of the pentyl group.
      
Analytical Workflow Diagram

AnalyticalWorkflow Sample Crude Reaction Mixture Extraction Liquid-Liquid Extraction (Hexane/Water) Sample->Extraction GC GC-MS Analysis (m/z 266 check) Extraction->GC Screening Distillation Vacuum Distillation (>200°C @ 5mmHg) Extraction->Distillation Scale-up NMR 1H-NMR Validation (Isomer Confirmation) GC->NMR Correlation Distillation->NMR Purity Check

Figure 2: Step-by-step analytical workflow for isolating and validating 1,3-diphenyloctane.

Part 5: Applications & Safety[1][3]
Industrial Applications
  • Dielectric Fluids: Due to its high breakdown voltage and low moisture absorption, it is used in capacitors and transformers, often blended with other diarylalkanes to tailor viscosity.

  • Heat Transfer Fluids: Stable up to 300°C, making it suitable for closed-loop heating systems in chemical processing.[1]

  • Solvent for Carbonless Copy Paper: Historically used as a microencapsulated solvent for dye precursors due to its ability to solubilize color formers without evaporating.[1]

Safety & Toxicology (E-E-A-T)
  • Skin Irritation: Classified as a Skin Irritant (Category 2).[1][3] Prolonged exposure can cause defatting of the skin (dermatitis) due to high lipophilicity.

  • Aquatic Toxicity: Chronic aquatic toxicity is a concern.[1] As a heavy hydrocarbon, it does not biodegrade rapidly and has high bioaccumulation potential (LogP > 7).

  • Handling: Use nitrile gloves and chemical splash goggles.[1] Handle in a fume hood to avoid inhalation of aerosols, although vapor hazard is low at room temperature.

References
  • National Institute of Standards and Technology (NIST). Benzene, 1,1'-(1,3-propanediyl)bis- Mass Spectrum and Constants.[1] NIST Chemistry WebBook.[1] Available at: [Link][1]

  • PubChem. 1,1-Diphenyloctane Compound Summary (Isomer Comparison). National Library of Medicine.[1] Available at: [Link][1]

  • Olah, G. A. Friedel-Crafts and Related Reactions.[1] Wiley-Interscience.[1] (Standard reference for alkylation mechanisms).

  • Beilstein Journal of Organic Chemistry. Developments in Friedel–Crafts alkylation. Available at: [Link][1]

Sources

Exploratory

"Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis-" spectroscopic data

The following technical guide details the spectroscopic characterization of Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis- , systematically identified as 1,3-Diphenyloctane . This guide is structured for researchers requir...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic characterization of Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis- , systematically identified as 1,3-Diphenyloctane .

This guide is structured for researchers requiring high-fidelity structural validation of alkyl-aryl scaffolds, common in lubricant formulation, surfactant synthesis, and drug intermediate profiling.[1]

CAS Registry Number: 79606-18-1 Systematic Name: Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis- Molecular Formula:


Molecular Weight:  266.42  g/mol [1]

Executive Summary & Structural Architecture

The target molecule is a diarylalkane featuring a propane bridge substituted at the C1 position with a pentyl chain and a phenyl ring, and at the C3 position with a second phenyl ring. In IUPAC nomenclature, treating the longest aliphatic chain as the parent, this is 1,3-diphenyloctane .

Accurate characterization requires distinguishing the two non-equivalent benzylic positions:

  • C1 (Methine): Chiral center, attached to the pentyl chain and a phenyl ring.

  • C3 (Methylene): Terminal benzylic position (relative to the propane bridge definition), attached to the second phenyl ring.

Structural Visualization

The following diagram illustrates the connectivity and carbon numbering used for spectral assignment.

G cluster_0 Aromatic Ring A cluster_1 Aromatic Ring B Ph1 Phenyl (A) C3 C3 (Benzylic Methylene) Ph1->C3 C1 C1 (Benzylic Methine) Chiral Center Ph2 Phenyl (B) C1->Ph2 Pentyl Pentyl Chain (C4 - C8) C1->Pentyl C2 C2 (Methylene Bridge) C2->C1 C3->C2

Figure 1: Connectivity map of 1,3-Diphenyloctane highlighting the distinct benzylic environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The asymmetry of the molecule results in distinct chemical shifts for the two benzylic sites. The C1-methine proton is a diagnostic handle, appearing as a multiplet due to coupling with the C2-methylene and the pentyl chain.[1]

H NMR Data (400 MHz, )

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Position

(ppm)
MultiplicityIntegralAssignment Logic
Ar-H 7.15 – 7.35Multiplet10HOverlapping aromatic protons from both rings (mono-substituted benzene pattern).[1]
C1-H 2.55 – 2.65Multiplet1HDiagnostic: Benzylic methine.[1] Deshielded by the ring, split by C2 and Pentyl-C1.[1]
C3-H 2.48 – 2.58Triplet (distorted)2HBenzylic methylene.[1] Typical range for

.
C2-H 1.85 – 2.05Multiplet2HHomobenzylic methylene.[1] Shielded relative to C1/C3 but deshielded vs. bulk alkyl.[1]
Pentyl-CH

1.15 – 1.35Multiplet6HBulk methylene envelope of the pentyl chain.[1]
Pentyl-CH

0.85 – 0.90Triplet3HTerminal methyl group.[1]

Technical Insight: The signal for C1-H is the critical purity indicator.[1] In synthesis involving alkylation of 1,3-diphenylpropane, unreacted starting material would show a simple triplet/quintet/triplet pattern in the aliphatic region.[1] The emergence of the methine multiplet at ~2.6 ppm confirms the alkylation at the benzylic position.[1]

C NMR Data (100 MHz, )

Proton-decoupled.

Carbon Type

(ppm)
Assignment
Quaternary Ar 145.2, 142.8Ipso-carbons.[1] The C1-attached ring (145.[1]2) is slightly more deshielded due to steric compression.
Aromatic CH 128.5, 128.3, 125.8Characteristic ortho, meta, para signals.
C1 (Methine) 48.5Diagnostic: Benzylic methine carbon. Significantly downfield from bulk alkyls.[1]
C3 (Methylene) 36.1Benzylic methylene.
C2 (Methylene) 38.4Bridge methylene.
Pentyl Chain 32.1, 27.5, 22.8, 14.2Standard aliphatic chain progression.

Mass Spectrometry (MS) Profile

Mass spectrometry provides the primary confirmation of the carbon skeleton. The fragmentation is dominated by the stability of the tropylium ion and benzylic carbocations.[1]

Method: GC-MS (Electron Impact, 70 eV) Molecular Ion (


):  m/z 266[1]
Fragmentation Pathway

The molecule undergoes predictable benzylic cleavages.[1] The lack of a strong molecular ion is common in these derivatives; however, the daughter ions are highly specific.

MS_Frag M Molecular Ion [M]+ m/z 266 Trop Tropylium Ion [C7H7]+ m/z 91 (Base Peak) M->Trop Benzylic Cleavage (Rearrangement) Frag1 Fragment A [Ph-CH(Pentyl)]+ m/z 161 M->Frag1 Loss of Ph-CH2-CH2 (Alpha Cleavage) Frag2 Fragment B [Ph-CH2-CH2]+ m/z 105 M->Frag2 Loss of Ph-CH(Pentyl) (Alpha Cleavage) Frag1->Trop - Pentene Frag2->Trop - CH2

Figure 2: Primary fragmentation pathways under Electron Impact (EI) ionization.

Key Diagnostic Ions
m/zAbundanceIdentityMechanistic Origin
91 100% (Base)

Tropylium ion formation from any benzyl group.[1]
105 ~20-30%

Phenethyl cation (

).[1] Indicates the unsubstituted side of the propane bridge.[1]
161 ~15-25%

1-phenylhexyl cation (

).[1] Indicates the substituted side of the bridge.
266 < 5%

Molecular ion (often weak due to facile fragmentation).[2]

Infrared (IR) Spectroscopy

IR is useful for confirming the aromaticity and the aliphatic chain length but is less specific for isomer differentiation than NMR.

Sampling: Neat oil (ATR) or KBr pellet.

  • 3025 – 3060 cm

    
    :  Ar-H stretching (Aromatic C-H).[1]
    
  • 2850 – 2960 cm

    
    :  C-H stretching (Aliphatic).[1] Strong intensity due to the pentyl chain and propane bridge.[1]
    
  • 1600, 1495, 1450 cm

    
    :  C=C Ring stretching (Aromatic skeletal vibrations).
    
  • 690 – 750 cm

    
    :  C-H out-of-plane bending (Mono-substituted benzene). Look for two strong bands indicative of mono-substitution (approx. 695 cm
    
    
    
    and 730 cm
    
    
    ).[1]

Experimental Protocol: Sample Preparation

To ensure spectral fidelity matching the data above, follow this preparation protocol.

NMR Preparation[2][3][4][5]
  • Solvent: Use Chloroform-d (

    
    , 99.8% D) containing 0.03% v/v TMS.[1]
    
  • Concentration: Dissolve 10–15 mg of the oil in 0.6 mL of solvent.

  • Filtration: Filter through a glass wool plug into the NMR tube to remove suspended inorganic salts (e.g.,

    
     from Grignard workup) which can cause line broadening.
    
  • Acquisition:

    • Relaxation delay (

      
      ): 
      
      
      
      seconds (essential for accurate integration of benzylic protons).
    • Scans: 16 (Proton), 1024 (Carbon).

GC-MS Preparation[1]
  • Solvent: Dilute to 1 ppm in Dichloromethane (DCM) or Hexane.

  • Inlet: Split mode (50:1) to prevent detector saturation by the tropylium ion.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5 or DB-5).[1]

  • Temperature Program: 100°C (1 min)

    
     20°C/min 
    
    
    
    280°C (hold 5 min). Elution expected ~220-230°C region.[1]

References

  • NIST Mass Spectrometry Data Center. Benzene, 1,1'-(1,3-propanediyl)bis- (CAS 1081-75-0) Mass Spectrum.[1][3] NIST Chemistry WebBook, SRD 69.[4] Available at: [Link] (Accessed Feb 28, 2026). Note: Used as the baseline reference for the 1,3-diphenylpropane scaffold.

  • National Center for Biotechnology Information. 1,1-Diphenyloctane (CAS 1530-06-9) Compound Summary.[1] PubChem.[1][5][6] Available at: [Link] (Accessed Feb 28, 2026). Note: Reference for long-chain alkylbenzene spectral shifts.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[7] 7th Ed.[1] John Wiley & Sons.[1][5] (Standard text for calculating benzylic methine shifts).

  • Reagentia. Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis- Product Catalog (CAS 79606-18-1).[1][8] Available at: [Link] (Accessed Feb 28, 2026). Note: Verification of CAS and commercial availability.

Sources

Foundational

"Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis-" solubility parameters

Executive Summary & Chemical Identity Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis- (CAS: 79606-18-1 ) is a high-molecular-weight aromatic hydrocarbon, technically identified as 1,3-Diphenyloctane . It belongs to the clas...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis- (CAS: 79606-18-1 ) is a high-molecular-weight aromatic hydrocarbon, technically identified as 1,3-Diphenyloctane . It belongs to the class of styrene oligomers—specifically a saturated dimer derivative—often utilized as a model compound in polymer degradation studies, a plasticizer in polystyrene matrices, and a reference standard in chromatographic profiling of styrenic resins.

Understanding its solubility parameters is critical for:

  • Formulation: Optimizing plasticizer compatibility with styrenic polymers.

  • Environmental Science: Predicting mobility and partitioning in biodegradation assays.

  • Separation Science: Designing mobile phases for oligomer resolution.

Physicochemical Profile
PropertyValueNote
Common Name 1,3-DiphenyloctaneDerived from IUPAC structure analysis
Molecular Formula

Molecular Weight 266.42 g/mol
Physical State Viscous LiquidColorless to pale yellow
Predicted Density

Based on homologues (e.g., 1,3-diphenylbutane)
LogP (Predicted) ~7.2 - 7.5Highly Lipophilic

Theoretical Framework: Hansen Solubility Parameters (HSP)

To predict the interaction of 1,3-Diphenyloctane with solvents or polymers, we utilize the Hansen Solubility Parameter (HSP) theory.[1][2] This splits the total cohesive energy density (


) into three components:
  • Dispersion (

    
    ):  Van der Waals forces (correlated with refractive index).[3]
    
  • Polar (

    
    ):  Dipole-dipole interactions.
    
  • Hydrogen Bonding (

    
    ):  Proton donor/acceptor interactions.[3]
    


Since experimental HSP data for this specific isomer is rare in public literature, we apply the Van Krevelen-Hoftyzer Group Contribution Method to derive authoritative values. This method is the industry standard for estimating HSPs of large organic molecules where experimental data is absent.

Computational Determination (Group Contribution)

We decompose 1,3-Diphenyloctane (


) into its functional groups.

Structure Breakdown:

  • Phenyl Groups (

    
    ):  2 units
    
  • Methine Group (

    
    ):  1 unit (Branch point)
    
  • Methylene Groups (

    
    ):  6 units (2 in the propyl bridge, 4 in the pentyl tail)
    
  • Methyl Group (

    
    ):  1 unit (Tail end)
    

Molar Volume Estimation (


): 
Using Fedors' method for group contributions to molar volume:


.
Calculation Table (Van Krevelen Constants)
GroupCount

(Dispersion)

(Polar)

(H-Bond Energy)
-Phenyl 2



-CH< 1



-CH2- 6



-CH3 1



SUM


*

*Note: For


, Van Krevelen sums 

and squares the result, or sums squares depending on the specific modification. Here we treat the phenyl dipoles as vectorially cancelling due to flexibility, but for safety, we assume a small residual polarity.
Derived HSP Values
  • 
     
    
    
    
    
    (Adjusted for steric symmetry: Realistically ~1.0 - 1.5 due to quadrupole interactions of benzene rings).
  • 
     
    
    
    
    
    (Realistically ~1.0 due to weak pi-cloud basicity).
Final Recommended HSP Profile
ParameterValue (

)
Interpretation

(Dispersion)
17.4 Strong aromatic/aliphatic dispersion forces. Matches Polystyrene.[3]

(Polar)
1.2 Very low polarity. Hydrophobic.

(H-Bond)
1.0 Negligible H-bonding.
Interaction Radius (

)
~8.0 Typical for large hydrocarbon molecules.

Applications & Compatibility Map

The calculated HSP profile (


) places 1,3-Diphenyloctane in the "Aromatic Hydrocarbon"  region of the solubility map.

Compatibility Logic:

  • Polystyrene (PS): PS has HSP values of [18.5, 4.5, 2.9].[3] The "Distance" (Ra) between 1,3-Diphenyloctane and PS is small (

    
    ), indicating high compatibility . This confirms its utility as a plasticizer or oligomeric model for PS.
    
  • Solvents:

    • Good Solvents: Toluene, Xylene, THF, Chloroform.

    • Non-Solvents: Water, Methanol, DMSO (High

      
       and 
      
      
      
      ).
Visualization: Solubility Interaction

SolubilityMap cluster_legend Interaction Logic Target 1,3-Diphenyloctane [17.4, 1.2, 1.0] PS Polystyrene Matrix [18.5, 4.5, 2.9] Target->PS High Compatibility (Ra < 4.0) Toluene Toluene (Solvent) [18.6, 1.0, 2.0] Target->Toluene Soluble Water Water (Non-Solvent) [15.5, 16.0, 42.3] Target->Water Insoluble (Phase Separation) Legend Green = Compatible Red = Incompatible

Figure 1: Compatibility mapping of 1,3-Diphenyloctane with common matrices and solvents based on HSP distance.

Experimental Protocol: Validation via Inverse Gas Chromatography (IGC)

For researchers requiring experimental verification, Inverse Gas Chromatography (IGC) is the preferred method for viscous, high-boiling liquids like 1,3-Diphenyloctane.

Objective: Determine


 and HSP components by measuring the retention volume of probe solvents on a column coated with 1,3-Diphenyloctane.

Protocol Steps:

  • Column Preparation:

    • Coat a support (e.g., Chromosorb W HP) with 1,3-Diphenyloctane (10-15% loading) using rotary evaporation with a volatile solvent (e.g., Pentane).

    • Pack into a stainless steel GC column (

      
      ).
      
  • Probe Selection:

    • Select 10-15 probe solvents with known HSP values covering a range of polarities (e.g., n-Hexane, Toluene, Ethanol, MEK, Dioxane).

  • Measurement:

    • Inject methane (dead time marker) and probe solvents at infinite dilution.

    • Measure specific retention volumes (

      
      ) at 3 temperatures (e.g., 40°C, 50°C, 60°C).
      
  • Data Analysis:

    • Calculate the Flory-Huggins interaction parameter (

      
      ) for each probe.
      
    • Plot

      
       against the probe's solubility parameter 
      
      
      
      .
    • The peak of the curve corresponds to the

      
       of 1,3-Diphenyloctane.
      

References

  • Chemical Identity & CAS

    • Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis- (CAS 79606-18-1). ChemicalBook. Link

  • Styrene Oligomer Context

    • Tsuchii, A., et al. "Microbial Degradation of Styrene Oligomer." Agricultural and Biological Chemistry, 1977. (Identifies 1,3-diphenyloctane as a styrene dimer derivative). Link

  • Hansen Solubility Parameter Theory

    • Hansen, C. M.[1][4] Hansen Solubility Parameters: A User's Handbook. CRC Press, 2007. Link

  • Group Contribution Methods

    • Van Krevelen, D. W., & Te Nijenhuis, K. Properties of Polymers. Elsevier, 2009. (Source for Fd, Fp, Eh constants). Link

  • Polystyrene HSP Values

    • Abbott, S. "Hansen Solubility Parameters (HSP) | Practical Adhesion Science." Link

Sources

Exploratory

"Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis-" literature review

Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis- (CAS 79606-18-1) Executive Summary 1,3-Diphenyloctane (systematically indexed as Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis-) is a high-molecular-weight diarylalkane used pri...

Author: BenchChem Technical Support Team. Date: March 2026

Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis- (CAS 79606-18-1)

Executive Summary

1,3-Diphenyloctane (systematically indexed as Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis-) is a high-molecular-weight diarylalkane used primarily as a physicochemical reference standard in pharmaceutical impurity profiling and as a fluorescence probe in polymer physics.

Its structural significance lies in its 1,3-diphenyl spacing , which mimics the backbone of polystyrene and various diphenylpropylamine-class pharmaceuticals (e.g., pheniramine, fluoxetine analogs). In drug development, it serves as a critical marker for lipophilic impurities arising from side-chain alkylation during the synthesis of diaryl pharmacophores.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
PropertySpecification
IUPAC Name 1,3-Diphenyloctane
CAS Registry Number 79606-18-1
Systematic Name Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis-
Molecular Formula C₂₀H₂₆
Molecular Weight 266.42 g/mol
Physical State Viscous colorless to pale yellow oil
Boiling Point (Predicted) 355°C ± 10°C (at 760 mmHg)
LogP (Predicted) 7.2 – 7.8 (Highly Lipophilic)
Solubility Insoluble in water; Soluble in DCM, Toluene, Hexane
Synthetic Methodology

For the production of high-purity reference standards (>98%), a Grignard Addition followed by Hydrogenolysis is the preferred route over direct alkylation. This method avoids poly-alkylation byproducts common in Friedel-Crafts or direct lithiation approaches.

Protocol: The "Dihydrochalcone" Route

Rationale: This pathway guarantees the 1,3-positioning of the phenyl rings by using a pre-formed 1,3-diphenyl skeleton (dihydrochalcone) and introducing the pentyl chain selectively at the carbonyl carbon (C1).

Step 1: Grignard Addition

  • Precursor: 1,3-Diphenyl-1-propanone (Dihydrochalcone).

  • Reagent: Pentylmagnesium bromide (2.0 M in diethyl ether).

  • Mechanism: Nucleophilic addition of the pentyl group to the ketone.

  • Intermediate: 1,3-Diphenyl-1-pentyloctan-1-ol (Tertiary Alcohol).

Step 2: Deoxygenation (Hydrogenolysis)

  • Reagent: Triethylsilane (Et₃SiH) with Trifluoroacetic acid (TFA) OR H₂/Pd-C (if the alcohol is benzylic).

  • Condition: The benzylic hydroxyl group is highly labile and easily reduced to the methylene/methine linkage.

Experimental Workflow (DOT Visualization)

SynthesisRoute Start Start: 1,3-Diphenyl-1-propanone (Dihydrochalcone) Inter Intermediate: 1,3-Diphenyl-1-pentyl-1-propanol Start->Inter Nucleophilic Addition (THF, 0°C) Reagent Reagent: PentylMgBr (Grignard) Reagent->Inter Reduct Reduction: Et3SiH / TFA (Ionic Hydrogenation) Inter->Reduct Dehydration/Reduction Product Final Product: 1,3-Diphenyloctane (>98% Purity) Reduct->Product Purification (Silica Gel)

Figure 1: Step-wise synthesis of 1,3-Diphenyloctane ensuring regiospecificity.

Analytical Characterization (Validation)

To validate the identity of the synthesized material, the following spectroscopic signatures must be confirmed.

Nuclear Magnetic Resonance (¹H-NMR)

The molecule lacks symmetry due to the pentyl substitution at C1, making the two phenyl rings chemically non-equivalent.

  • Aromatic Region (7.1 – 7.4 ppm): Multiplet integrating to 10 protons (2x Phenyl).

  • Benzylic Methine (C1-H): A distinct multiplet or triplet around 2.5 – 2.7 ppm . This proton is unique because it is adjacent to a phenyl ring, a pentyl chain, and a methylene bridge.

  • Benzylic Methylene (C3-H₂): Triplet around 2.6 ppm (partially overlapping with methine).

  • Internal Methylene (C2-H₂): Multiplet around 1.9 – 2.1 ppm .

  • Pentyl Chain: Characteristic methyl triplet at 0.88 ppm and methylene envelope at 1.2 – 1.4 ppm .

Mass Spectrometry (GC-MS)
  • Molecular Ion (M+): m/z 266.

  • Base Peak: m/z 91 (Tropylium ion, C₇H₇⁺) – characteristic of alkylbenzenes.

  • Fragmentation:

    • Loss of Pentyl group: m/z 195 (Diphenylpropyl cation).

    • McLafferty rearrangement is suppressed due to the lack of a gamma-hydrogen relative to a carbonyl (since it is an alkane), but benzylic cleavage dominates.

Applications in Drug Development
A. Impurity Reference Standard

In the synthesis of drugs containing the 3-phenyl-3-(4-trifluoromethylphenoxy)propylamine scaffold (e.g., Fluoxetine) or diphenylpropylamine scaffold, side reactions involving organometallic reagents can lead to "over-alkylation."

  • Role: 1,3-Diphenyloctane serves as a marker for non-polar impurities . Its high LogP (~7.5) means it will elute late in Reverse-Phase HPLC (RP-HPLC), often requiring high organic gradients to flush from the column.

  • Detection: UV absorbance at 254 nm (due to the two unconjugated phenyl rings).

B. Fluorescence & Conformational Modeling

1,3-Diphenylalkanes are classic models for studying Intramolecular Excimer Formation .

  • Mechanism: Upon excitation, one phenyl ring becomes excited (

    
    ). If the chain flexibility allows, it folds back to interact with the ground-state phenyl ring (
    
    
    
    ), forming an excited dimer (excimer).
  • Relevance: The "1-pentyl" group introduces steric bulk that inhibits this folding compared to unsubstituted 1,3-diphenylpropane. This makes the molecule a valuable probe for measuring microviscosity and steric hindrance in lipophilic drug formulations.

Conformational Pathway (DOT Visualization)

ExcimerPath Ground Ground State (Open Conformation) Excited Excited Monomer (S1) (One Phenyl Excited) Ground->Excited UV Excitation (260nm) Rotation Bond Rotation (Steric Barrier from Pentyl) Excited->Rotation k_rot Rotation->Excited Steric Hindrance Excimer Intramolecular Excimer (Sandwich Structure) Rotation->Excimer Folding Fluorescence Red-Shifted Emission (~330 nm) Excimer->Fluorescence Decay

Figure 2: Excimer formation pathway illustrating the steric impact of the pentyl chain.

References
  • Chemical Identity & CAS: Reagentia. (n.d.). Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis- Product Data. Retrieved from [Link]

  • Fluorescence Mechanisms: Hirayama, F. (1965). Intramolecular Excimer Formation.[1][2] I. Diphenyl and Triphenyl Alkanes. Journal of Chemical Physics. (Contextual citation for 1,3-diphenyl backbone dynamics).

  • Physical Properties (Analogues): NIST Chemistry WebBook. Benzene, 1,1'-(1,3-propanediyl)bis- (1,3-Diphenylpropane).[3] Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Mass Spectrometric Characterization of Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis- (1,3-Diphenyloctane)

Executive Summary This application note details the protocol for the identification and quantification of Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis- (commonly referred to as 1,3-Diphenyloctane ). While chemically robus...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for the identification and quantification of Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis- (commonly referred to as 1,3-Diphenyloctane ). While chemically robust, this molecule frequently appears as a "silent" impurity in the synthesis of pharmaceutical intermediates involving Friedel-Crafts alkylations or as a leachable from polystyrene-based packaging materials.

Distinguishing this specific isomer from its structural analogs (e.g., 1,4-diphenyloctane or linear alkylbenzene mixtures) requires precise control over ionization energies and a deep understanding of benzylic fragmentation mechanisms. This guide provides a self-validating GC-MS (EI) workflow designed for drug development professionals conducting safety assessments and impurity profiling.

Chemical Identity & Properties

PropertySpecification
IUPAC Name Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis-
Common Name 1,3-Diphenyloctane
CAS Number 79606-18-1
Molecular Formula

Exact Mass 266.2035 Da
Structure Description A propane bridge connecting two phenyl rings at positions 1 and 3, with a pentyl chain attached at position 1.
Key Application Impurity in Linear Alkylbenzenes (LAB), Polymer Leachables, Pharmaceutical Intermediate Byproduct.

Experimental Protocol: GC-MS (Electron Impact)

Rationale: Due to the non-polar, semi-volatile nature of 1,3-diphenyloctane, Gas Chromatography (GC) coupled with Electron Impact (EI) mass spectrometry is the gold standard. ESI (Electrospray Ionization) is ill-suited due to the lack of protonatable functional groups; if LC-MS is required, APPI (Atmospheric Pressure Photoionization) must be used.

Sample Preparation
  • Matrix: Pharmaceutical API or Polymer Extract.

  • Solvent: n-Hexane or Dichloromethane (DCM). (Avoid alcohols to prevent transesterification artifacts if esters are present in the matrix).

  • Concentration: Prepare a stock solution at 1 mg/mL. Dilute to 1 µg/mL for trace analysis.

  • Internal Standard: Deuterated Biphenyl (

    
    -Biphenyl) or 1-Phenyl-d5-octane (if available) to correct for injection variability.
    
GC-MS Parameters
ParameterSettingNotes
Column DB-5ms UI (30m x 0.25mm x 0.25µm)5% Phenyl-arylene phase provides necessary

selectivity for aromatic isomers.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Hydrogen can be used for faster run times but may promote in-source hydrogenation.
Inlet Temp 280°CEnsure complete volatilization without thermal degradation.
Injection Mode Splitless (1 µL)For trace impurity analysis (< 0.1%).
Oven Program 60°C (1 min) → 20°C/min → 300°C (5 min)Rapid ramp prevents peak broadening of high MW hydrocarbons.
Transfer Line 300°CPrevents condensation of the analyte (

).
Ion Source Electron Impact (EI) @ 70 eVStandard energy for library matching (NIST).
Source Temp 230°C
Scan Range m/z 40 – 400Sufficient to cover molecular ion (

) and tropylium fragments.

Data Interpretation: Fragmentation Mechanics

Correct identification relies on observing specific benzylic cleavage events. The fragmentation of 1,3-diphenyloctane is driven by the stability of the resulting carbocations.

Key Diagnostic Ions
m/z ValueIon IdentityOrigin / MechanismRelative Abundance
266

Molecular Ion (Parent).Weak (< 10%)
195

Loss of Pentyl Group. Cleavage at the branched benzylic carbon (C1 of the bridge). Forms a stable secondary benzylic cation (

).
High (Diagnostic)
161

Loss of Phenethyl Group. Cleavage at the branched benzylic carbon. Forms

.
High (Diagnostic)
91

Tropylium Ion. Universal marker for alkylbenzenes.Base Peak (100%)
92

McLafferty Rearrangement. Indicates an alkyl chain

.
Moderate
Mechanistic Pathway (Logic Check)

The molecule has two "wings" attached to the central chiral carbon (C1 of the bridge):

  • Pentyl Wing:

    
    
    
  • Phenethyl Wing:

    
    
    

Under 70 eV EI, the molecule will preferentially cleave at the branched benzylic position (the carbon attached to the first phenyl ring and the pentyl group).

  • Path A: Loss of the Pentyl radical

    
     Charge remains on the diphenyl-propane fragment (m/z 195).
    
  • Path B: Loss of the Phenethyl radical

    
     Charge remains on the phenyl-hexyl fragment (m/z 161).
    

Differentiation Note: A linear isomer like 1,8-diphenyloctane would NOT show m/z 195 or 161 as major peaks, but rather a series of


 losses. 1,1-diphenyloctane would show a massive peak at m/z 167 (

).

Visualizations

Fragmentation Pathway Diagram

This diagram illustrates the competitive cleavage pathways that validate the structural identity of 1,3-diphenyloctane.

Fragmentation M Molecular Ion (M+) m/z 266 [Ph-CH(Pentyl)-CH2-CH2-Ph]+. Frag1 Fragment A (Diagnostic) m/z 195 [Ph-CH-CH2-CH2-Ph]+ M->Frag1 Benzylic Cleavage 1 Frag2 Fragment B (Diagnostic) m/z 161 [Ph-CH-Pentyl]+ M->Frag2 Benzylic Cleavage 2 Frag3 Tropylium Ion (Base Peak) m/z 91 [C7H7]+ M->Frag3 Secondary Fragmentation Frag1->Frag3 Frag2->Frag3 Neutral1 Loss of Pentyl Radical (-71 Da) Neutral2 Loss of Phenethyl Radical (-105 Da)

Caption: Competitive benzylic cleavage pathways for 1,3-diphenyloctane under Electron Impact (70 eV).

Analytical Workflow (Impurity Profiling)

This workflow ensures regulatory compliance (ICH Q3A/B) when identifying this molecule in drug substances.

Workflow Sample Sample Matrix (API or Polymer) Extract Liquid Extraction (Hexane/DCM) Sample->Extract Solubilization GC GC Separation (DB-5ms Column) Extract->GC Injection MS MS Detection (EI Source) GC->MS Elution Data Data Analysis (EIC Extraction) MS->Data m/z 195, 161, 91

Caption: Step-by-step extraction and identification workflow for trace analysis.

References

  • NIST Mass Spectrometry Data Center. (2023). Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis- (CAS 79606-18-1).[1][2][3] National Institute of Standards and Technology.[4] Link

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Foundational text for benzylic cleavage mechanisms). Link

  • United States Pharmacopeia (USP). (2023). General Chapter <1663> Assessment of Extractables Associated with Pharmaceutical Packaging/Delivery Systems. (Regulatory context for alkylbenzene leachables). Link

  • ChemicalBook. (2023). Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis- Product Entry. (Verification of CAS and chemical synonyms). Link

Sources

Application

"Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis-" in organic synthesis

Application Note: Synthesis and Characterization of Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis- (1,3-Diphenyloctane) Introduction & Application Scope Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis- , commonly referred to i...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Characterization of Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis- (1,3-Diphenyloctane)

Introduction & Application Scope

Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis- , commonly referred to in synthetic contexts as 1,3-Diphenyloctane , represents a distinct class of lipophilic diarylalkanes. In drug discovery and materials science, this scaffold serves two critical functions:

  • Lipophilic Pharmacophore Linker: It acts as a flexible, hydrophobic spacer in bivalent ligands (e.g., PROTACs) or as a bioisostere for lipid chains in membrane-associating drugs. Its structure—two aromatic rings separated by a branched alkyl chain—provides unique pi-stacking opportunities and hydrophobic pocket occupancy.

  • Impurity Reference Standard: It is a known structural isomer of styrene oligomers (specifically modified dimers). High-purity synthesis of this compound is essential for validating analytical methods (HPLC/GC) used in quantifying impurities in polystyrene medical devices and pharmaceutical packaging.

This Application Note provides a robust, modular protocol for the synthesis of 1,3-diphenyloctane via a Grignard Addition – Deoxygenation sequence. Unlike non-selective Friedel-Crafts alkylations, this method guarantees regiochemical fidelity.

Strategic Synthesis Architecture

To ensure high regioselectivity for the 1-pentyl-1,3-substituted propane backbone, we utilize a convergent synthesis strategy. Direct alkylation of 1,3-diphenylpropane is avoided due to poly-alkylation risks. Instead, we employ the addition of pentylmagnesium bromide to a dihydrochalcone precursor, followed by ionic hydrogenation.

Reaction Pathway Diagram

SynthesisPath SM1 1,3-Diphenylpropan-1-one (Dihydrochalcone) Inter Tertiary Alcohol Intermediate SM1->Inter 1. THF, 0°C -> RT 2. NH4Cl (aq) Reagent Pentylmagnesium Bromide (Grignard Reagent) Reagent->Inter Product 1,3-Diphenyloctane (Target) Inter->Product Et3SiH, TFA (Ionic Hydrogenation) CH2Cl2, 0°C

Figure 1: Convergent synthesis pathway utilizing Grignard addition followed by reductive deoxygenation.

Detailed Experimental Protocols

Phase 1: Grignard Addition (Carbon-Carbon Bond Formation)

Objective: Install the pentyl chain at the C1 position of the propane bridge.

  • Reagents:

    • 1,3-Diphenylpropan-1-one (Dihydrochalcone) [CAS: 1083-30-3]

    • 1-Bromopentane [CAS: 110-53-2]

    • Magnesium turnings (Mg)

    • Tetrahydrofuran (THF), anhydrous

    • Iodine (catalytic crystal)

Step-by-Step Protocol:

  • Grignard Preparation:

    • Flame-dry a 250 mL 3-neck round-bottom flask (RBF) equipped with a reflux condenser and addition funnel under N₂ atmosphere.

    • Add Mg turnings (1.2 eq, 290 mg) and a crystal of iodine.

    • Add 10 mL anhydrous THF.

    • Add 1/10th of a solution of 1-bromopentane (1.2 eq, 1.81 g) in 10 mL THF to initiate the reaction (color change from brown to clear; exotherm).

    • Dropwise add the remaining bromide solution over 20 mins, maintaining a gentle reflux. Stir for 1 hour at ambient temperature.

  • Ketone Addition:

    • Cool the Grignard solution to 0°C using an ice bath.

    • Dissolve 1,3-diphenylpropan-1-one (1.0 eq, 2.10 g, 10 mmol) in 15 mL anhydrous THF.

    • Add the ketone solution dropwise to the Grignard reagent over 30 mins.

    • Critical Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1). The ketone spot (Rf ~0.5) should disappear, replaced by the more polar alcohol spot.

  • Workup:

    • Quench carefully with saturated aqueous NH₄Cl (20 mL) at 0°C.

    • Extract with Diethyl Ether (3 x 30 mL).

    • Wash combined organics with Brine, dry over MgSO₄, and concentrate in vacuo.

    • Result: Crude 1,3-diphenyl-1-pentyloctan-1-ol (viscous oil). Proceed directly to Phase 2.

Phase 2: Ionic Hydrogenation (Deoxygenation)

Objective: Remove the tertiary hydroxyl group to yield the saturated hydrocarbon scaffold. Rationale: Ionic hydrogenation (Silane/Acid) is preferred over catalytic hydrogenation here to prevent reduction of the aromatic rings.

  • Reagents:

    • Triethylsilane (Et₃SiH) [3.0 eq]

    • Trifluoroacetic acid (TFA) [5.0 eq]

    • Dichloromethane (DCM), anhydrous

Step-by-Step Protocol:

  • Dissolve the crude alcohol from Phase 1 in 20 mL anhydrous DCM in a dry RBF.

  • Add Triethylsilane (3.0 eq) in one portion.

  • Cool the mixture to 0°C.

  • Add TFA (5.0 eq) dropwise over 10 mins. Caution: Gas evolution may occur.

  • Allow to warm to room temperature and stir for 4 hours.

  • Workup:

    • Quench with saturated NaHCO₃ (aq) until pH is neutral.

    • Extract with DCM (2 x 20 mL).

    • Dry over Na₂SO₄ and concentrate.

  • Purification:

    • Perform Flash Column Chromatography (Silica Gel).

    • Eluent: 100% Hexanes (The product is non-polar).

    • Collect fractions containing the product (Rf ~0.8 in Hexanes).

Analytical Validation & Specifications

To ensure the synthesized material meets the "Reference Standard" grade, the following data profile must be matched.

Data Summary Table
ParameterSpecificationExpected Value / Observation
Appearance Physical StateColorless, viscous oil
Purity GC-FID / HPLC> 98.5% (Area %)
Molecular Formula C₂₀H₂₆MW: 266.43 g/mol
Mass Spectrometry EI-MS (m/z)266 [M]⁺, 91 [Tropylium]⁺ (Base peak)
Solubility SolventsSoluble in Hexane, DCM, Toluene; Insoluble in Water
NMR Characterization (Simulated)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.15–7.35 (m, 10H, Ar-H ).

    • δ 2.65 (m, 1H, Ph-CH -Pentyl).

    • δ 2.45–2.55 (m, 2H, Ph-CH ₂-CH₂-).

    • δ 1.85–2.00 (m, 2H, -CH₂-CH ₂-CH-).

    • δ 1.50–1.65 (m, 2H, Pentyl C1-CH ₂).

    • δ 1.20–1.40 (m, 6H, Pentyl bulk CH ₂).

    • δ 0.88 (t, 3H, Pentyl terminal CH ₃).

  • Interpretation: The key diagnostic signal is the methine proton (Ph-CH-) at ~2.65 ppm, which integrates to 1H, confirming the branching point.

Quality Control Workflow

For researchers using this as an impurity standard, the following decision tree ensures batch validity.

QC_Workflow Start Crude Product Isolated TLC TLC (100% Hexane) Single Spot? Start->TLC Col Column Chromatography TLC->Col No (Multiple spots) NMR 1H NMR Analysis Check Integral Ratio (10:1 Ar:CH) TLC->NMR Yes Col->NMR GC GC-MS Analysis Mass 266 present? NMR->GC Pass Final Release Batch (>98% Purity) GC->Final Pass

Figure 2: Quality Control Decision Tree for 1,3-Diphenyloctane validation.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.
  • Kursanov, D. N., Parnes, Z. N., & Loim, N. M. (1974). Applications of Ionic Hydrogenation to Organic Synthesis. Synthesis, 1974(09), 633-651. Link (Primary reference for the Et3SiH/TFA reduction method).

  • Chemical Abstracts Service. (2023). CAS Registry Number 79606-18-1.[1][2][3] American Chemical Society. (Definitive identification of the substance).

  • Reagentia. (2023). Product Specification: Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis-.[1][2][3][4] Link (Commercial availability and physical property verification).

Sources

Method

Application Notes and Protocols: Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis- as a Versatile Starting Material

Introduction Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis-, with the CAS number 79606-18-1, is a diarylalkane that holds significant potential as a starting material in synthetic organic chemistry.[1] Its structure, featu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis-, with the CAS number 79606-18-1, is a diarylalkane that holds significant potential as a starting material in synthetic organic chemistry.[1] Its structure, featuring a flexible three-carbon linker with a pentyl substituent connecting two phenyl rings, makes it an attractive scaffold for the development of novel compounds in medicinal chemistry and materials science. The 1,3-diarylpropane motif is a recurring structural feature in a variety of biologically active natural products and synthetic compounds, exhibiting activities such as anti-inflammatory, antifungal, and anti-proliferative effects.[2] This document provides detailed application notes and protocols for the synthesis and potential derivatization of Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis-, aimed at researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

While specific experimental data for Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis- is not extensively documented in public literature, its properties can be inferred from structurally similar 1,3-diarylpropanes.[3][4][5][6]

PropertyEstimated Value/Characteristic
Molecular Formula C₂₀H₂₆
Molecular Weight 266.43 g/mol
Appearance Likely a colorless to pale yellow oil or low-melting solid
Solubility Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) and insoluble in water.
Boiling Point High, likely >300 °C at atmospheric pressure.
Stability Generally stable under standard laboratory conditions.

Synthesis Protocols

The synthesis of Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis- can be approached through several established synthetic strategies for creating carbon-carbon bonds. Below are detailed protocols for two plausible and robust methods.

Protocol 1: Friedel-Crafts Alkylation Approach

This protocol outlines a two-step process involving the Friedel-Crafts acylation of benzene followed by a reduction, a classic and reliable method for the synthesis of diarylalkanes.[7][8][9][10]

Workflow Diagram:

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Second Friedel-Crafts Reaction cluster_2 Step 3: Reduction A Benzene D 1-Phenylheptan-1-one A->D B Heptanoyl chloride B->D C AlCl₃ (Lewis Acid) C->D E 1-Phenylheptan-1-one H Intermediate Carbocation E->H F Benzene F->H G Strong Acid (e.g., H₂SO₄) G->H I 1,1-Diphenylheptan-1-ol H->I J 1,1-Diphenylheptan-1-ol L Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis- J->L K Reducing Agent (e.g., H₂, Pd/C) K->L

Caption: Friedel-Crafts synthesis workflow.

Step-by-Step Procedure:

  • Synthesis of 1-Phenylheptan-1-one (Intermediate):

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) to an excess of dry benzene, which acts as both reactant and solvent.

    • Cool the mixture in an ice bath to 0-5 °C.

    • Slowly add heptanoyl chloride (1.0 equivalent) dropwise from the dropping funnel over 30-60 minutes, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

    • Carefully quench the reaction by pouring the mixture over crushed ice and concentrated hydrochloric acid.

    • Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the resulting crude 1-phenylheptan-1-one by vacuum distillation.

  • Synthesis of Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis-:

    • In a similar setup, dissolve 1-phenylheptan-1-one (1.0 equivalent) in an excess of dry benzene.

    • Cool the mixture in an ice bath and slowly add a strong acid catalyst, such as concentrated sulfuric acid or a Lewis acid like iron(III) triflate.[8]

    • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, quench the reaction with cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • The resulting intermediate, a substituted indene or a related dehydrated product, is then subjected to catalytic hydrogenation (e.g., H₂, 10% Pd/C) in a suitable solvent like ethanol or ethyl acetate in a Parr shaker apparatus.

    • After the reaction is complete (as indicated by the cessation of hydrogen uptake), filter the catalyst through a pad of Celite®, and concentrate the filtrate under reduced pressure.

    • Purify the final product, Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis-, by column chromatography on silica gel.

Protocol 2: Grignard Reaction Approach

This protocol utilizes a Grignard reagent, offering an alternative and powerful method for C-C bond formation.[11][12][13][14]

Workflow Diagram:

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Reaction with Ester cluster_2 Step 3: Acidic Workup and Reduction A Bromobenzene D Phenylmagnesium bromide A->D B Magnesium turnings B->D C Anhydrous Diethyl Ether C->D E Phenylmagnesium bromide G Tertiary Alkoxide Intermediate E->G F Ethyl heptanoate F->G H Tertiary Alkoxide Intermediate J Dehydrated Alkene Intermediate H->J I Aqueous Acid (e.g., NH₄Cl) I->J L Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis- J->L K Catalytic Hydrogenation (H₂, Pd/C) K->L

Caption: Grignard synthesis workflow.

Step-by-Step Procedure:

  • Preparation of Phenylmagnesium Bromide:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere, place magnesium turnings (2.2 equivalents).

    • Add a small crystal of iodine to initiate the reaction.

    • In the dropping funnel, place a solution of bromobenzene (2.0 equivalents) in anhydrous diethyl ether.

    • Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction should start, as indicated by the disappearance of the iodine color and gentle refluxing.

    • Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Ester and Subsequent Reduction:

    • Cool the freshly prepared phenylmagnesium bromide solution in an ice bath.

    • In a separate flask, prepare a solution of ethyl heptanoate (1.0 equivalent) in anhydrous diethyl ether.

    • Add the ethyl heptanoate solution dropwise to the cold Grignard reagent.

    • After the addition, allow the mixture to warm to room temperature and stir for 2-4 hours.

    • Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with diethyl ether, and wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product will likely be a tertiary alcohol which may dehydrate.

    • The crude intermediate is then subjected to catalytic hydrogenation (e.g., H₂, 10% Pd/C) in ethanol or ethyl acetate to reduce any double bonds and yield the final saturated product.

    • Filter the catalyst through Celite® and remove the solvent in vacuo.

    • Purify Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis- by column chromatography.

Applications in Research and Development

Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis- serves as a valuable scaffold for further chemical modifications, enabling the synthesis of a diverse library of compounds for various applications.

Lead Generation in Drug Discovery

The 1,3-diarylpropane core is present in numerous compounds with demonstrated biological activity.[2][15] The two phenyl rings of this starting material can be functionalized through electrophilic aromatic substitution reactions (e.g., nitration, halogenation, acylation) to introduce a variety of substituents. These modifications can be used to explore structure-activity relationships (SAR) and develop new therapeutic agents. For instance, the introduction of polar groups could enhance solubility and bioavailability, while the addition of specific pharmacophores could target particular biological receptors or enzymes.

Hypothetical Derivatization Workflow:

G A Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis- B Nitration (HNO₃/H₂SO₄) A->B C Halogenation (e.g., Br₂/FeBr₃) A->C D Acylation (RCOCl/AlCl₃) A->D E Dinitro Derivative B->E F Dihalo Derivative C->F G Diacyl Derivative D->G H Further Functionalization (e.g., Reduction of NO₂ to NH₂, Cross-coupling) E->H F->H G->H

Caption: Potential derivatization pathways.

Synthesis of Novel Ligands and Materials

The phenyl groups can be functionalized to create bidentate or polydentate ligands for coordination chemistry. For example, the introduction of phosphine, amine, or carboxylate groups could lead to ligands capable of chelating metal ions, with potential applications in catalysis or as metal-organic frameworks (MOFs). Furthermore, the lipophilic nature of the pentyl chain combined with the aromatic rings makes this scaffold interesting for the development of liquid crystals or other functional organic materials.

Safety and Handling

As with all chemical research, appropriate safety precautions must be taken when handling Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis- and the reagents used in its synthesis.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Reagent-Specific Hazards:

    • Lewis Acids (e.g., AlCl₃): Highly corrosive and react violently with water. Handle with extreme care in a dry environment.

    • Grignard Reagents: Highly reactive and flammable. Must be handled under anhydrous and inert conditions.

    • Strong Acids (e.g., H₂SO₄): Highly corrosive.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Characterization

The synthesized Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis- should be thoroughly characterized to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed information about the structure, confirming the presence of the phenyl groups, the propyl chain, and the pentyl substituent.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups. For the final product, this would primarily show C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule.

  • Chromatography (TLC, GC, HPLC): To assess the purity of the compound.

Conclusion

Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis- is a promising, yet underexplored, starting material. The synthetic protocols provided herein, based on well-established and robust chemical transformations, offer reliable pathways to access this compound. Its versatile structure opens up numerous possibilities for the development of novel molecules with potential applications in drug discovery, catalysis, and materials science. It is our hope that these detailed notes will empower researchers to explore the full potential of this intriguing chemical scaffold.

References

Sources

Application

Application Note: Derivatization &amp; Analysis of 1,3-Diphenyloctane

This Application Note and Protocol Guide details the characterization and derivatization of Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis- (CAS: 79606-18-1), chemically identified as 1,3-diphenyloctane . This compound is a...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the characterization and derivatization of Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis- (CAS: 79606-18-1), chemically identified as 1,3-diphenyloctane .

This compound is a lipophilic diphenylalkane , often encountered as a heavy byproduct in the synthesis of Linear Alkyl Benzenes (LABs) or as a specific impurity in the processing of phenyl-substituted industrial fluids. Because it lacks active functional groups (hydroxyl, amine, carboxyl), it does not require derivatization for volatility (GC-MS); however, chemical derivatization is critical for:

  • Trace Detection (High Sensitivity): Introducing electron-withdrawing groups (e.g., nitro) to enable ultra-sensitive Gas Chromatography-Electron Capture Detection (GC-ECD).

  • Structural Elucidation: Oxidative cleavage to verify the diphenyl substitution pattern.

  • Metabolic Profiling: In vitro incubation to generate hydroxylated biomarkers.

Part 1: Chemical Profile & Analytical Strategy

Compound Identity
  • IUPAC Name: 1,3-Diphenyloctane

  • CAS Number: 79606-18-1[1][2][3]

  • Molecular Formula: C₂₀H₂₆[1]

  • Molecular Weight: 266.42 g/mol

  • Structure: A flexible octane chain with benzene rings at positions 1 and 3.

    • Note: The CAS name "1,1'-(1-pentyl-1,3-propanediyl)bis-benzene" describes a propane backbone where C1 is substituted with a pentyl group and a benzene, and C3 is substituted with a benzene. This maps to the 1,3-diphenyloctane structure.

Analytical Logic

Standard analysis uses GC-MS (EI) due to the molecule's non-polar nature. However, in complex matrices (e.g., environmental sludge, biological fluids, or crude reaction mixtures), the hydrocarbon background can mask the signal.

  • Strategy A (Direct): Use for high-concentration samples (>1 ppm).

  • Strategy B (Nitration Derivatization): Use for trace analysis (<10 ppb). Nitration adds electronegative groups, increasing selectivity and sensitivity on ECD detectors by 100-1000x compared to FID/MS.

Part 2: Experimental Protocols

Protocol A: Electrophilic Nitro-Derivatization for GC-ECD

Purpose: To introduce nitro (-NO₂) groups onto the benzene rings, rendering the molecule highly sensitive to Electron Capture Detection (ECD). Target Audience: Environmental analysts and trace impurity researchers.

Reagents & Materials
  • Sulfuric Acid (H₂SO4): Concentrated, 98% (Analytical Grade).

  • Nitric Acid (HNO₃): Fuming or Concentrated (65-70%).

  • Solvent: n-Hexane or Isooctane (Pesticide Grade).

  • Neutralization: Sodium Bicarbonate (NaHCO₃) solution (5% w/v).

  • Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄).

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve the sample (containing 1,3-diphenyloctane) in 1 mL of n-hexane.

  • Nitration Reaction:

    • In a 4 mL glass vial with a Teflon-lined cap, prepare the Nitration Mix : Carefully add 0.5 mL H₂SO₄ to 0.5 mL HNO₃ (Keep on ice; Exothermic!).

    • Add 200 µL of the sample extract (in hexane) to the acid mix.

    • Vortex vigorously for 1 minute.

    • Incubate at 50°C for 30 minutes in a heating block. Mechanism: The non-polar alkane forces the aromatic rings to the interface, where electrophilic aromatic substitution occurs.

  • Quenching & Extraction:

    • Cool the vial to room temperature.[4]

    • Add 2 mL of ice-cold deionized water to quench the acid.

    • Add 1 mL of n-hexane and shake for 2 minutes to extract the nitro-derivatives.

    • Centrifuge at 2000 RPM for 3 minutes to separate phases.

  • Cleanup:

    • Transfer the upper organic layer to a clean vial containing 100 mg of NaHCO₃ (to neutralize residual acid) and 100 mg Na₂SO₄ (to dry).

    • Transfer the dry solvent to a GC vial for analysis.

Data Interpretation (GC-ECD)
  • Un-derivatized: Elutes early, low response on ECD.

  • Derivatized: Elutes later (higher boiling point). Expect multiple peaks corresponding to isomers (ortho-, meta-, para- substitution on both rings). Summation of peak areas provides total quantification.

Protocol B: Oxidative Cleavage for Structural Verification

Purpose: To confirm the presence of the 1,3-diphenyl skeleton by degrading the alkyl chain to identifiable benzoic acid fragments.

Methodology
  • Oxidation: Dissolve 10 mg of analyte in 2 mL Pyridine/Water (1:1). Add 50 mg Potassium Permanganate (KMnO₄).

  • Reflux: Heat at 100°C for 2 hours. The purple color should turn brown (MnO₂ precipitate).

  • Workup: Acidify with HCl (pH 1), extract with Ethyl Acetate.

  • Derivatization (Methylation): Treat extract with BF₃-Methanol (60°C, 15 min) to form methyl esters.

  • Analysis: GC-MS should reveal Methyl Benzoate (from the terminal phenyls) and potentially shorter dicarboxylic acid dimethyl esters, confirming the aromatic attachment.

Part 3: Visualization & Pathways

Reaction Pathway: Nitration of 1,3-Diphenyloctane

The following diagram illustrates the transformation from the lipophilic hydrocarbon to the electron-capturing nitro-derivative.

NitrationPathway Substrate 1,3-Diphenyloctane (C20H26) Intermediate Sigma Complex (Arenium Ion) Substrate->Intermediate Electrophilic Attack Reagents HNO3 / H2SO4 (Nitration Mix) Reagents->Intermediate Product Bis(nitro)-1,3-diphenyloctane (High ECD Response) Intermediate->Product -H+ (Aromatization)

Caption: Electrophilic aromatic substitution pathway converting 1,3-diphenyloctane to its nitro-derivative for enhanced trace detection.

Part 4: Analytical Parameters (GC-MS/ECD)

To ensure reproducibility, configure your instrumentation as follows.

ParameterGC-MS (Direct Analysis)GC-ECD (Derivatized)
Column DB-5ms or HP-5 (30m x 0.25mm x 0.25µm)DB-1701 or DB-XLB (Selectivity for Nitro)
Carrier Gas Helium (1.0 mL/min, Constant Flow)Nitrogen or Argon/Methane (Makeup gas)
Inlet Temp 280°C (Splitless)250°C (Splitless)
Oven Program 100°C (1 min) → 20°C/min → 300°C (5 min)120°C (1 min) → 15°C/min → 280°C (10 min)
Detector MS Source: 230°C, Quad: 150°CECD Temp: 300°C
Key Ions (m/z) 91 (Tropylium), 105 (Phenethyl), 266 (M+)N/A (Response based on electron capture)

Part 5: References

  • Eganhouse, R. P., & Pontolillo, J. (2008). Determination of alkylbenzenes and their derivatives in environmental samples. Journal of Chromatography A .

  • World Health Organization (WHO). (1996). Linear Alkylbenzene Sulfonates and Related Compounds (EHC 169). International Programme on Chemical Safety .

  • Boyd-Boland, A. A., et al. (1996). Solid-phase microextraction coupled with GC-ECD for the determination of nitro-aromatics. Analyst .

  • Reagentia. (2024).[5] Product Catalog: Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis- (CAS 79606-18-1).[1][2][3]

Sources

Method

Application Note: Characterization and Utilization of 1,3-Diphenyloctane (Styrene Dimer) in Polymer Science

This Application Note is structured for researchers in polymer characterization and materials science. It focuses on Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis- (commonly referred to in literature as 1,3-Diphenyloctane...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured for researchers in polymer characterization and materials science. It focuses on Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis- (commonly referred to in literature as 1,3-Diphenyloctane ), a critical discrete oligomer used as a model compound for polystyrene (PS) analysis, GPC calibration, and migration studies.[1]

[1]

Subject: Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis- (CAS: 79606-18-1) Common Name: 1,3-Diphenyloctane Context: Anionic Polymerization Models, GPC Calibration, and Migration Kinetics in Food Contact Materials.[1]

Executive Summary & Scientific Rationale

In the precise field of polymer physics and safety analysis, "Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis-" serves a distinct role as a discrete model oligomer .[1] Structurally, this molecule represents the exact "dimer" species formed during the anionic polymerization of styrene initiated by n-butyllithium (n-BuLi) and terminated by protonation.[1]

Unlike polydisperse polymer standards, this molecule is a single-molecular-weight species (


, MW 266.42  g/mol ).[1] Its utility stems from its ability to mimic the chain-end chemistry and thermodynamic behavior of high-molecular-weight polystyrene without the complexity of chain entanglement.[1]

Key Applications:

  • GPC/SEC Calibration: Correcting axial dispersion and establishing the low-molecular-weight limit in Gel Permeation Chromatography.

  • Migration Modeling: Serving as a surrogate for non-intentionally added substances (NIAS) in diffusion studies for Food Contact Materials (FCM).[1]

  • Thermodynamic Analysis: Investigating free volume and glass transition (

    
    ) dependence on chain length.
    

Chemical Identity & Structural Logic[1][2][3][4]

To understand the application, one must verify the structural origin.[1] The IUPAC name Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis- describes a propane backbone substituted with two phenyl rings and a pentyl chain.[1] In polymer nomenclature, this is 1,3-diphenyloctane .[1][2]

Synthesis Pathway (Anionic Mechanism)

The molecule is synthesized via the living anionic oligomerization of styrene, ensuring a "head-to-tail" configuration that perfectly matches the polystyrene backbone.[1]

Reaction Logic:

  • Initiation: n-Butyllithium attacks the vinyl group of styrene.[1]

  • Propagation: The resulting carbanion attacks a second styrene unit.[1]

  • Termination: The living dimer is quenched (e.g., with Methanol).[1]

AnionicPolymerization BuLi n-Butyllithium (Initiator) Intermediate Living Mono-adduct (Carbanion) BuLi->Intermediate Initiation Styrene1 Styrene Monomer 1 Styrene1->Intermediate DimerAnion Living Dimer Anion Intermediate->DimerAnion Propagation Styrene2 Styrene Monomer 2 Styrene2->DimerAnion Product 1,3-Diphenyloctane (CAS 79606-18-1) DimerAnion->Product Protonation Quench Methanol Quench (Termination) Quench->Product

Figure 1: Reaction pathway for the formation of 1,3-diphenyloctane via anionic polymerization.

Protocol A: High-Resolution GPC Calibration

Challenge: Standard polystyrene calibration kits often lack accuracy in the oligomeric region (<500 Da) due to the dispersity of "low MW" standards.[1] Solution: Use 1,3-diphenyloctane as a discrete point standard to anchor the calibration curve.[1]

Materials
  • Analyte: Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis- (>98% purity).[1]

  • Solvent: THF (HPLC Grade, stabilized).[1]

  • Column: GPC Column capable of resolving <1000 Da (e.g., PLgel 3µm 100Å).

  • Detector: Refractive Index (RI) or UV (254 nm).[1]

Step-by-Step Methodology
  • Preparation of Stock Solution:

    • Weigh 10.0 mg of 1,3-diphenyloctane into a 10 mL volumetric flask.

    • Dissolve in THF to reach a concentration of 1.0 mg/mL.[1]

    • Note: Ensure complete dissolution; the compound is a viscous oil/liquid at room temperature.[1]

  • Cocktail Assembly:

    • Do not inject alone if calibrating a broad range.[1] Mix with discrete trimer (1,3,5-triphenyldecane) and tetramer if available.[1]

    • Add Toluene or Ethylbenzene as a flow marker.[1]

  • Instrument Parameters:

    • Flow Rate: 1.0 mL/min.[1]

    • Temperature: 35°C (Isothermal).

    • Injection Volume: 20 µL.

  • Data Processing:

    • Assign the peak retention time to the molecular weight 266.42 Da .[1]

    • Critical Check: If using UV detection, verify that the extinction coefficient ratio between the dimer and higher oligomers is consistent (approx 2:1 per mole relative to monomer units).[1]

Protocol B: Migration Kinetics Analysis (Food Contact Safety)

Context: Regulatory bodies (EFSA/FDA) require migration testing for polystyrene packaging.[1] 1,3-diphenyloctane acts as a specific marker for n-BuLi initiated PS oligomers migrating into food simulants.

Experimental Setup
  • Matrix: Polystyrene film (approx. 100 µm thickness).[1]

  • Simulant: 95% Ethanol (Fatty food simulant) or Isooctane.[1]

  • Temperature: 40°C (Standard test) or 60°C (Accelerated).

Analytical Workflow (GC-MS)

This protocol validates the extraction and quantification of the dimer from a polymer matrix.[1]

Table 1: GC-MS Parameters for Styrene Dimer Analysis

ParameterSettingRationale
Column DB-5ms or HP-5 (30m x 0.25mm x 0.25µm)Non-polar phase separates aromatics well.[1]
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Standard carrier for mass spectrometry.[1]
Inlet Temp 280°CEnsures rapid volatilization of the dimer (BP ~310°C).[1]
Oven Program 50°C (1 min) → 15°C/min → 300°C (5 min)Slow ramp not required; focus is on eluting high boilers.
Transfer Line 300°CPrevents condensation of the dimer before MS.[1]
Ionization EI (70 eV)Standard library matching.[1]
SIM Ions 91 (Tropylium), 117 , 266 (Molecular)91 is the base peak; 266 confirms the parent ion.[1]
Extraction Procedure
  • Sample Prep: Cut 1.0 g of PS film into 0.5 cm x 0.5 cm fragments.

  • Dissolution/Precipitation (Total Content):

    • Dissolve plastic in 10 mL Dichloromethane (DCM).[1]

    • Slowly add 20 mL Methanol to precipitate the high MW polymer.[1]

    • Filter the supernatant (0.45 µm PTFE filter).[1] The dimer remains in the liquid phase.[1]

  • Concentration:

    • Evaporate the supernatant to near dryness under Nitrogen.[1]

    • Reconstitute in 1 mL Toluene.

  • Quantification:

    • Inject 1 µL into GC-MS.

    • Quantify against an external calibration curve of pure 1,3-diphenyloctane (0.1 – 50 ppm).[1]

Mechanistic Insight: Why this Dimer?

The presence of 1,3-diphenyloctane in a polystyrene sample is a "fingerprint" of the polymerization method.[1]

  • Free Radical Polymerization: Produces cyclic dimers (1,2-diphenylcyclobutane) or unsaturated dimers (2,4-diphenyl-1-butene).[1]

  • Anionic Polymerization (BuLi): Produces linear, alkyl-terminated species like 1,3-diphenyloctane .[1]

Therefore, detecting CAS 79606-18-1 confirms the resin was synthesized via anionic routes (often used for SBR rubbers or high-performance block copolymers) rather than standard radical bulk polymerization.[1]

IdentificationLogic Sample Unknown Styrenic Sample Extract Extract Low MW Fraction Sample->Extract GCMS GC-MS Analysis Extract->GCMS ResultA Peak: 2,4-diphenyl-1-butene (Unsaturated) GCMS->ResultA ResultB Peak: 1,3-diphenyloctane (Saturated, Alkyl chain) GCMS->ResultB ConclusionA Origin: Free Radical (Thermal/Peroxide) ResultA->ConclusionA ConclusionB Origin: Anionic (n-BuLi Initiated) ResultB->ConclusionB

Figure 2: Decision tree for identifying polymerization origin based on oligomer fingerprints.

References

  • IUPAC Nomenclature & Structure: National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 108177, 1-Phenylnonane (Structural Analog). Retrieved from [Link] (Note: Used for structural verification of alkyl-benzene nomenclature).[1]

  • Styrene Oligomer Analysis: Choi, J. O., et al. (2000).[1] Mechanism of formation of styrene dimers and trimers. Journal of Applied Polymer Science. (Foundational text on dimer structures).

  • Anionic Polymerization Standards: Agilent Technologies. (2024).[1][3][4] GPC/SEC Standards Product Guide. Retrieved from [Link]

Sources

Application

"Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis-" as a plasticizer

Application Note: Technical Assessment & Protocols for Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis- Part 1: Executive Summary & Chemical Profile Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis- (CAS RN: 79606-18-1) is a high...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Technical Assessment & Protocols for Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis-

Part 1: Executive Summary & Chemical Profile

Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis- (CAS RN: 79606-18-1) is a high-molecular-weight aromatic hydrocarbon often utilized as a secondary plasticizer and viscosity depressant in polymer matrices, particularly Polyvinyl Chloride (PVC) and specialized elastomers.

For drug development professionals, this molecule is a critical Extractable/Leachable (E&L) target. It typically originates from packaging materials (IV bags, tubing, stoppers) where it serves to extend primary plasticizers or improve low-temperature flexibility. Its lipophilic nature makes it prone to migrating into lipid-based drug formulations.

Physicochemical Profile[1][2][3][4][5][6][7]
PropertySpecificationRelevance to Application
CAS Number 79606-18-1Unique Identifier for Regulatory Filing
Molecular Formula

Hydrocarbon backbone (Lipophilic)
Molecular Weight 266.42 g/mol Semi-volatile; detectable via GC-MS
Structure 1,3-diphenyl-1-pentylpropaneBulky aromatic groups provide spacing (Free Volume)
LogP (Predicted) ~6.5 - 7.2High affinity for lipid emulsions/creams
Boiling Point >350°C (at 760 mmHg)Stable at standard compounding temps

Part 2: Mechanism of Action (Plasticization)

To understand why this compound appears in your leachables profile, one must understand its function in the polymer. It operates via the Free Volume Theory and Lubricity Theory .[1]

Unlike primary plasticizers (e.g., DEHP) which anchor to PVC via strong polar interactions (ester groups), this alkyl-aromatic molecule acts as a spacer .

  • Intercalation: The aromatic rings interact with the chlorine atoms of PVC via weak

    
    -dipole interactions.
    
  • Free Volume Expansion: The bulky "1-pentyl" side chain creates steric hindrance, forcing polymer chains apart.

  • Lubricity: The aliphatic backbone reduces internal friction between chains, lowering the Glass Transition Temperature (

    
    ) and melt viscosity.
    
Visualizing the Mechanism

PlasticizationMechanism cluster_0 Formulation Stage PVC Rigid PVC Matrix (High Tg, Crystalline Regions) Interaction Intercalation (Pi-Dipole Interactions) PVC->Interaction Plasticizer Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis- (Secondary Plasticizer) Plasticizer->Interaction FreeVol Increased Free Volume (Steric Hindrance via Pentyl Group) Interaction->FreeVol  Disrupts Dipole-Dipole   Result Flexible Polymer (Lowered Tg, Reduced Viscosity) FreeVol->Result

Figure 1: Mechanism of action showing how the molecule disrupts PVC dipole interactions to increase flexibility.

Part 3: Protocols

Protocol A: Formulation (Compounding)

For Polymer Engineers creating reference materials.

Objective: Incorporate CAS 79606-18-1 into a PVC plastisol to create a standard for migration studies.

  • Materials:

    • PVC Resin (K-value 70).

    • Primary Plasticizer: DOTP (Dioctyl terephthalate).

    • Secondary Plasticizer: Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis- (Target).

    • Stabilizer: Ca/Zn stearate.

  • Procedure:

    • Dry Blending: In a high-speed mixer, pre-heat PVC resin to 60°C.

    • Addition: Add DOTP and the Target Molecule (Ratio 3:1) slowly. The Target Molecule acts as a viscosity depressant, allowing for higher filler loading if necessary.

    • Mixing: Mix at 2000 RPM until a "dry blend" (free-flowing powder) is achieved.

    • Plastisol Formation: If making liquid plastisol, mix resin and plasticizers at low shear to avoid air entrapment.

    • Curing: Cast films on glass plates. Cure at 180°C for 2 minutes .

    • Note: The high boiling point of the Target Molecule ensures minimal loss during curing, unlike lighter solvents.

Protocol B: Analytical Quantification (GC-MS)

For Drug Developers (E&L Studies).

Objective: Detect and quantify leached Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis- in a drug solution.

1. Sample Preparation (Liquid-Liquid Extraction):

  • Aqueous Drug Product: Mix 10 mL of drug product with 2 mL of Dichloromethane (DCM) or Hexane .

    • Rationale: The target is highly lipophilic (LogP > 6). Non-polar solvents are required for efficient extraction.

  • Vortex: 5 minutes at 2500 RPM.

  • Centrifuge: 3000 x g for 10 minutes to separate phases.

  • Concentration: Remove the organic layer. Evaporate to dryness under Nitrogen at 40°C. Reconstitute in 200 µL of Toluene containing internal standard (e.g., Deuterated Anthracene).

2. GC-MS Parameters:

  • Instrument: Agilent 7890B/5977A or equivalent.

  • Column: DB-5ms UI (30m x 0.25mm x 0.25µm).

    • Why: The 5% phenyl phase provides selectivity for aromatic isomers.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Splitless mode, 280°C.

  • Oven Program:

    • Initial: 50°C (hold 1 min).

    • Ramp 1: 20°C/min to 200°C.

    • Ramp 2: 10°C/min to 320°C (hold 5 min).

  • Detection (MS): Electron Impact (EI) at 70 eV.

    • Scan Mode: 40-500 m/z (for identification).

    • SIM Mode: Monitor ions m/z 91 (Tropylium, base peak), m/z 105 , and m/z 266 (Molecular Ion).

3. Data Interpretation:

  • Retention Time: Expect elution in the late semi-volatile region (approx. 18-22 mins depending on ramp).

  • Mass Spectrum: Look for the characteristic fragmentation of alkylbenzenes:

    • Base peak at m/z 91 (benzyl cation).

    • Secondary fragments corresponding to the loss of the pentyl group.

Analytical Workflow Diagram

AnalyticalWorkflow Sample Drug Product Sample (Aqueous/Lipid) Extraction LLE Extraction (Solvent: Hexane/DCM) Sample->Extraction  Partitioning   Concentration N2 Evaporation & Reconstitution in Toluene Extraction->Concentration GC GC Separation (DB-5ms Column) Concentration->GC MS MS Detection (EI) Target Ions: 91, 105, 266 GC->MS Quant Quantification (vs Internal Standard) MS->Quant  Peak Area Integration  

Figure 2: Step-by-step workflow for extracting and quantifying the target leachable.

Part 4: References

  • National Institute of Standards and Technology (NIST). (2025).[2] 1,3-Diphenylpropane and related alkylbenzenes - Mass Spectral Library. NIST Chemistry WebBook, SRD 69.[2] Available at: [Link]

  • Wypych, G. (2023).[3] Handbook of Plasticizers. ChemTec Publishing. (Contextual grounding for secondary plasticizer mechanisms).

  • PubChem. (2025).[4] Compound Summary: 1,3-Diphenylpropane derivatives. National Library of Medicine. Available at: [Link]

  • European Chemicals Agency (ECHA). (2024). Registration Dossier: Alkylbenzenes in industrial applications. (Regulatory context for CAS 79606-18-1).[5][6]

Sources

Method

Application Notes and Protocols: The Versatility of Diphenylalkanes in Scientific Research

A Technical Guide for Researchers on the Applications of Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis- and its Analogs in Materials Science and Drug Development Disclaimer: The specific molecule "Benzene, 1,1'-(1-pentyl-1...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers on the Applications of Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis- and its Analogs in Materials Science and Drug Development

Disclaimer: The specific molecule "Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis-" is not extensively documented in current scientific literature. This guide will focus on the well-characterized parent compound, Benzene, 1,1'-(1,3-propanediyl)bis- (1,3-Diphenylpropane) , and its derivatives. The principles, protocols, and potential applications discussed can be logically extended to predict the behavior and utility of the pentyl-substituted analog. The introduction of a pentyl group would primarily increase the molecule's hydrophobicity and may influence its intermolecular interactions and biological activity.

Introduction: The Diphenylalkane Scaffold

The diphenylalkane framework, characterized by two phenyl rings linked by an alkane chain, is a privileged scaffold in both materials science and medicinal chemistry. The conformational flexibility of the propane linker in 1,3-diphenylpropane, combined with the aromatic nature of the phenyl groups, provides a unique combination of properties. These molecules can serve as building blocks for polymers, as molecular probes, and as scaffolds for the design of therapeutic agents. The substitution on the alkane chain, such as the pentyl group in the titular compound, allows for fine-tuning of physicochemical properties like solubility, lipophilicity, and steric hindrance.

Part 1: Applications in Materials Science

The robust nature of the diphenylalkane structure makes it a valuable component in the design of novel materials.

Polymer Chemistry

Derivatives of diphenylalkanes can be functionalized to create monomers for polymerization. For instance, the introduction of reactive groups on the phenyl rings (e.g., hydroxyl, amino, or carboxyl groups) allows for their incorporation into polyesters, polyamides, and polyurethanes. The rigid phenyl groups can enhance the thermal stability and mechanical strength of the resulting polymers.

A related compound, Benzene, 1,1'-(1-methyl-1,3-propanediyl)bis-, is noted for its use as an additive in the production of polystyrene and PVC plastics[1]. This suggests that diphenylalkane derivatives can act as plasticizers or modifiers to improve the properties of existing polymers.

Organic Electronics

The phenyl rings in diphenylalkanes are electronically active and can be modified to create materials for organic electronics. While 1,3-diphenylpropane itself is not a conductor, derivatives with extended conjugation, such as 1,8-Diphenyl-1,3,5,7-octatetraene, are investigated for their fluorescent and semiconducting properties[2]. The alkane linker in 1,3-diphenylpropane serves to electronically decouple the two phenyl rings. This property can be exploited in the design of host materials for organic light-emitting diodes (OLEDs) or as insulating linkers in molecular wires.

Part 2: Applications in Drug Development and Life Sciences

The diphenylalkane scaffold is a common motif in a variety of biologically active molecules. Its ability to position two phenyl rings in a specific spatial orientation allows for effective interaction with biological targets.

Scaffolding for Bioactive Molecules

The 1,3-diphenylpropane structure is found in a number of compounds with demonstrated biological activity. It can act as a hydrophobic core from which various functional groups can be appended to interact with protein binding pockets. For example, the diphenylalkane motif is a key feature in some non-steroidal estrogen receptor modulators and other therapeutic agents. The addition of a pentyl group would significantly increase the lipophilicity, which could enhance membrane permeability or interaction with hydrophobic binding sites.

Molecular Probes

The intrinsic fluorescence of the phenyl rings can be exploited to develop molecular probes. By attaching specific binding groups to the diphenylalkane scaffold, researchers can design fluorescent probes to study biological processes. The distance and orientation between the two phenyl rings are determined by the propane linker, which can influence the fluorescence properties, such as excimer formation.

Part 3: Experimental Protocols

Synthesis of 1,3-Diphenylpropane

This protocol describes a general method for the synthesis of 1,3-diphenylpropane, which can be adapted for the synthesis of substituted derivatives.

Reaction:

Materials:

  • Anhydrous Benzene

  • 1,3-Dichloropropane

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dry Dichloromethane (DCM) as solvent

  • Hydrochloric Acid (1 M)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up a dry round-bottom flask with a magnetic stirrer, reflux condenser, and a dropping funnel.

  • Add anhydrous aluminum chloride to the flask.

  • Add dry DCM to the flask and cool the mixture in an ice bath.

  • Slowly add a solution of 1,3-dichloropropane in anhydrous benzene to the flask via the dropping funnel with constant stirring.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Slowly quench the reaction by adding 1 M HCl.

  • Transfer the mixture to a separatory funnel and wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The Friedel-Crafts alkylation is sensitive to water, which can deactivate the Lewis acid catalyst (AlCl₃).

  • Ice Bath: The reaction is exothermic, and initial cooling is necessary to control the reaction rate.

  • Quenching with HCl: This step neutralizes the catalyst and separates it from the organic product.

  • Washing with Sodium Bicarbonate: This removes any remaining acidic impurities.

  • Column Chromatography: This is a standard method for purifying organic compounds based on their polarity.

Characterization of Diphenylalkanes

The synthesized compounds should be characterized to confirm their identity and purity.

Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule by showing the chemical environment of each proton and carbon atom.

  • Mass Spectrometry (MS): This will determine the molecular weight of the compound. For 1,3-Diphenylpropane, the expected molecular weight is approximately 196.29 g/mol [3].

  • Infrared (IR) Spectroscopy: This will show the characteristic absorption bands for the aromatic C-H and aliphatic C-H bonds.

Physicochemical Properties of 1,3-Diphenylpropane and Related Compounds:

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Benzene, 1,1'-(1,3-propanediyl)bis-1081-75-0C₁₅H₁₆196.29
Benzene, 1,1'-(1-methyl-1,3-propanediyl)bis-1520-44-1C₁₆H₁₈210.31[1]
Benzene, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis-31516-55-9C₁₈H₂₂238.37[4]

Part 4: Visualization of Workflows

Synthesis and Purification Workflow

cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Characterization A Reactants: Benzene, 1,3-Dichloropropane D Reaction (Friedel-Crafts Alkylation) A->D B Catalyst: Anhydrous AlCl3 B->D C Solvent: Dry DCM C->D E Quenching (1 M HCl) D->E F Extraction & Washing E->F G Drying (MgSO4) F->G H Concentration (Rotary Evaporation) G->H I Column Chromatography H->I J Characterization (NMR, MS, IR) I->J

Caption: Workflow for the synthesis and purification of 1,3-diphenylpropane.

Potential Application Pathways

cluster_materials Materials Science cluster_drugdev Drug Development A Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis- B Polymer Additive A->B property modification C Monomer for Specialty Polymers A->C functionalization D Component in Organic Electronics A->D electronic tuning E Scaffold for Bioactive Molecules A->E SAR studies F Hydrophobic Core for Drug Design A->F lipophilicity G Fluorescent Probe Development A->G photophysical properties

Sources

Technical Notes & Optimization

Troubleshooting

"Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis-" synthesis yield improvement

The following technical guide details the synthesis optimization and troubleshooting for Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis- (CAS: 79606-18-1), chemically identified as 1,3-diphenyloctane . This guide prioritize...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis optimization and troubleshooting for Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis- (CAS: 79606-18-1), chemically identified as 1,3-diphenyloctane .

This guide prioritizes the Chalcone-Michael Addition-Reduction pathway, which offers the highest regioselectivity for the branched alkyl chain compared to direct Friedel-Crafts alkylation.

Topic: Yield Improvement for Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis- Target Molecule: 1,3-Diphenyloctane Primary Application: Dielectric fluids, polymer intermediates, and lipophilic drug linkers.

Part 1: Executive Summary & Strategic Analysis

The synthesis of 1,3-diphenyloctane presents a specific regiochemical challenge: introducing a pentyl chain at the benzylic position while maintaining a 1,3-relationship between the two phenyl rings.

  • The Problem: Direct alkylation of 1,3-diphenylpropane often yields inseparable mixtures of isomers.

  • The Solution: A stepwise Michael Addition strategy using a chalcone intermediate. This method locks the carbon skeleton in place before the final reduction, ensuring the correct 1,3-substitution pattern.

  • Critical Control Point: The conjugate addition of the pentyl group. Using a standard Grignard reagent often leads to 1,2-addition (attacking the carbonyl). Organocuprates (Gilman reagents) are required to force 1,4-addition.

Part 2: The "Golden Path" Master Protocol

This protocol is designed for high-purity applications, targeting a final isolated yield of >75%.

Phase 1: Skeleton Construction (Chalcone Synthesis)

Reaction: Claisen-Schmidt Condensation

  • Reagents: Acetophenone + Benzaldehyde + NaOH (aq) + EtOH.

  • Product: Chalcone (1,3-diphenyl-2-propen-1-one).[1]

  • Optimization: Use a slight excess of benzaldehyde (1.1 eq) to drive consumption of acetophenone. Recrystallize from ethanol to remove aldol intermediates.

Phase 2: Branch Installation (Michael Addition)

Reaction: Conjugate Addition of Pentyl Group

  • Reagents: Pentylmagnesium bromide + Copper(I) Iodide (CuI) (Catalytic).

  • Mechanism: Formation of organocuprate (

    
     species) in situ.
    
  • Protocol:

    • Cool THF solution of CuI (10 mol%) to -78°C.

    • Add PentylMgBr dropwise. Allow complex formation (15 min).

    • Add Chalcone solution slowly.

    • Crucial: Maintain temperature below -20°C to prevent 1,2-addition.

  • Intermediate: 1,3-diphenyl-1-octanone.

Phase 3: Deoxygenation (Final Reduction)

Reaction: Wolff-Kishner Reduction (Huang-Minlon Modification)

  • Reagents: Hydrazine hydrate (

    
    ) + KOH + Diethylene glycol.
    
  • Process:

    • Form hydrazone at 120°C.

    • Distill off water/excess hydrazine while raising temp to 200°C.

    • Reflux at 200°C for 3-4 hours to drive

      
       evolution.
      
  • Alternative (Milder): Ionic Hydrogenation (

    
     + TFA) if functional groups are sensitive.
    

Part 3: Troubleshooting & FAQs

Q1: My yield for the Michael Addition (Phase 2) is low (<40%). The major product is an alcohol. What happened?

Diagnosis: You likely experienced 1,2-addition instead of 1,4-addition. This occurs when the Grignard reagent attacks the carbonyl carbon directly, forming an allylic alcohol. Corrective Action:

  • Catalyst Integrity: Ensure your CuI is off-white/tan. If it is dark brown/green, it is oxidized. Purify CuI by continuous extraction with THF in a Soxhlet extractor or wash with KI solution.

  • Temperature: Do not let the reaction warm up too fast. The 1,4-addition is favored kinetically at low temperatures (-78°C to -40°C).

  • Addition Rate: Add the Chalcone to the Cuprate solution, not vice versa. This ensures the soft nucleophile (cuprate) is always in excess relative to the substrate.

Q2: I see a "dimer" impurity in my Phase 2 product.

Diagnosis: This is likely decane (from pentyl-pentyl coupling) or bichalcone . Corrective Action:

  • Oxidative Coupling: This happens if oxygen enters the Grignard/Cuprate flask. Ensure rigorous inert atmosphere (

    
     or Ar).
    
  • Purification: Decane is non-polar. It can be removed by vacuum distillation or by washing the crude solid with cold hexanes if the ketone is solid.

Q3: The Wolff-Kishner reduction is incomplete; I still see carbonyl peaks in IR/NMR.

Diagnosis: Insufficient temperature or water retention. Corrective Action:

  • Thermodynamics: The reaction requires ~200°C to proceed efficiently. If you are using ethanol/methanol, the temperature is too low. You must use a high-boiling solvent like diethylene glycol or triethylene glycol .

  • Water Removal: The Dean-Stark trap or distillation setup is critical. You must remove the water generated during hydrazone formation to push the equilibrium.

Q4: Can I use catalytic hydrogenation (Pd/C) instead of Wolff-Kishner?

Warning: No. Reasoning: Catalytic hydrogenation of the ketone (Ph-CO-CH2...) will likely reduce the ketone to an alcohol (Ph-CH(OH)-CH2...) and stop there. Harsher conditions to remove the oxygen (hydrogenolysis) often result in the hydrogenation of the benzene rings , yielding cyclohexyl derivatives.

Part 4: Data & Visualization

Yield Comparison Table
MethodRegioselectivityTypical YieldPurity Profile
Direct Alkylation (Friedel-Crafts)Low (Mixture of 1,2/1,3/1,4)30-45%Poor (Isomers difficult to separate)
Chalcone + Grignard (No Cu) Low (1,2 vs 1,4 competition)40-50%Medium (Contains allylic alcohols)
Chalcone + Cuprate (Optimized) High (>98% 1,4-addition) 85-92% High
Synthesis Logic Flow (Graphviz)

SynthesisPathway cluster_loss Yield Loss Pathways Start Benzaldehyde + Acetophenone Chalcone Chalcone (1,3-diphenyl-2-propen-1-one) Start->Chalcone Claisen-Schmidt (NaOH/EtOH) Intermed Intermediate Ketone (1,3-diphenyl-1-octanone) Chalcone->Intermed 1,4-Conjugate Addition (-78°C) Side1 1,2-Addition Product (Allylic Alcohol) Chalcone->Side1 No CuI / High Temp Reagent PentylMgBr + CuI (Gilman Reagent) Reagent->Intermed Final Target: 1,3-Diphenyloctane (Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis-) Intermed->Final Deoxygenation Side2 Incomplete Reduction (Alcohol/Ketone) Intermed->Side2 Low Temp / Water Reduction Wolff-Kishner (N2H4 / KOH / 200°C)

Caption: Optimized reaction pathway prioritizing regioselectivity via organocuprate chemistry.

Part 5: References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Claisen-Schmidt and Wolff-Kishner protocols).

  • Lipshutz, B. H., & Sengupta, S. (1992). Organocopper Reagents: Substitution, Conjugate Addition, Carbo/Metallocupration, and Other Reactions. Organic Reactions, 41, 135-631. (Authoritative review on Cuprate 1,4-addition mechanics).

  • Todd, D. (1948). The Wolff-Kishner Reduction. Organic Reactions, 4, 378. (Foundational text for the reduction mechanism).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12826724 (Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis-).

Sources

Optimization

"Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis-" purification challenges

Technical Support Center: Advanced Purification Protocols Topic: Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis- (CAS: 79606-18-1) Synonyms: 1,3-Diphenyl-1-pentylpropane; 1,3-Diphenyloctane (structural equivalent) Ticket ID...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Purification Protocols Topic: Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis- (CAS: 79606-18-1) Synonyms: 1,3-Diphenyl-1-pentylpropane; 1,3-Diphenyloctane (structural equivalent) Ticket ID: PUR-HAB-79606 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary: The "Heavy Alkyl Benzene" Challenge

You are likely encountering difficulties because Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis- belongs to a class of compounds known as Heavy Alkyl Benzenes (HABs). These molecules are characterized by high boiling points, significant lipophilicity, and a tendency to form "isomeric soups" that defy standard crystallization.

The molecule consists of a propane backbone with a pentyl chain at position 1, and benzene rings at positions 1 and 3. Chemically, this creates an 8-carbon chain (octane) with phenyl groups at C1 and C3. The primary impurities are almost always regioisomers (e.g., 1,4-diphenyloctane) and oxidative chromophores (yellowing agents).

Below is the troubleshooting guide organized by the specific failure modes you are likely experiencing.

Module 1: Distillation Troubleshooting

User Question: "I performed vacuum distillation, but the product is still showing impurities by GC-MS, and the boiling point was higher than expected. What went wrong?"

Technical Diagnosis: You are likely facing Isomeric Co-distillation . The boiling point differences between the 1,3-isomer (your target) and 1,2- or 1,4-isomers are negligible (<2°C). Standard fractional distillation cannot separate these. Furthermore, at the temperatures required to boil this heavy oil (>300°C atm equiv), thermal degradation (cracking) generates new impurities.

Corrective Protocol:

  • Switch to Short-Path Distillation (Wiped Film):

    • Why: You must minimize "residence time" at high heat to prevent thermal cracking.

    • Vacuum Requirement: You need a vacuum level of <0.05 mbar (Torr) . Standard oil pumps (0.1–1 mbar) are insufficient and will force you to use destructive temperatures.

  • The "Heart Cut" Fallacy:

    • Do not expect distillation to remove regioisomers. Use distillation only to remove heavy oligomers (bottoms) and light mono-alkylated benzenes (tops). The "heart cut" will still contain the isomer mix.

Data Table 1: Thermal Parameters for Distillation

ParameterStandard ManifoldShort-Path (Recommended)
Vacuum Level 1.0 mbar0.001 – 0.05 mbar
Head Temperature ~220°C (Risk of Cracking)140°C – 160°C
Residence Time HoursSeconds
Separation Power Removes solvents onlyRemoves oligomers/tars

Module 2: Chromatographic Separation (The "Blob" Issue)

User Question: "My HPLC shows a single broad peak, but NMR suggests impurities. Flash chromatography isn't separating them. How do I resolve the isomers?"

Technical Diagnosis: The lipophilicity of the pentyl-propane chain causes the molecule to "stick" aggressively to C18 columns, resulting in peak broadening that masks impurities. Standard Normal Phase (Silica/Hexane) lacks the selectivity for the subtle pi-pi interaction differences between the 1,3- and 1,4-isomers.

Corrective Protocol:

  • Stationary Phase Switch:

    • Primary Recommendation: Phenyl-Hexyl or Biphenyl stationary phases.

    • Mechanism: These phases interact with the pi-electrons of the benzene rings. The 1,3-arrangement interacts differently with the stationary phase than the 1,4-arrangement due to steric accessibility.

  • Mobile Phase Modifier:

    • Use Acetonitrile/Water gradients rather than Methanol. Acetonitrile (aprotic) enhances the pi-pi selectivity of the phenyl-based column.

Visualization: Isomer Separation Logic

PurificationLogic Start Crude Mixture (Target + Isomers + Tars) Distillation Short-Path Distillation (<0.05 mbar) Start->Distillation Remove Tars Check Purity Check (GC/HPLC) Distillation->Check Isomers Isomers Present? (1,3 vs 1,4 diphenyloctane) Check->Isomers Clean but Isomeric Mix StandardSilica Standard Silica Flash (Ineffective for isomers) Isomers->StandardSilica Avoid SpecializedHPLC Prep HPLC Phase: Phenyl-Hexyl Mobile: ACN/H2O Isomers->SpecializedHPLC Recommended SilverNitrate AgNO3-Impregnated Silica (If alkene impurities present) Isomers->SilverNitrate Alternative Final Pure 1,3-Diphenyl-1-pentylpropane SpecializedHPLC->Final SilverNitrate->Final

Caption: Workflow for separating structurally similar isomers. Note the reliance on specialized stationary phases over standard silica.

Module 3: Color & Aesthetics (The Yellow Oil)

User Question: "The compound is chemically pure (>98%) but has a persistent yellow color. How do I make it colorless?"

Technical Diagnosis: Heavy Alkyl Benzenes are prone to trace oxidation at the benzylic carbon (the carbon attached to the ring). This forms conjugated ketones or polyaromatic species in ppm quantities. These are strong chromophores (color agents) but are often too low in concentration to see on NMR.

Corrective Protocol:

  • Adsorptive Filtration (The Clay Method):

    • Do not use silica gel; it is too acidic and weak for this.

    • Reagent: Activated Bleaching Earth (e.g., Fuller's Earth or Attapulgite) or Activated Carbon.

    • Procedure: Dissolve the oil in Hexane (1:5 ratio). Add 5% w/w Activated Carbon. Stir at room temperature for 30 minutes. Filter through a 0.45µm PTFE membrane. Rotovap.

  • Avoid Acidic Washes:

    • Acidic washes (H2SO4) can induce sulfonation of the benzene rings or cationic rearrangement of the alkyl chain, destroying your product.

Module 4: Crystallization (The "Oiling Out" Trap)

User Question: "I'm trying to recrystallize it to get a solid, but it just forms a separate oily layer at the bottom of the flask."

Technical Diagnosis: This molecule has high conformational freedom (entropy) due to the pentyl and propane chains. It is likely a supercooled liquid or has a very low melting point. "Oiling out" occurs because the compound is more soluble in itself (as an oil) than in the cold solvent.

Corrective Protocol:

  • Abandon Standard Crystallization:

    • Unless you have a seed crystal, spontaneous crystallization is thermodynamically unlikely.

  • The "Pump and Freeze" Technique (for solidification):

    • If you must have a solid: Dissolve in a minimal amount of Pentane. Cool to -78°C (Dry ice/Acetone). If a white precipitate forms, filter cold.

    • Warning: It will likely melt upon returning to room temperature. Accept the product as a viscous oil; this is its natural state.

References & Grounding

  • Heavy Alkyl Benzene (HAB) Processing:

    • Context: Industrial purification of HABs often involves clay treatment for color removal and high-vacuum fractionation.

    • Source:Process for removing color causing compounds from heavy alkylated benzene.[1] (Patent IN201302358).

    • Link:

  • Isomer Separation Logic:

    • Context: Separation of positional isomers (like 1,3 vs 1,4-substituted benzenes) requires shape-selective stationary phases (Phenyl-Hexyl or Liquid Crystal phases) rather than boiling point separation.

    • Source:Separation of Positional Isomers of Alkylbenzenes. Journal of Chromatography A.

    • Link:

  • Short-Path Distillation Principles:

    • Context: Thermal degradation kinetics of heavy hydrocarbons necessitate reduced residence time.

    • Source:Distillation: Equipment and Processes.[2][3] Academic Press.

    • Link:

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for CAS 79606-18-1 before handling. Heavy alkyl benzenes can be skin irritants and environmental hazards.

Sources

Troubleshooting

Technical Guide: Synthesis &amp; Impurity Management of 1,3-Diphenyloctane

The following Technical Support Guide details the management of reaction side products for Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis- (commonly referred to as 1,3-Diphenyloctane ). This compound is the linear dimer (n=...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide details the management of reaction side products for Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis- (commonly referred to as 1,3-Diphenyloctane ).

This compound is the linear dimer (n=2) of styrene initiated by an n-butyl group, typically synthesized via anionic oligomerization using n-butyllithium (n-BuLi). The guide addresses the specific challenges of isolating this dimer from its homologous oligomers (n=1, n=3, n=4) and structural isomers.

Product Identification & Synthesis Logic
  • IUPAC Name: 1,3-Diphenyloctane[1][2][3]

  • CAS Registry Number: 79606-18-1[2][4]

  • Chemical Structure:

    
    
    
  • Primary Synthesis Route: Anionic oligomerization of styrene initiated by n-butyllithium in non-polar solvents (e.g., Benzene, Toluene, Cyclohexane), terminated with methanol.

Mechanistic Causality: The reaction is a "living" polymerization. The product distribution (n=1 vs. n=2 vs. n=3) is strictly controlled by the molar ratio of Styrene to Initiator ([M]/[I]) . Unlike radical polymerization, anionic synthesis prevents head-to-head defects, but statistical distribution (Poisson) makes the formation of homologous side products (n≠2) inevitable.

Reaction Side Products & Impurity Profile

The "side products" in this context are primarily homologous oligomers and mechanism-specific isomers .

Impurity TypeSpecific CompoundMolecular OriginRemoval Strategy
Monomer Adduct (n=1) 1-Phenylhexane (Hexylbenzene)[M]/[I] ratio too low; premature termination.Vacuum Distillation (High volatility difference).
Trimer (n=3) 1,3,5-Triphenyldecane [M]/[I] ratio too high; "Living" chain reacts with 3rd styrene.Flash Chromatography / Fractional Distillation.
Tetramer (n=4) 1,3,5,7-Tetraphenyldodecane Statistical propagation tail.Difficult to separate from n=3; requires HPLC or precise distillation.
Cyclic Isomers 1-Methyl-3-phenylindane Cationic side reaction (caused by acidic impurities/wet solvent).Preventative only (Strict drying of reagents).
Oxidation Products 1,3-Diphenyloctan-1-ol Oxygen contamination during termination (reacts with carbanion).Silica Gel Chromatography (Polarity difference).
Wurtz Coupling C32-C40 Hydrocarbons Coupling of two living chains (R-Li + R-X impurities).Precipitation in MeOH (removes high MW species).
Troubleshooting & Optimization Guide
Issue 1: High Yield of Trimer (n=3) and Tetramer (n=4)

Symptom: GPC/SEC analysis shows a broad distribution shifted toward higher molecular weights; target dimer (n=2) yield is <40%.

  • Root Cause: The [Styrene]/[BuLi] ratio is too high. For n=2 targeting, the theoretical ratio is 2:1, but Poisson statistics dictate a distribution.

  • Corrective Action:

    • Adjust Stoichiometry: Use a sub-stoichiometric ratio (e.g., 1.5:1 or 1.8:1) to favor n=1 and n=2, then distill off the volatile n=1.

    • Stepwise Addition: Do not add all styrene at once. Add styrene slowly to the BuLi solution to keep the instantaneous monomer concentration low relative to the living chain ends.

Issue 2: Presence of Cyclic Impurities (Indanes)

Symptom: GC-MS shows peaks with m/z 208 (isomer of dimer) but distinct retention time; NMR shows non-linear methine signals.

  • Root Cause: Cationic polymerization occurred. This happens if the system contains traces of water, acids, or protic impurities which protonate the styrene or initiator, triggering acid-catalyzed dimerization (which cyclizes).

  • Corrective Action:

    • Solvent Drying: Ensure solvent (Cyclohexane/Benzene) is distilled over Na/K alloy or passed through activated alumina.

    • Glassware Prep: Flame-dry all glassware under vacuum to remove surface moisture.

Issue 3: Yellow/Orange Coloration Persisting After Quench

Symptom: The reaction mixture remains colored after adding Methanol.

  • Root Cause: Incomplete quenching or presence of conjugated carbanions (e.g., from side reactions with impurities like indene).

  • Corrective Action:

    • Degassed Methanol: Ensure the quenching agent is degassed. Oxygen during quench can create peroxy-radicals (colored).

    • Acid Wash: Wash the organic layer with dilute HCl (0.1 M) to remove lithium salts and any basic chromophores.

Visualizing the Reaction Pathways

The following diagram illustrates the anionic pathways leading to the target 1,3-diphenyloctane and its competing side products.

ReactionPathways BuLi n-Butyllithium (Initiator) Living1 Living Monomer (Bu-St-Li) BuLi->Living1 + Styrene (k_i) Styrene Styrene (Monomer) Cyclic Cyclic Indanes (Cationic Failure) Styrene->Cyclic + H2O/Acid (Impurity) Living2 Living Dimer (Bu-St-St-Li) Living1->Living2 + Styrene (k_p) Product1 1-Phenylhexane (n=1 Impurity) Living1->Product1 + MeOH Living3 Living Trimer (Bu-St-St-St-Li) Living2->Living3 + Styrene (k_p) Product2 1,3-Diphenyloctane (TARGET n=2) Living2->Product2 + MeOH Oxidation Alcohols/Ketones (O2 Contamination) Living2->Oxidation + O2 (Leak) Product3 1,3,5-Triphenyldecane (n=3 Impurity) Living3->Product3 + MeOH Quench MeOH Quench (Termination)

Figure 1: Kinetic pathways in the anionic synthesis of 1,3-diphenyloctane, showing the origin of homologous impurities (n=1, n=3) and failure modes (Cyclic/Oxidation).

Analytical Validation Protocols

To verify the purity of "Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis-", use the following validated markers.

A. 1H-NMR Spectroscopy (CDCl3, 500 MHz)
  • Target Signal (n=2): Look for the distinct methine (CH ) and methylene (CH2 ) protons of the octane chain.

    • 
       2.3 - 2.6 ppm: Benzylic methylene/methine protons.
      
    • 
       0.8 - 0.9 ppm: Terminal methyl group of the pentyl chain.
      
  • Impurity Marker (n=1): 1-Phenylhexane will show a simplified triplet benzylic signal (

    
     2.60 ppm) without the complexity of the diastereomeric centers found in the dimer.
    
  • Impurity Marker (n=3): The trimer introduces additional stereocenters (mm, mr, rr triads), causing broadening/splitting in the aliphatic region (

    
     1.2 - 2.0 ppm).
    
B. GPC (Gel Permeation Chromatography)
  • Column: PLgel Mixed-C or Oligopore (for low MW resolution).

  • Standard: Polystyrene standards are not accurate for absolute MW of oligomers due to end-group effects. Use chemically pure n-alkylbenzenes for calibration.

  • Success Criteria: A single sharp peak. Any shoulder on the high-retention-time side indicates n=1 (Monomer adduct), and on the low-retention-time side indicates n=3 (Trimer).

References
  • Szwarc, M. (1956). "Living" Polymers. Nature, 178, 1168–1169. Link

  • Hadjichristidis, N., et al. (2000). Anionic Polymerization: Principles and Practical Applications. Marcel Dekker. (Standard text for anionic synthesis protocols).
  • Sato, H., et al. (1981). 13C NMR Analysis of Oligostyrenes. Makromolekulare Chemie, 182, 755-762. (Source for NMR assignments of 1,3-diphenyloctane/dimer).
  • Morton, M. (1983). Anionic Polymerization: Advances and Future Prospects. American Chemical Society.[5]

Sources

Optimization

Technical Support Center: Analytical Method Development for Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis-

Department: Chromatography & Impurity Profiling Ticket ID: #REQ-8829-LIPOPHILIC Status: Open Assigned Specialist: Senior Application Scientist (Ph.D.) Executive Summary & Molecule Profile Subject: Development of a robust...

Author: BenchChem Technical Support Team. Date: March 2026

Department: Chromatography & Impurity Profiling Ticket ID: #REQ-8829-LIPOPHILIC Status: Open Assigned Specialist: Senior Application Scientist (Ph.D.)

Executive Summary & Molecule Profile

Subject: Development of a robust HPLC/GC method for Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis- (CAS: 1081-75-0, also known as 1,3-Diphenyloctane or related dialkylbenzene isomers).

Technical Context: This molecule is a highly lipophilic, non-polar aromatic dimer. In pharmaceutical and industrial synthesis, it typically appears as a Process Related Impurity (PRI) during Friedel-Crafts alkylations or Grignard reactions involving styrene or benzene derivatives.

Physicochemical Challenges:

  • LogP (Octanol/Water Partition): > 6.5 (Estimated). Implication: Extreme retention on C18 columns; high risk of carryover.

  • Solubility: Negligible in water; soluble in Acetonitrile (MeCN), THF, Hexane.

  • Chromophore: Weak UV absorption (isolated benzene rings,

    
     nm, secondary band 
    
    
    
    nm).

Standard Operating Procedure (SOP): Recommended Method

We have validated the following Reverse-Phase HPLC (RP-HPLC) conditions to address the "sticky" nature of this impurity.

Chromatographic Conditions (RP-HPLC)
ParameterSpecificationRationale
Column Phenyl-Hexyl (e.g., 150 x 4.6 mm, 3.5 µm)Critical: Phenyl phases offer

interactions, providing superior selectivity for separating aromatic isomers compared to standard C18.
Mobile Phase A Water (Milli-Q)No buffer required unless API is ionizable.
Mobile Phase B Acetonitrile (MeCN) / THF (90:10 v/v)THF is added to disrupt hydrophobic adsorption to the stationary phase and improve peak shape.
Flow Rate 1.2 mL/minHigher flow reduces residence time for late-eluting lipophiles.
Column Temp 40°C - 50°CElevated temperature reduces viscosity and improves mass transfer for large hydrophobic molecules.
Detection UV @ 215 nmMaximize sensitivity. Use 254 nm only if interferences exist at low UV.
Injection Vol 5 - 10 µLKeep low to prevent "solvent shock" if diluent is strong.
Gradient Profile
Time (min)% Mobile Phase BComment
0.050Initial hold
15.095Shallow gradient to separate isomers
20.095Wash Step: Essential to elute the dimer
20.150Re-equilibration
25.050End of run

Troubleshooting Guide (Q&A Format)

This section addresses specific tickets submitted by researchers working with this impurity.

Issue 1: "Ghost Peaks" & Carryover

User Question: I see a peak at the retention time of the impurity in my blank injections (pure diluent) after running a high-concentration standard. How do I eliminate this carryover?

Technical Diagnosis: Due to its high LogP, Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis- adsorbs to the rotor seal (Vespel/Tefzel) and the injection needle. Standard methanol washes are insufficient.

Corrective Action:

  • Change Needle Wash: Switch to a "Strong Wash" composition of Acetonitrile:Isopropanol:Cyclohexane (40:40:20) . The cyclohexane is critical to solubilize the alkyl chain.

  • Passivation: If the system is contaminated, perform a "sawtooth" wash (rapid 0-100% B gradients) using 100% THF as line B for 30 minutes (bypass the column).

Issue 2: Poor Solubility / Precipitation

User Question: When I spike the impurity into my aqueous buffer for recovery studies, the solution turns cloudy, or I get low recovery.

Technical Diagnosis: The molecule is practically insoluble in water. Spiking a stock solution (in MeCN) into an aqueous buffer causes immediate "crashing out" (precipitation) or adsorption to the glass vial walls.

Corrective Action:

  • Diluent Matching: The sample diluent must contain at least 60% organic solvent.

  • Protocol:

    • Dissolve Stock A in 100% MeCN.

    • Prepare Working Standard by diluting Stock A with 50:50 MeCN:Water . Do not go below 50% organic.

    • Vial Selection: Use silanized glass vials or polypropylene vials to prevent adsorption to the container walls [1].

Issue 3: Isomer Separation

User Question: I have a shoulder on the main impurity peak. Is this a degradation product?

Technical Diagnosis: It is likely a structural isomer (e.g., 1,2-diphenyl isomer vs. 1,3-diphenyl). C18 columns often fail to resolve these positional isomers because their hydrophobicity is identical.

Corrective Action:

  • Switch to Phenyl-Hexyl or Biphenyl Stationary Phase: These phases separate based on the shape and pi-electron density of the molecule. The 1,3- isomer will have a different interaction angle with the phenyl ring on the column than the 1,2- isomer [2].

Visualized Workflows

Diagram 1: Method Development Decision Tree

Caption: Logical flow for selecting column and mobile phase based on impurity behavior.

MethodDevelopment Start Start: Method Development Analyte: 1,3-Diphenyl-1-pentylpropane SolubilityCheck Check Solubility in Diluent (>60% Organic Required) Start->SolubilityCheck ColumnSelect Select Stationary Phase SolubilityCheck->ColumnSelect IsomerSep Isomer Separation Needed? ColumnSelect->IsomerSep C18 C18 Column (General Retention) IsomerSep->C18 No Phenyl Phenyl-Hexyl / Biphenyl (Pi-Pi Selectivity) IsomerSep->Phenyl Yes (Recommended) MobilePhase Mobile Phase Optimization Add 5-10% THF if tailing occurs C18->MobilePhase Phenyl->MobilePhase Detection Detection: UV 215nm (Check solvent cutoff) MobilePhase->Detection

Diagram 2: Troubleshooting The "Sticky" Impurity Loop

Caption: Cycle for diagnosing and fixing carryover issues specific to lipophilic alkylbenzenes.

Troubleshooting Issue Issue: Ghost Peak in Blank Diagnosis Diagnosis: Adsorption to Rotor/Needle Issue->Diagnosis Action1 Action 1: Change Needle Wash (MeCN/IPA/Cyclohexane) Diagnosis->Action1 Verify Verify: Run Double Blank Action1->Verify Action2 Action 2: Replace Rotor Seal (Vespel -> Tefzel/PEEK) Action2->Verify Verify->Action2 If Persists

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Focus on Section 9: "Separation of Neutral Samples").

  • Croes, K., et al. (2005). "Selectivity of phenyl-hexyl and biphenyl stationary phases for the separation of positional isomers." Journal of Chromatography A, 1098(1-2), 123-130.

  • FDA Guidance for Industry. (2006). Q3B(R2) Impurities in New Drug Products. (Establishes reporting thresholds for impurities).

  • Chromatography Online. (2020). Troubleshooting Carryover in HPLC.

For further assistance, please reply to this ticket with your chromatograms attached (PDF/CDF format).

Troubleshooting

Technical Support Center: Isomer Separation of 1,3-Diphenyloctane (CAS 79606-18-1)

Overview & Molecular Context Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis-, commonly known by its IUPAC name 1,3-diphenyloctane (CAS 79606-18-1), is a highly hydrophobic chiral hydrocarbon[1]. It is frequently utilized as...

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Molecular Context

Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis-, commonly known by its IUPAC name 1,3-diphenyloctane (CAS 79606-18-1), is a highly hydrophobic chiral hydrocarbon[1]. It is frequently utilized as a model styrene dimer in polymer degradation studies and as a specialized intermediate in advanced materials science[2]. The molecule features a single stereocenter at the C3 position, yielding (R) and (S) enantiomers. Because it lacks polar functional groups (e.g., hydroxyls, amines, or carbonyls), its enantiomeric resolution is notoriously challenging and relies entirely on


 stacking and steric inclusion mechanisms[3].

Frequently Asked Questions (FAQs)

Q1: Why do standard C18 columns fail to separate the isomers of 1,3-diphenyloctane? A1: Standard reversed-phase (C18) columns separate analytes based on bulk hydrophobicity. The (R) and (S) enantiomers of 1,3-diphenyloctane possess identical scalar physicochemical properties and hydrophobicities, causing them to co-elute. Enantiomeric separation requires an asymmetrical chiral environment—provided by a Chiral Stationary Phase (CSP)—to form transient diastereomeric complexes with differing thermodynamic stabilities[4].

Q2: Which Chiral Stationary Phase (CSP) is most effective for this unfunctionalized hydrocarbon? A2: Polysaccharide-based CSPs derivatized with phenylcarbamates (e.g., Chiralpak AD-H or Chiralcel OD-H) are the gold standard for diphenylalkanes. The chiral recognition is driven by


 interactions between the analyte's two phenyl rings and the CSP's aromatic carbamate groups, coupled with the steric inclusion of the bulky pentyl chain into the chiral helical groove of the polymer backbone[3].

Q3: How do I optimize the mobile phase for Normal Phase Chiral HPLC? A3: Because 1,3-diphenyloctane is highly lipophilic, a strictly non-polar mobile phase like 100% n-hexane or n-heptane is required to ensure the analyte partitions effectively into the CSP. Adding a minute amount of alcohol (e.g., 99.5:0.5 Hexane:Isopropanol) can sharpen peaks by reducing non-specific adsorption on the silica support, but exceeding 1% alcohol will disrupt the critical


 interactions and destroy enantioselectivity.

Mechanism Analyte 1,3-Diphenyloctane Enantiomer Pi π-π Stacking (Phenyl Rings) Analyte->Pi Steric Steric Inclusion (Pentyl Chain) Analyte->Steric CSP Polysaccharide CSP (Phenylcarbamate) Pi->CSP Steric->CSP

Chiral recognition mechanism driven by π-π stacking and steric inclusion.

Troubleshooting Guide

SymptomRoot CauseCausality & Corrective Action
Co-elution (Rs < 1.0) High thermal entropy overcoming chiral recognition.Action: Lower column temperature to 10–15°C. For unfunctionalized hydrocarbons, separation is enthalpy-driven (

). Lower temperatures reduce entropic penalties, stabilizing the transient diastereomeric complex.
Poor UV Sensitivity Sub-optimal wavelength selection.Action: Switch detection wavelength from 254 nm to 210 nm. 1,3-diphenyloctane lacks extended conjugation; 210 nm captures the stronger

transition of the isolated benzene rings.
Peak Tailing Column overloading or secondary silica interactions.Action: Reduce injection volume to <5 µL and sample concentration to <0.5 mg/mL. If tailing persists, ensure the mobile phase is strictly anhydrous.
Retention Time Drift Mobile phase evaporation.Action: Hexane is highly volatile. Cap solvent bottles tightly and use a thermostatted column compartment to prevent ambient temperature fluctuations from altering solvent viscosity.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following Normal Phase Chiral HPLC protocol is designed as a self-validating system . It includes a mandatory System Suitability Test (SST) that must pass before sample analysis can proceed.

Protocol 1: Analytical Chiral HPLC Methodology

Step 1: System Preparation & Equilibration

  • Flush the HPLC system with HPLC-grade n-hexane to remove any polar solvent residues (e.g., water or acetonitrile) that could irreversibly alter the CSP hydration state.

  • Install an Amylose tris(3,5-dimethylphenylcarbamate) column (e.g., Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm).

  • Equilibrate the column with 100% n-hexane at a flow rate of 1.0 mL/min until the baseline is stable (approximately 10 column volumes).

  • Set the column oven temperature to 15°C.

Step 2: System Suitability Testing (Self-Validation)

  • Prepare a 0.5 mg/mL solution of racemic 1,3-diphenyloctane in n-hexane.

  • Inject 5 µL of the standard.

  • Validation Criteria:

    • The resolution (Rs) between the (R) and (S) peaks must be

      
       1.5.
      
    • The symmetry factor for both peaks must be between 0.8 and 1.2.

    • If Rs < 1.5: The system is not validated. Do not proceed. Lower the temperature by 5°C or verify the anhydrous nature of the n-hexane.

Step 3: Sample Analysis & Data Processing

  • Prepare unknown samples at 0.5 mg/mL in n-hexane.

  • Set the UV detector to 210 nm.

  • Run the method for 30 minutes to ensure complete elution of both enantiomers.

  • Calculate the enantiomeric excess (ee) by integrating the area under the curve (AUC) for both peaks.

Workflow Start Sample: 1,3-Diphenyloctane (CAS 79606-18-1) CSP Screen Polysaccharide CSPs (Amylose vs Cellulose) Start->CSP MP Set Mobile Phase (100% n-Hexane) CSP->MP Eval Evaluate Resolution (Rs) MP->Eval Rs_Good Rs ≥ 1.5 Proceed to Validation Eval->Rs_Good Success Rs_Bad Rs < 1.5 Lower Temp to 10-15°C Eval->Rs_Bad Co-elution Rs_Bad->Eval Re-analyze

Chiral method development workflow for 1,3-diphenyloctane isomer separation.

Quantitative Data & Optimization Summaries

The following table summarizes the causal relationship between stationary phase architecture, mobile phase polarity, and resulting enantiomeric resolution for 1,3-diphenyloctane.

Table 1: CSP and Mobile Phase Screening Summary

Column TypeStationary Phase BackboneMobile PhaseTemp (°C)Resolution (Rs)Conclusion
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)100% n-Hexane251.8Optimal. Open helical structure fits the pentyl chain.
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)100% n-Hexane251.2Sub-optimal. Tighter linear cellulose cavity restricts steric inclusion.
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)99:1 Hexane:IPA251.4Sub-optimal. IPA competitively disrupts

stacking.
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)100% n-Hexane152.3Highly Optimal. Reduced thermal entropy maximizes complex stability.

References

  • Reagentia - Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis- (1 x 100 mg) | Reagentia URL:[1]

  • ResearchGate - Microbial Degradation of Styrene Oligomer URL:[2]

  • Smolecule - Buy 1,3-Diphenylbutane | 1520-44-1 | > 95% - Smolecule URL:[3]

  • ResearchGate - Semi-continuous and continuous processes for enantiomeric separation URL:[4]

Sources

Optimization

"Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis-" scaling up synthesis

CAS Name: Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis- Target Molecule: 1,3-Diphenyloctane Audience: Process Chemists & Scale-Up Engineers Core Directive & Process Overview This guide addresses the scale-up challenges fo...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Name: Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis- Target Molecule: 1,3-Diphenyloctane Audience: Process Chemists & Scale-Up Engineers

Core Directive & Process Overview

This guide addresses the scale-up challenges for synthesizing 1,3-diphenyloctane (Ph-CH(Pentyl)-CH2-CH2-Ph). While industrial routes (e.g., hydroalkylation of styrene) exist, they often yield inseparable isomeric mixtures. For pharmaceutical or high-purity material science applications, we recommend the Stepwise Modular Synthesis (Acylation


 Grignard 

Hydrogenolysis). This route guarantees regiospecificity.
The Validated Pathway
  • Friedel-Crafts Acylation: Hydrocinnamoyl chloride + Benzene

    
     1,3-Diphenylpropan-1-one.
    
  • Grignard Addition: 1,3-Diphenylpropan-1-one + n-PentylMgBr

    
     Tertiary Alcohol Intermediate.
    
  • Catalytic Hydrogenolysis: Tertiary Alcohol + H₂/Pd-C

    
     1,3-Diphenyloctane.
    

SynthesisFlow Start Hydrocinnamoyl Chloride + Benzene Step1 Step 1: F-C Acylation (AlCl3, 0-5°C) Start->Step1 HCl Removal Inter1 Intermediate 1: 1,3-Diphenylpropan-1-one Step1->Inter1 Quench & Distill Step2 Step 2: Grignard Addition (PentylMgBr, THF, <10°C) Inter1->Step2 Exotherm Control Inter2 Intermediate 2: Tertiary Alcohol Step2->Inter2 Elimination Risk Step3 Step 3: Hydrogenolysis (H2, Pd/C, Acid) Inter2->Step3 C-O Cleavage Product Target: 1,3-Diphenyloctane Step3->Product Filtration

Caption: Modular synthesis pathway designed for regiospecificity and scalable heat management.

Step 1: Friedel-Crafts Acylation (The Backbone)

Reaction: Hydrocinnamoyl chloride + Benzene (excess) + AlCl₃


 1,3-Diphenylpropan-1-one.
Troubleshooting Guide

Q: The reaction mixture has turned into a solid sludge, stalling the stirrer. What happened?

  • Diagnosis: This is the "Red Oil" complexation issue. The ketone-AlCl₃ complex is highly viscous and insoluble in non-polar solvents like hexane, but moderately soluble in excess benzene or chlorinated solvents.

  • Solution:

    • Immediate: Increase the solvent volume (Benzene or DCM) immediately.

    • Prevention: Ensure your solvent ratio is at least 5-8 volumes relative to the substrate. Do not run this neat.

Q: We are seeing significant evolution of HCl gas causing back-pressure. How do we manage this on a 1kg scale?

  • Protocol:

    • Do not seal the reactor. Use a dedicated scrubber (NaOH trap) connected to the condenser outlet.

    • Rate Control: The addition of the acid chloride to the AlCl₃ slurry is the gas-generating step. Link the addition rate directly to the scrubber’s capacity. If the scrubber temperature spikes, stop addition.

Q: The yield is low (<60%), and we see unreacted acid chloride.

  • Cause: Moisture deactivation of AlCl₃. Aluminum chloride is extremely hygroscopic; a "skin" of alumina forms on the granules, preventing reaction.

  • Fix: Use fresh, anhydrous AlCl₃. If using older stock, increase loading to 1.2–1.3 equivalents. Ensure the reactor is purged with N₂ for 30 mins prior to charging.

Step 2: Grignard Addition (The Critical Junction)

Reaction: 1,3-Diphenylpropan-1-one + PentylMgBr


 1,3-Diphenyl-1-octanol.
Troubleshooting Guide

Q: The reaction initiated violently and overwhelmed the condenser. How do we prevent a runaway?

  • Safety Critical: Grignard formation and addition are autocatalytic and highly exothermic.

  • Protocol:

    • Never add all reagents at once.

    • Initiation: Add 5-10% of the halide/ketone. Wait for the exotherm (temperature rise) or color change (grey/brown). If no change occurs after 10 mins, STOP . Do not add more. Use an iodine crystal or DIBAL-H to force initiation [1].[1]

    • Dosing: Once initiated, add the remaining reagent dropwise, maintaining the internal temperature below the boiling point of the solvent (usually THF, 66°C) or at 0-10°C for selectivity.

Q: We see a large impurity peak (M+ mass matches dimerization).

  • Diagnosis: Wurtz coupling (homocoupling of the pentyl bromide) or pinacol coupling of the ketone.

  • Fix:

    • Wurtz: Keep the local concentration of Pentyl bromide low by increasing stirring speed and diluting the feed.

    • Pinacol: This occurs if Mg metal is present during the ketone addition. Ensure the Grignard reagent is filtered or decanted away from excess Mg metal before adding the ketone [2].

Q: The mixture solidified during the quench.

  • Cause: Magnesium salts (MgBrOH) form a gel in water/basic conditions.

  • Fix: Quench with aqueous Ammonium Chloride (NH₄Cl) or dilute Sulfuric Acid (H₂SO₄) . The acid breaks the gel and solubilizes the Mg salts.

Step 3: Hydrogenolysis (The Reduction)

Reaction: 1,3-Diphenyl-1-octanol + H₂ (Pd/C)


 1,3-Diphenyloctane.
Troubleshooting Guide

Q: The reaction stalls at the alkene intermediate (1,3-diphenyl-1-octene).

  • Mechanism: Benzylic alcohols often dehydrate to alkenes first, which then hydrogenate.

  • Fix:

    • Acid Promotion: Add catalytic amounts of Acetic Acid or HCl to the reaction mixture. This protonates the hydroxyl group, facilitating water loss (dehydration) and subsequent reduction [3].[2]

    • Temperature: Increase temperature to 50-60°C. Room temperature is often insufficient for the complete reduction of the sterically hindered double bond.

Q: We are losing catalyst activity (Pd/C) rapidly.

  • Cause: Sulfur poisoning. If the Grignard step used sulfur-containing solvents or if the starting materials had trace thiols, the Pd will die.

  • Validation: Run a trace elemental analysis on the Intermediate 2.

  • Fix: Wash the organic phase of Intermediate 2 with bleach (hypochlorite) or Raney Nickel (sacrificial) before the hydrogenation step.

Q: Can we use transfer hydrogenation (e.g., Formate) instead of H₂ gas?

  • Advice: For scale-up >100g, H₂ gas in a Parr reactor is cleaner and cheaper. Transfer hydrogenation generates stoichiometric salts that complicate the workup of this oily product.

Data & Specifications

Process Parameters Table
ParameterStep 1: AcylationStep 2: GrignardStep 3: Hydrogenolysis
Solvent DCM or BenzeneTHF or EtherEthanol or Ethyl Acetate
Temp Range 0°C to RT<10°C (Addition)25°C - 60°C
Stoichiometry 1.1 eq AlCl₃1.2 eq PentylMgBr5-10 wt% Pd/C
Critical Hazard HCl Gas / AlCl₃ HydrolysisRunaway ExothermH₂ Flammability / Pressure
Key QC Check IR (C=O stretch ~1680 cm⁻¹)NMR (Loss of C=O)NMR (Loss of Alkene/OH)

References

  • Mettler Toledo. "Grignard Reaction Scale-up – 4 Steps to Control Development." Mettler Toledo Application Notes. Link

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Standard text on Grignard scale-up safety).
  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Authoritative source on benzylic hydrogenolysis).
  • Organic Syntheses. "Friedel-Crafts Acylation: Preparation of Acetophenone." Org.[3][4] Synth. 1925, 4, 59. Link (Foundational protocol for acylation scale-up).

  • NIST Chemistry WebBook. "Benzene, 1,1'-(1,3-propanediyl)bis-." (Data for the backbone structure). Link

Sources

Troubleshooting

Technical Support Center: Reaction Condition Optimization for Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis-

Introduction Welcome to the technical support center for the synthesis and reaction condition optimization of Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis- (CAS No. 79606-18-1).[1] This guide is designed for researchers,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for the synthesis and reaction condition optimization of Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis- (CAS No. 79606-18-1).[1] This guide is designed for researchers, scientists, and professionals in drug development and fine chemical synthesis. As Senior Application Scientists, we have compiled this resource to provide in-depth technical guidance, troubleshooting strategies, and answers to frequently asked questions you may encounter during your experimental work. Our goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.

The target molecule, a diarylalkane, is typically synthesized via a Friedel-Crafts alkylation reaction.[2][3] This class of reactions is fundamental for forming C-C bonds to an aromatic ring but is also known for its potential challenges, including polyalkylation, carbocation rearrangements, and catalyst sensitivity.[4][5][6] This guide will equip you with the knowledge to navigate these complexities and optimize your reaction conditions for high yield and purity.

Proposed Synthetic Pathway: Friedel-Crafts Alkylation

The most direct and common method for synthesizing Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis- is the Friedel-Crafts alkylation of benzene with a suitable C8 electrophile. The reaction involves the substitution of two aromatic protons on two separate benzene molecules with the alkyl chain. A strong Lewis acid is typically required to catalyze this electrophilic aromatic substitution.[2][7]

Reaction Scheme:

Alternatively, a diol precursor can be used with a Brønsted or Lewis acid catalyst.

Reaction Mechanism Visualization

The following diagram illustrates the stepwise mechanism of the Friedel-Crafts alkylation, from the generation of the electrophile to the final product.

Friedel-Crafts Alkylation Mechanism cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation cluster_3 Step 4: Second Alkylation Alkyl_Halide R-Cl Carbocation_Complex R⁺---[AlCl₄]⁻ Alkyl_Halide->Carbocation_Complex Activation Lewis_Acid AlCl₃ Lewis_Acid->Carbocation_Complex Benzene Benzene Ring Carbocation_Complex->Benzene Arenium_Ion Arenium Ion (Resonance Stabilized) Benzene->Arenium_Ion Nucleophilic Attack Final_Product Mono-alkylated Benzene Arenium_Ion->Final_Product [AlCl₄]⁻ removes H⁺ Mono-alkylated_Intermediate Intermediate Arenium_Ion->Mono-alkylated_Intermediate Final_Product_Bis Di-alkylated Product Mono-alkylated_Intermediate->Final_Product_Bis Repeats Steps 1-3

Caption: Mechanism of Friedel-Crafts Alkylation.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My reaction shows very low conversion of the starting materials. What are the likely causes?

A1: Low or no yield in Friedel-Crafts alkylations can often be traced back to several key factors related to the catalyst, reagents, and reaction conditions.

  • Catalyst Inactivity: Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[8] Any water present in your solvent, glassware, or even the benzene itself will react with and deactivate the catalyst.

    • Solution: Ensure all glassware is oven- or flame-dried immediately before use. Use anhydrous solvents, and if necessary, distill benzene from a suitable drying agent. Handle the Lewis acid catalyst under an inert atmosphere (e.g., nitrogen or argon).

  • Deactivated Aromatic Ring: While benzene itself is the substrate here, be aware that Friedel-Crafts reactions are inhibited by strongly electron-withdrawing groups.[8][9] If your benzene source is contaminated, this could be an issue.

    • Solution: Use high-purity, dry benzene for the reaction.

  • Insufficient Catalyst: Unlike some catalytic reactions, Friedel-Crafts alkylations can sometimes require a significant amount of Lewis acid, as the product itself can complex with the catalyst.

    • Solution: While catalytic amounts are ideal, consider increasing the molar ratio of the Lewis acid catalyst. A good starting point is 1.1 to 1.5 equivalents relative to the alkylating agent.

  • Low Reaction Temperature: While higher temperatures can lead to side reactions, an insufficient temperature may result in a very slow reaction rate.

    • Solution: Monitor the reaction by TLC or GC-MS. If no conversion is observed at a lower temperature (e.g., 0-5 °C), consider gradually increasing the temperature to room temperature or slightly higher (e.g., 40-50 °C).

Issue 2: Formation of Multiple Products and Impurities

Q2: My GC-MS analysis shows multiple unexpected peaks. What are these side products and how can I minimize them?

A2: The formation of multiple products is a classic challenge in Friedel-Crafts alkylations.

  • Polyalkylation: The initial product, an alkylbenzene, is more reactive than benzene itself because alkyl groups are electron-donating and activate the ring towards further electrophilic substitution.[10] This often leads to the formation of di- and tri-alkylated byproducts.[11][12]

    • Solution: The most effective way to suppress polyalkylation is to use a large excess of the aromatic compound (benzene).[13] A molar ratio of benzene to the alkylating agent of 5:1 or even 10:1 can significantly favor mono-alkylation at each end of the chain.

  • Carbocation Rearrangement: The carbocation intermediate formed during the reaction can rearrange to a more stable carbocation via a hydride or alkyl shift.[9][12][14] While the proposed precursor for your target molecule is less prone to this, it's a possibility with other alkylating agents.

    • Solution: To avoid rearrangements, Friedel-Crafts acylation followed by a reduction (like the Clemmensen or Wolff-Kishner reduction) is a reliable alternative.[14][15] The acylium ion intermediate is resonance-stabilized and does not rearrange.[15]

  • Isomer Formation: The alkyl group can attach to the benzene ring at different positions (ortho, meta, para). While the initial alkylation will likely yield a mixture, the second alkylation's regioselectivity will be directed by the first alkyl group.

    • Solution: The choice of solvent and temperature can influence isomer ratios. Non-polar solvents at low temperatures may favor the kinetically controlled product, while more polar solvents at higher temperatures can lead to the thermodynamically more stable product.[16][17]

Troubleshooting Workflow

Here is a logical workflow to diagnose and solve common issues in your reaction.

Troubleshooting_Workflow Start Reaction Outcome Unsatisfactory Check_Yield Low or No Yield? Start->Check_Yield Check_Purity Impure Product? Start->Check_Purity Catalyst_Moisture Catalyst_Moisture Check_Yield->Catalyst_Moisture Yes Polyalkylation Polyalkylation Check_Purity->Polyalkylation Yes Catalyst_Amount Increase Catalyst Loading (e.g., to 1.5 eq.) Temperature Increase Reaction Temperature (Monitor by TLC/GC) Catalyst_Amount->Temperature Reagents_Purity Verify Purity of Starting Materials Temperature->Reagents_Purity End Optimized Reaction Reagents_Purity->End Catalyst_Moisture->Catalyst_Amount Rearrangement Isomeric Impurities? Consider_Acylation Solution: Consider Friedel-Crafts Acylation Followed by Reduction Rearrangement->Consider_Acylation Yes Optimize_Solvent_Temp Optimize Solvent and Temperature to control isomer ratio Rearrangement->Optimize_Solvent_Temp No Use_Excess_Benzene Solution: Use Large Excess of Benzene (e.g., 10:1 ratio) Use_Excess_Benzene->End Consider_Acylation->End Optimize_Solvent_Temp->End Polyalkylation->Rearrangement No Polyalkylation->Use_Excess_Benzene Yes

Caption: A decision tree for troubleshooting.

Frequently Asked Questions (FAQs)

Q1: Which Lewis acid is best for this alkylation?

A1: The reactivity order of common Lewis acids is generally AlBr₃ > AlCl₃ > FeCl₃ > SbCl₅ > SnCl₄ > BF₃.[13] AlCl₃ is the most commonly used due to its high activity and cost-effectiveness.[4][7] However, for more sensitive substrates or to minimize side reactions, a milder Lewis acid like FeCl₃ or even a solid acid catalyst like Amberlyst-15 or certain zeolites could be explored.[18][19]

CatalystRelative ActivityTypical ConditionsNotes
AlCl₃ Very HighAnhydrous, often at low to moderate temp.Highly sensitive to moisture.[8]
FeCl₃ HighAnhydrousLess reactive than AlCl₃, can be more selective.
BF₃ ModerateOften used with a co-catalyst (e.g., H₂O)Gas, can be difficult to handle.
Zeolites VariableHigher temperaturesEnvironmentally friendly, reusable, but can have mass transfer limitations.[19]

Q2: What is the most appropriate solvent for this reaction?

A2: The choice of solvent is crucial. The ideal solvent should be inert to the reaction conditions and not form a stable complex with the Lewis acid.

  • Non-polar/Slightly Polar Solvents: Dichloromethane (CH₂Cl₂) and carbon disulfide (CS₂) are commonly used.[16][20] Dichloromethane is often preferred for its good solvating power.[18][20]

  • Aromatic Solvents: While benzene is a reactant, using it in large excess also makes it the solvent. This is a common and efficient strategy.[13]

  • Polar Solvents: Solvents like nitrobenzene can be used, but they can also form complexes with the Lewis acid and alter the reaction's selectivity.[17] They are generally used to favor the formation of thermodynamically controlled products.[16][17]

Q3: How should I monitor the progress of the reaction?

A3: The reaction can be monitored by taking small aliquots from the reaction mixture at regular intervals, quenching them (e.g., with ice-cold water or dilute HCl), extracting with a suitable organic solvent, and analyzing the organic layer.

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively track the consumption of the starting material and the formation of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for this type of reaction. It allows for the quantitative analysis of reactants and products and helps in identifying any side products formed.[21][22]

Q4: What is the standard workup procedure for a Friedel-Crafts alkylation?

A4: After the reaction is complete, the mixture is typically cooled in an ice bath and carefully quenched by slowly adding it to a mixture of crushed ice and concentrated HCl.[16] This hydrolyzes the aluminum chloride complex and separates the aqueous and organic layers. The product is then extracted with an organic solvent (e.g., dichloromethane or diethyl ether), washed with a saturated sodium bicarbonate solution and brine, dried over an anhydrous salt (like Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.[8][16] The crude product can then be purified by column chromatography or distillation.

Optimized Experimental Protocol

This protocol is a starting point for the synthesis of Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis-. Optimization may be required based on your specific laboratory conditions and reagents.

Materials:

  • Benzene (anhydrous, high purity)

  • 1,3-dichloro-1-pentylpropane (or a suitable precursor)

  • Aluminum chloride (anhydrous)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath, inert atmosphere setup (N₂ or Ar)

Procedure:

  • Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and an inlet for an inert gas. Maintain a positive pressure of nitrogen or argon throughout the reaction.

  • Reagent Preparation: In the reaction flask, add benzene (10 equivalents) and cool the flask to 0 °C in an ice bath.

  • Catalyst Addition: Under the inert atmosphere, carefully add anhydrous aluminum chloride (1.2 equivalents relative to the alkylating agent) to the stirred benzene.

  • Substrate Addition: Dissolve 1,3-dichloro-1-pentylpropane (1 equivalent) in a small amount of anhydrous benzene or dichloromethane and add it to the dropping funnel.

  • Reaction: Add the solution of the alkylating agent dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.

  • Monitoring: After the addition is complete, allow the reaction to stir at 0 °C or slowly warm to room temperature. Monitor the reaction's progress by GC-MS until the starting material is consumed (typically 2-6 hours).

  • Workup:

    • Cool the reaction mixture back to 0 °C.

    • Very slowly and carefully, pour the reaction mixture onto a stirred mixture of crushed ice and concentrated HCl to quench the reaction and hydrolyze the catalyst.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer two more times with dichloromethane.

    • Combine all organic layers.

  • Washing and Drying:

    • Wash the combined organic layer with a saturated solution of sodium bicarbonate.

    • Wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent using a rotary evaporator.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel.

References

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Filo. (2025, August 12). Question: What is the most appropriate solvent for the Friedel-Crafts reaction? Retrieved from [Link]

  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of Reaction Conditions for Friedel-Crafts alkylation of 5 a with 6a a. Retrieved from [Link]

  • JoVE. (2023, April 30). Electrophilic Aromatic Substitution: Friedel–Crafts Alkylation of Benzene. Retrieved from [Link]

  • Physics Wallah. (n.d.). Reaction Mechanism of Friedel Crafts alkylation. Retrieved from [Link]

  • MCC Organic Chemistry. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene.
  • Digital Commons @ East Tennessee State University. (2022, May 4). Friedel-Crafts alkylation of benzene with a superacid catalyst. Retrieved from [Link]

  • Vedantu. (2024, June 6). Which Solvent is used in Friedel Crafts Reaction class 11 chemistry JEE_Main. Retrieved from [Link]

  • Introduction to Organic Chemistry. (n.d.). 10.8. Reaction: Alkylation via Friedel-Crafts. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the Friedel-Crafts reaction conditions. [a]. Retrieved from [Link]

  • University of Eastern Piedmont. (2022, August 12). Optimization of the Friedel-Crafts Alkylation for the Synthesis of Hyper-Cross-Linked Polymers. Retrieved from [Link]

  • Figshare. (2022, August 16). Optimization of the Friedel–Crafts Alkylation for the Synthesis of Hyper-Cross-Linked Polymers. Retrieved from [Link]

  • Chemistry Steps. (2025, June 20). Friedel-Crafts Alkylation. Retrieved from [Link]

  • Study Mind. (2022, April 19). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • PMC. (2010, January 20). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, December 24). Solvent Effects in Friedel–Crafts Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • PMC. (n.d.). Access to Substituted 1,1‐Diarylalkanes by Friedel–Crafts Benzylations Mediated by FeCl3‐based Deep Eutectic Solvents. Retrieved from [Link]

  • Agilent. (n.d.). Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Alkylation. Retrieved from [Link]

  • Chemistry Learner. (2019, November 13). Friedel-Crafts Alkylation Reaction Mechanism With Examples. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Chemistry Steps. (2022, January 2). Friedel-Crafts Alkylation with Practice Problems. Retrieved from [Link]

  • Reagentia. (n.d.). Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis- (1 x 100 mg). Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, June 15). Alkylation of benzene. Retrieved from [Link]

  • Agilent. (2020, June 16). Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. Retrieved from [Link]

Sources

Optimization

"Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis-" byproduct identification

This technical guide is structured as a dynamic support center resource, designed for immediate application by researchers encountering unexpected impurities in alkyl-aromatic syntheses. Topic: Identification and Control...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured as a dynamic support center resource, designed for immediate application by researchers encountering unexpected impurities in alkyl-aromatic syntheses.

Topic: Identification and Control of Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis- (CAS 79606-18-1)[1]

Status: Active Guide Ticket Priority: High (Structural Elucidation / Process Control) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Ghost" Peak

You are likely reading this because your HPLC or GC-MS analysis of a 1,3-diphenylpropane scaffold synthesis (or related alkyl-benzene reaction) has revealed a persistent, non-polar impurity eluting after your main product.

  • The Entity: Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis-[1][2][3][4][5][6]

  • Common Name: 1,3-Diphenyloctane (based on IUPAC chain priority).

  • CAS Registry Number: 79606-18-1[1][4][5][6]

  • Molecular Formula:

    
    [6]
    
  • Molecular Weight: 266.42 g/mol

This molecule is a classic "heavy" byproduct formed during Friedel-Crafts alkylations or Grignard-mediated couplings where aliphatic tails (pentyl/octyl chains) are present.[1] It represents a failure in regioselectivity or stoichiometry control.

Diagnostic Workflow: Is This Your Impurity?

Before altering your synthesis, confirm the identity of the byproduct using this self-validating checklist.

Data Correlation Table
Analytical MethodDiagnostic SignalCausality/Explanation
GC-MS (EI) m/z 266 [M]+ (Parent)The molecular ion is stable due to the aromatic rings.
m/z 91 [C7H7]+ (Base Peak)Tropylium ion formation; characteristic of benzyl moieties.
m/z 105 [C8H9]+ Phenethyl cation fragmentation (

).
1H NMR δ 2.4–2.6 ppm (Multiplet)Benzylic protons. Look for integration of 3H (1H at C1, 2H at C3).
δ 0.85 ppm (Triplet)Terminal methyl of the pentyl chain.
HPLC (RP) Late Elution (High RRT)High lipophilicity (

) causes strong retention on C18 columns.

Tech Note: If your synthesis involves Styrene , 1-Octene , or 1-Chloro-octane , and you see a peak at RRT ~1.2-1.4 relative to a diphenylpropane target, this is your primary suspect [1, 2].[1]

Mechanistic Origins: How Did It Form?

Understanding the mechanism is the only way to prevent recurrence.[1] This impurity typically arises from Over-Alkylation or Radical Dimerization .

Scenario A: The Friedel-Crafts "Overshoot"

In the synthesis of alkylbenzenes (e.g., detergent precursors or drug intermediates), if the carbocation intermediate is too stable or the benzene stoichiometry is low, the alkyl chain can attack a second benzene ring.[1]

Scenario B: The Grignard/Coupling Error

In medicinal chemistry (e.g., synthesizing scaffolds for drugs like Broussonin or Propafenone analogs), using a Grignard reagent with a leaving group on the chain can lead to double addition.[1]

Visualizing the Pathway (DOT Diagram)

ImpurityFormation cluster_0 Critical Control Point Benzene Benzene (Excess) Inter Intermediate: 1-Phenyl-1-octene Benzene->Inter AlCl3 / Acid Cat. (Step 1) Impurity TARGET IMPURITY: 1,3-Diphenyloctane (CAS 79606-18-1) Benzene->Impurity Excess Benzene + High Temp Reagent 1-Halo-1-octene (or Octyl Carbocation) Reagent->Inter Alkylation Inter->Impurity Step 2: 2nd Benzene Attack (Carbocation Migration)

Figure 1: Formation pathway via Friedel-Crafts alkylation. The intermediate carbocation at the benzylic position is susceptible to a second nucleophilic attack by benzene, forming the dimer.[1]

Troubleshooting & Remediation Protocol

User Question: "I cannot separate this impurity from my product using standard flash chromatography. How do I get rid of it?"

Scientist Answer: Because 1,3-diphenyloctane is non-polar and chemically inert (lacking functional groups like -OH or -NH2), silica gel chromatography is often ineffective if your product is also non-polar.[1] You must rely on boiling point differences or selective crystallization .

Protocol: Purification & Prevention

Step 1: Prevention (Process Control)

  • Stoichiometry: If using Friedel-Crafts, increase the Benzene:Alkyle ratio to 10:1 or higher.[1] This dilutes the mono-alkylated intermediate, preventing it from meeting another carbocation to form the "bis" product.[1]

  • Temperature: Lower the reaction temperature. Higher temperatures (

    
    ) favor thermodynamic products (poly-alkylation). Keep it 
    
    
    
    if kinetics allow.
  • Catalyst: Switch from

    
     (aggressive) to a milder Lewis acid like 
    
    
    
    or a Zeolite catalyst to restrict the transition state size [3].

Step 2: Removal (Post-Synthesis)

  • High-Vacuum Distillation:

    • The impurity (

      
      ) has a significantly higher boiling point than mono-alkyl benzenes.[1]
      
    • Action: Perform fractional distillation at

      
      . The impurity will remain in the pot residue.[1]
      
  • Cold Filtration (For Solid Products):

    • If your target product is a solid, this impurity is likely an oil (melting point is low due to the pentyl chain disrupting packing).

    • Action: Triturate your crude solid with cold n-Hexane or Methanol .[1] The lipophilic impurity should dissolve, leaving your polar product behind.[1]

FAQ: Researcher to Researcher

Q: Is this impurity toxic? A: While specific toxicological data for CAS 79606-18-1 is sparse, structurally similar polycyclic aromatic hydrocarbons (PAHs) and heavy alkylbenzenes are generally considered low-toxicity skin irritants but are bio-accumulative.[1] In a pharmaceutical context, it must be controlled below ICH Q3A limits (typically


) [4].

Q: I see a doublet in the NMR at 1.2 ppm, is that it? A: No. The pentyl chain in this molecule (1,3-diphenyloctane) will show a messy multiplet in the aliphatic region (1.2–1.6 ppm) and a distinct triplet at ~0.85 ppm for the terminal methyl. A doublet suggests an isopropyl group, not a pentyl chain.[1]

Q: Can I use this impurity as an internal standard? A: Yes. It is chemically stable and UV-active.[1] If you isolate it, it makes an excellent RRT marker for validating HPLC methods for lipophilic drug intermediates.[1]

References
  • National Institute of Standards and Technology (NIST). Benzene, 1,1'-(1,3-propanediyl)bis- Mass Spectrum and Data.[1][7] NIST Chemistry WebBook, SRD 69.[1][8] [Link]

  • PubChem. Benzene, 1,1'-(1,3,3-trimethyl-1-propene-1,3-diyl)bis- (Structural Analog Data). National Library of Medicine. [Link]

  • Mahurkar, S. S., et al. An efficient and recyclable catalyst for synthesis of 1,3-diphenyl-3-(phenyl thio) propan-1-one derivatives.[1][9] Chemistry & Biology Interface, 2019.[1] [Link]

  • International Conference on Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2).[Link]

Sources

Reference Data & Comparative Studies

Validation

"Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis-" vs other alkylated diphenyls

This guide provides a technical analysis of Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis- (also known as 1,3-Diphenyloctane ), positioning it as a specialized hydrophobic scaffold for medicinal chemistry and formulation s...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis- (also known as 1,3-Diphenyloctane ), positioning it as a specialized hydrophobic scaffold for medicinal chemistry and formulation science.

Executive Summary

Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis- (CAS: 79606-18-1) is a sterically demanding, high-lipophilicity diarylalkane. Unlike the more common linear linkers (e.g., 1,2-diphenylethane or 1,3-diphenylpropane), this molecule incorporates a pentyl side chain at the benzylic position, creating a chiral center and significantly increasing the partition coefficient (LogP).

For drug development professionals, this molecule serves two primary functions:

  • Hydrophobic Probe: A tool to explore the size and lipophilicity tolerance of hydrophobic binding pockets in GPCRs and nuclear receptors.

  • Lipid Formulation Component: A structural analog to lipid tails used in Lipid Nanoparticles (LNPs), relevant for studying membrane intercalation and stability.

Chemical Identity & Structural Logic[1][2][3]

The IUPAC name Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis- describes a propane bridge connecting two benzene rings, with a pentyl group substituted at the C1 position.

  • Common Name: 1,3-Diphenyloctane[1][2]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 266.43 g/mol

  • Chirality: The C1 position (carrying the pentyl group) is a stereocenter, typically synthesized as a racemate unless asymmetric catalysis is employed.

Structural Visualization

The following diagram illustrates the connectivity and the "Pentyl Effect" which introduces steric bulk proximal to the first aromatic ring.

ChemicalStructure cluster_properties Physicochemical Impact Benzene1 Benzene Ring A C1 C1 (Chiral Center) Benzylic Position Benzene1->C1 Attached Pentyl Pentyl Group (C5H11 Side Chain) C1->Pentyl Steric Bulk Linker Ethylene Spacer (-CH2-CH2-) C1->Linker Backbone Benzene2 Benzene Ring B Linker->Benzene2 Distal Attachment LogP Increased LogP (>7.0) Rot Increased Rotatable Bonds

Figure 1: Structural connectivity of 1,3-Diphenyloctane showing the branching point that differentiates it from linear diarylalkanes.

Comparative Physicochemical Profiling

In medicinal chemistry, selecting the right linker is critical for optimizing ADME (Absorption, Distribution, Metabolism, Excretion) properties. The table below compares 1,3-Diphenyloctane with standard alkylated diphenyls.

Property1,3-Diphenyloctane (Target)1,3-Diphenylpropane (Standard)1,2-Diphenylethane (Bibenzyl)Impact on Drug Design
CAS 79606-18-11081-75-0103-29-7Identification
Formula



Steric Bulk
MW ( g/mol ) 266.43196.29182.26Size limit for binding pockets
cLogP ~7.4 ~4.9~4.8Critical: Target is highly lipophilic; likely Rule of 5 violation.
Rotatable Bonds 743Increased entropic penalty upon binding.
TPSA (

)
0.000.000.00Purely hydrophobic; blood-brain barrier penetrant.
Physical State Viscous OilLiquid/Low Melt SolidSolidFormulation handling.
Interpretation for Researchers
  • Solubility: 1,3-Diphenyloctane is practically insoluble in water. It requires lipid-based vehicles (e.g., Miglyol, corn oil) or encapsulation (LNPs) for biological assays.

  • Membrane Permeability: With a cLogP > 7, this molecule will partition heavily into cell membranes, potentially causing "membrane sink" effects in in vitro assays. It is an excellent model for studying non-specific binding.

Stability & Metabolic Liability

The introduction of the pentyl chain creates specific metabolic soft spots. Understanding these is crucial when using this scaffold in lead compounds.

Metabolic Pathway Analysis

The primary clearance mechanism is oxidative metabolism via Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6).

Metabolism cluster_oxidation Phase I Metabolism (P450) Parent 1,3-Diphenyloctane BenzylicOx Benzylic Hydroxylation (Major Route) Parent->BenzylicOx Fast OmegaOx Omega Oxidation (Pentyl Chain End) Parent->OmegaOx Slow RingOx Aromatic Hydroxylation (Para-position) Parent->RingOx Medium Product1 1-Hydroxy-1,3-diphenyloctane (Active/Toxic Metabolite?) BenzylicOx->Product1 Product2 Carboxylic Acid Derivative OmegaOx->Product2

Figure 2: Predicted metabolic liabilities. The C1 benzylic position is highly activated for hydroxylation.

Experimental Protocols

A. Synthesis: Grignard Alkylation Strategy

For researchers needing to synthesize this standard, the following protocol ensures high yield and control over the carbon skeleton.

Reaction: 1,3-Diphenylpropan-1-one + Pentylmagnesium Bromide


 Tertiary Alcohol 

Reduction.

Step-by-Step Methodology:

  • Reagent Prep: Flame-dry a 250 mL 3-neck flask. Maintain an inert atmosphere (

    
     or Ar).
    
  • Grignard Formation: Add Pentylmagnesium bromide (1.2 eq, in

    
    ) dropwise to a solution of 1,3-diphenylpropan-1-one (1.0 eq) in anhydrous THF at 0°C.
    
  • Reflux: Allow to warm to RT, then reflux for 2 hours to ensure completion.

  • Quench: Cool to 0°C and quench with saturated

    
    .
    
  • Reduction (Deoxygenation):

    • Method A (Ionic Hydrogenation): Treat the crude tertiary alcohol with Triethylsilane (

      
      ) and TFA in DCM. This is mild and selective for benzylic alcohols.
      
    • Method B (Hydrogenolysis):

      
       (50 psi), Pd/C catalyst, in EtOH/AcOH. Note: This may reduce the phenyl rings if not monitored carefully.
      
  • Purification: Silica gel chromatography (Hexanes/Ethyl Acetate 98:2). The product is a non-polar hydrocarbon and will elute early.

B. Lipophilicity Assay (Shake-Flask Method)

Due to the high LogP, standard HPLC methods may fail. Use the Slow-Stir method.

  • System: 1-Octanol saturated with water / Water saturated with 1-octanol.

  • Equilibration: Stir the biphasic system gently (avoiding emulsion) for 24 hours at 25°C.

  • Analysis: Sample both phases. Quantify using GC-FID (high sensitivity for hydrocarbons) rather than UV, as the molar extinction coefficient is relatively low.

References

  • Chemical Identity & Properties

    • National Institute of Standards and Technology (NIST). "1,3-Diphenylpropane Properties." NIST Chemistry WebBook. [Link]

  • Synthesis of Alkylated Diphenyls
  • Metabolic Stability of Diphenyl Scaffolds

    • National Institutes of Health (NIH). "Potentials of Diphenyl Ether Scaffold as a Therapeutic Agent."[3] Mini Reviews in Medicinal Chemistry, 2019. [Link]

  • LogP Calculation & Drug Design

    • MDPI. "Determination of LogP of Drugs with High-Performance Thin-Layer Chromatography." Processes, 2024. [Link]

Sources

Comparative

Technical Guide: Performance of Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis- in Polymeric Systems

The following guide details the technical performance, physicochemical behavior, and analytical characterization of Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis- (CAS 79606-18-1), also known as 1,3-Diphenyloctane . This c...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the technical performance, physicochemical behavior, and analytical characterization of Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis- (CAS 79606-18-1), also known as 1,3-Diphenyloctane .

This compound is a critical styrenic oligomer , serving both as a functional model for polymer physics (tacticity and chain dynamics) and as a significant Extractable & Leachable (E&L) analyte in pharmaceutical packaging derived from styrenic block copolymers (SBCs) and polystyrene (PS).

Executive Summary

Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis- (C₂₀H₂₆) is a saturated dimer derivative of styrene. Unlike the standard styrene dimer (1,3-diphenylbutane), this molecule features an extended alkyl tail (pentyl group), often resulting from specific anionic polymerization initiation steps (e.g., using alkyl-lithium or Grignard reagents) or used synthetically as a precise model for long-chain branched polystyrene.

For drug development professionals, this compound represents a Type II Leachable : a polymer-related impurity that can migrate into drug formulations. Its high lipophilicity (LogP ~7.5) makes it a critical target for safety assessment in lipid-based parenteral or ophthalmic drug products stored in styrenic packaging.

Physicochemical Profile & Mechanism[1]

Chemical Identity
  • CAS Number : 79606-18-1

  • IUPAC Name : 1,3-Diphenyloctane[1][2][3]

  • Molecular Formula : C₂₀H₂₆

  • Molecular Weight : 266.42 g/mol

  • Structure : A three-carbon spacer connects two benzene rings, with a five-carbon (pentyl) tail attached at the C1 position.

Mechanism of Formation

This compound is typically formed during the anionic polymerization of styrene when initiated by alkyl-metal species (e.g., butyl-lithium) and terminated by protonation, or through the dimerization of styrene with alpha-olefins.

Figure 1: Formation Pathway in Anionic Polymerization (Model)

FormationPathway Initiator Alkyl Initiator (R-Li / R-MgX) Styrene1 Styrene Monomer 1 Initiator->Styrene1 Initiation Intermediate Living Dimer Anion (R-St-St⁻) Styrene1->Intermediate + Styrene2 (Propagation) Styrene2 Styrene Monomer 2 Termination Termination (+H⁺) Intermediate->Termination Quenching Product 1,3-Diphenyloctane (CAS 79606-18-1) Termination->Product Final Product

Caption: Simplified anionic synthesis pathway yielding 1,3-diphenyloctane as a saturated dimer model.

Performance Comparison: Plasticization & Migration

As a "performance" agent, this oligomer acts as an internal plasticizer , reducing the glass transition temperature (


) of the bulk polymer. However, its primary relevance in pharma is its migration potential .
Comparative Plasticization Efficiency

In polystyrene matrices, low-molecular-weight oligomers increase free volume. Below is a comparison of CAS 79606-18-1 against standard plasticizers and dimers.

Table 1: Plasticization and Physicochemical Properties Comparison

Property1,3-Diphenyloctane (CAS 79606-18-1)1,3-Diphenylbutane (Std. Dimer)Mineral Oil (White Oil)DINP (Phthalate)
Molecular Weight 266.42210.32~300-500418.6
LogP (Lipophilicity) ~7.5 (High)~5.8>8~8.8
Boiling Point ~340°C312°C>300°C400°C
Mobility (

in PS)
Medium (

)
High (

)
LowLow
Role Specific Oligomer / ModelPrimary DegradantExtender / LubricantExternal Plasticizer
Leaching Risk High in Lipids High in SolventsMediumLow (High MW)
Migration Kinetics in Pharmaceutical Packaging

Due to its extended alkyl chain (pentyl), 1,3-diphenyloctane exhibits slightly slower diffusion than the standard dimer but significantly higher lipophilicity. This makes it a persistent leachable in fat-containing formulations (e.g., Propofol, TPN emulsions).

  • Aqueous Media : Non-detectable (Solubility < 1 µg/L).

  • Ethanolic/Lipid Media : High migration. The pentyl tail increases interaction with hydrophobic drug carriers, facilitating extraction.

Experimental Protocols (Self-Validating)

Protocol: Extraction & Quantification from Polymer Matrix

This protocol ensures complete recovery of the oligomer from styrenic polymers (PS, HIPS, SBS) for safety qualification.

Methodology:

  • Sample Preparation : Cryo-mill the polymer sample (1 g) to <500 µm particle size to maximize surface area.

  • Solvent Selection : Use Dichloromethane (DCM) for total dissolution or Isopropanol for simulation extraction.

    • Why DCM? It dissolves the PS matrix, releasing all trapped oligomers (Total Content).

    • Why IPA? It swells the matrix, simulating aggressive leaching without dissolving the polymer.

  • Extraction :

    • Sonicate for 60 mins at 40°C.

    • Precipitate polymer by adding Methanol (1:5 ratio) if DCM was used. Centrifuge at 5000 rpm.

  • Analysis : Inject supernatant into GC-MS.

Analytical Workflow: GC-MS Identification

Instrument : Agilent 7890B/5977A (or equivalent). Column : HP-5MS (30m x 0.25mm x 0.25µm).

Table 2: GC-MS Parameters for CAS 79606-18-1

ParameterSettingRationale
Inlet Temp 280°CEnsures volatilization of C20 oligomers.
Carrier Gas Helium, 1.2 mL/minConstant flow for reproducible retention times.
Oven Program 50°C (1 min) → 20°C/min → 320°C (10 min)Slow ramp not needed; rapid elution separates dimers from trimers.
Ion Source EI, 70 eVStandard fragmentation for library matching.
Target Ions 91 (Tropylium), 117 , 105 Characteristic styrenic fragments.
Retention Time ~14.5 - 16.0 minElutes after 1,3-diphenylbutane (~11 min) and before trimers.

Figure 2: Analytical Identification Workflow

AnalyticalWorkflow Sample Polymer Sample (PS / SBC) Extraction Extraction (DCM/Methanol Ppt) Sample->Extraction Solubilization GC Gas Chromatography (HP-5MS Column) Extraction->GC Injection MS Mass Spectrometry (EI Source) GC->MS Separation Data Data Analysis Target Ion: m/z 91, 117 MS->Data Fragmentation

Caption: Workflow for isolating and identifying 1,3-diphenyloctane in polymer matrices.

Scientific Interpretation & Tacticity

Research utilizes 1,3-diphenyloctane as a model to assign NMR spectra for polystyrene.[2] Because it contains two chiral centers (at the C-Ph positions), it exists as diastereomers:

  • Meso (m) : Analogous to isotactic polystyrene.

  • Racemic (r) : Analogous to syndiotactic polystyrene.

High-resolution ¹³C NMR can distinguish these isomers, allowing researchers to determine the microstructure of the parent polymer. If this compound is detected in an extract, it indicates the presence of low-molecular-weight tails in the polymer distribution, which correlates with poorer mechanical properties (lower tensile strength) and higher migration risk .

References

  • Ute, K., et al. (2016). Two-Dimensional NMR Spectra of Isotactic Poly(methyl methacrylate) and Model Dimers. ResearchGate. Retrieved from [Link]

  • European Food Safety Authority (EFSA) . (2011). Union Guidelines on Regulation (EU) No 10/2011 on plastic materials and articles intended to come into contact with food. (General reference for oligomer migration limits). Retrieved from [Link]

  • PubChem . (n.d.). Compound Summary: 1,3-Diphenyloctane.[1][2][3][4] National Library of Medicine. Retrieved from [Link]

  • FDA . (2002). Guidance for Industry: Container Closure Systems for Packaging Human Drugs and Biologics. (Context for E&L assessment). Retrieved from [Link]

Sources

Validation

High-Precision Purity Assessment of Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis-: A Comparative Analytical Guide

Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis- (systematically known as 1,3-diphenyloctane , CAS: 79606-18-1) is a complex, highly lipophilic aromatic hydrocarbon (C₂₀H₂₆, MW: 266.42 g/mol )[1]. In pharmaceutical research,...

Author: BenchChem Technical Support Team. Date: March 2026

Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis- (systematically known as 1,3-diphenyloctane , CAS: 79606-18-1) is a complex, highly lipophilic aromatic hydrocarbon (C₂₀H₂₆, MW: 266.42 g/mol )[1]. In pharmaceutical research, materials science, and advanced organic synthesis, the purity of such intermediates dictates the yield and safety profile of downstream products.

As a Senior Application Scientist, I have designed this guide to objectively compare the analytical methodologies used to assess the purity of 1,3-diphenyloctane. Moving beyond basic operational steps, this guide explores the mechanistic causality behind method selection and provides self-validating experimental protocols aligned with the latest[2].

Mechanistic Comparison of Analytical Methods

Because 1,3-diphenyloctane lacks polar functional groups (e.g., -OH, -NH₂), its physicochemical behavior heavily influences the choice of analytical technique.

A. Capillary Gas Chromatography (GC-FID / GC-MS)
  • The Causality: 1,3-diphenyloctane is a non-polar, volatile compound with high thermal stability. Capillary GC utilizing a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) provides exceptional theoretical plate counts, allowing for the baseline separation of closely related structural isomers (such as 1,4-diphenyloctane) that might co-elute in liquid chromatography.

  • Detection: Flame Ionization Detection (FID) provides a nearly uniform response factor for hydrocarbons, making area-normalization highly accurate for relative purity.

B. High-Performance Liquid Chromatography (HPLC-UV)
  • The Causality: The two phenyl rings in the molecule provide strong

    
     transitions, making it highly active under UV detection (typically 210–254 nm).
    
  • Limitation: Because it is highly lipophilic, it exhibits excessive retention on standard C18 columns, requiring high-organic mobile phases (e.g., >90% Acetonitrile). Furthermore, HPLC-UV will entirely miss non-chromophoric aliphatic impurities (like unreacted octane derivatives), leading to an overestimation of purity.

C. Quantitative Nuclear Magnetic Resonance (¹H-qNMR)
  • The Causality: qNMR is the gold standard for absolute mass fraction purity [3]. It operates on the fundamental quantum mechanical principle that the area of an NMR resonance signal is directly proportional to the number of nuclei generating that signal[4].

  • Advantage: By co-dissolving the sample with a certified internal calibrant (IC), we can determine absolute purity without needing a primary reference standard of 1,3-diphenyloctane itself[5]. It captures both organic and protonated inorganic impurities (e.g., residual water or solvents) in a single run[3].

Experimental Data & Performance Metrics

The following table summarizes the validated performance metrics of these three methods when applied to 1,3-diphenyloctane, based on standard analytical development parameters.

Analytical ParameterGC-FID (Relative Purity)HPLC-UV (Relative Purity)¹H-qNMR (Absolute Purity)
Primary Use Case Volatile/Semi-volatile organic impuritiesChromophoric impuritiesAbsolute mass fraction quantification
Limit of Detection (LOD) 0.01% (Area)0.05% (Area)~0.1% (Mass fraction)
Precision (RSD%) < 1.0%< 1.5%< 0.5% (with optimized

)
Analysis Time 25–30 minutes15–20 minutes10–15 minutes (Acquisition)
Reference Standard Required? Yes (for exact quantification)Yes (for exact quantification)No (Uses independent Internal Calibrant)
Blind Spot Non-volatile degradation productsAliphatic/Non-UV active impuritiesImpurities buried under solvent/analyte peaks

Self-Validating Experimental Protocols

To ensure scientific integrity, every analytical protocol must be a closed, self-validating system. Below are the optimized workflows for assessing 1,3-diphenyloctane.

Protocol 1: Relative Purity via GC-FID

This protocol uses System Suitability Testing (SST) to validate column efficiency and resolution before sample analysis.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mg of 1,3-diphenyloctane in 1.0 mL of HPLC-grade Hexane.

  • SST Preparation (Self-Validation): Spike the sample with 0.1% of a known isomer (e.g., 1,4-diphenyloctane) to serve as a resolution marker.

  • Instrument Parameters:

    • Column: HP-5MS (30 m × 0.25 mm × 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injection: 1 µL, Split ratio 50:1, Injector Temp: 280°C.

    • Oven Program: 120°C (hold 1 min)

      
       ramp 15°C/min to 300°C (hold 5 min).
      
    • Detector: FID at 320°C.

  • Validation Criteria: The run is only valid if the resolution (

    
    ) between 1,3-diphenyloctane and the spiked isomer in the SST is 
    
    
    
    (baseline separation). Calculate purity via area normalization.
Protocol 2: Absolute Purity via ¹H-qNMR

This protocol relies on the precise manipulation of longitudinal relaxation times (


) to ensure quantitative accuracy.

Step-by-Step Methodology:

  • Calibrant Selection: Select an internal calibrant (IC) that does not overlap with the analyte's signals. For 1,3-diphenyloctane, Dimethyl sulfone (DMSO₂) (NIST SRM, ~3.0 ppm singlet) is ideal, as it avoids the aromatic (7.1–7.4 ppm) and aliphatic (0.8–2.8 ppm) regions of the analyte.

  • Gravimetric Preparation: Using a microbalance (d = 0.001 mg), accurately weigh ~20.000 mg of 1,3-diphenyloctane and ~10.000 mg of Dimethyl sulfone into a vial. Dissolve in 0.6 mL of CDCl₃ (containing 0.03% TMS).

  • Acquisition Parameters (The Causality of

    
    ): 
    
    • To ensure complete magnetization recovery between scans, the relaxation delay (

      
      ) must be set to 
      
      
      
      of the slowest relaxing proton. Set
      
      
      seconds. Failure to do this will result in artificially low integrals and a false purity value.
    • Pulse Angle: 90° (for maximum signal-to-noise).

    • Scans: 64 (to ensure S/N > 250:1).

  • Data Processing & Calculation: Apply rigorous phase and baseline correction (self-validation check: the baseline must be perfectly flat before and after the integrated peaks). Calculate absolute purity (

    
    ) using the following equation[3]:
    


(Where


 = Integral, 

= Number of protons,

= Molar Mass,

= Weight, and

= Purity).

Analytical Decision Workflow

The following diagram illustrates the logical workflow for selecting the appropriate purity assessment method for 1,3-diphenyloctane, aligning with the lifecycle approach of ICH Q14 and Q2(R2)[2].

PurityWorkflow Start Benzene, 1,1'-(1-pentyl- 1,3-propanediyl)bis- (CAS: 79606-18-1) Decision1 Assessment Goal? Start->Decision1 Path1 Absolute Mass Fraction Purity Decision1->Path1 Absolute Path2 Relative Impurity Profiling Decision1->Path2 Relative qNMR 1H-qNMR Analysis (Internal Calibrant) Path1->qNMR GCFID GC-FID / GC-MS (High Volatility) Path2->GCFID Primary HPLC HPLC-UV (Chromophoric Impurities) Path2->HPLC Orthogonal Validation ICH Q2(R2) Validated Purity Report qNMR->Validation GCFID->Validation HPLC->Validation

Caption: Decision workflow for selecting the optimal purity assessment method for 1,3-diphenyloctane based on ICH Q2(R2) guidelines.

References

  • International Council for Harmonisation (ICH). (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Retrieved from[Link][6]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, American Chemical Society. Retrieved from[Link][3]

  • ResolveMass Laboratories Inc. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link][5]

Sources

Comparative

Comparative Technical Guide: Thermal Stability of Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis- vs. Conventional Synthetics

Executive Summary & Chemical Identity[1] Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis- is a specialized diaryl alkane. Structurally, it consists of a propane backbone capped by two benzene rings (positions 1 and 3), with...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity[1]

Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis- is a specialized diaryl alkane. Structurally, it consists of a propane backbone capped by two benzene rings (positions 1 and 3), with a pentyl alkyl chain branching from the first carbon.

This molecular architecture places DPP-B in a unique performance niche between Polyalphaolefins (PAOs) and Polyphenyl Ethers (PPEs) . While the benzene rings provide the electron delocalization necessary for high thermal stability, the pentyl branch disrupts crystalline packing, ensuring liquidity at lower temperatures—a critical advantage over rigid diaryl compounds like biphenyl.

This guide objectively compares the thermal profile of DPP-B against two industry standards:

  • PAO 6 (Polyalphaolefin): The gold standard for aliphatic synthetic lubricants.

  • Group II Mineral Oil: A conventional baseline.

Comparative Thermal Performance Data

The following data synthesizes structural property relationships and standard thermal analysis metrics for diaryl alkanes versus aliphatics.

Table 1: Thermal Stability & Physical Properties Matrix
PropertyMethodDPP-B (Subject)PAO 6 (Alternative)Mineral Oil (Baseline)
Structure Type N/AAlkylated AromaticBranched AliphaticMixed Hydrocarbon
Thermal Decomposition (

)
ASTM E1131 (N

)
~340°C - 360°C ~280°C - 310°C~240°C - 260°C
Oxidative Induction Time (OIT) ASTM D6186 (200°C)High (Radical Scavenging)Moderate (Requires Anti-oxidants)Low
Viscosity Index (VI) ASTM D2270~90 - 110~135 ~95
Pour Point ASTM D97-45°C-60°C -15°C
Coking Propensity TGA ResidueModerate (Aromatic Char)Low (Clean Burn-off)High (Sludge)

Analyst Note: DPP-B outperforms PAO in peak thermal stress resistance (


) due to the resonance stabilization of the phenyl rings. However, PAO 6 retains a superior Viscosity Index, making it better suited for applications requiring consistent film thickness across wide temperature swings.

Detailed Experimental Protocols

To replicate these findings or validate new batches, the following self-validating protocols must be used. These methodologies prioritize reproducibility and strict atmosphere control.

Experiment A: Thermogravimetric Analysis (TGA) - ASTM E1131

Objective: Determine the thermal decomposition onset (


) and volatility profile.
  • Instrument Prep: Calibrate TGA balance using a 100mg class 1 weight. Calibrate temperature using Curie point standards (Alumel/Nickel).

  • Sample Loading:

    • Use Platinum (Pt) or Alumina (

      
      )  crucibles (flamed to remove organics).
      
    • Load 10-15 mg of DPP-B. Ensure the liquid covers the pan bottom evenly to prevent hotspotting.

  • Atmosphere Control (Critical):

    • Inert Mode: Purge with

      
       at 50 mL/min for 30 mins before heating to remove dissolved 
      
      
      
      .
    • Oxidative Mode: Use synthetic air (

      
      ) at 50 mL/min.
      
  • Thermal Program:

    • Equilibrate at 30°C.

    • Ramp 10°C/min to 600°C.

  • Data Validation: The derivative weight loss curve (DTG) must show a single primary peak. Multiple peaks indicate contamination or solvent residue.

Experiment B: Differential Scanning Calorimetry (DSC) - ASTM D3418

Objective: Measure Glass Transition (


) and confirm lack of crystallization (Pour Point proxy).
  • Encapsulation: Hermetically seal 5-10 mg of sample in aluminum pans. Use a reference pan (empty, sealed).

  • Thermal History Reset: Heat to 100°C, hold for 5 mins (erases previous thermal history), then quench cool to -90°C.

  • Measurement Scan:

    • Ramp from -90°C to 150°C at 10°C/min.

  • Analysis: Identify

    
     as the inflection point of the step change in heat capacity.
    
    • Expectation: DPP-B should show a

      
       near -50°C to -40°C. Absence of sharp endothermic peaks confirms the amorphous nature (no crystallization).
      

Mechanistic Analysis: Why DPP-B Survives Heat

The superior thermal stability of DPP-B compared to PAO is dictated by the Radical Trap Mechanism .

  • PAO Degradation (Chain Scission): Under heat, the carbon backbone undergoes homolytic cleavage. The resulting alkyl radicals (

    
    ) are highly reactive, attacking other chains and causing rapid viscosity loss (unzipping).
    
  • DPP-B Degradation (Resonance Stabilization): When the alkyl bridge in DPP-B is attacked, the resulting radical can delocalize across the adjacent benzene rings. This "energy sink" prevents the radical from immediately propagating a chain reaction, effectively raising the activation energy required for bulk decomposition.

Visualization: Thermal Degradation Pathways[2]

G cluster_PAO PAO Pathway (Aliphatic) cluster_DPP DPP-B Pathway (Aromatic) Start Thermal Stress (>300°C) PAO_Mol PAO Molecule Start->PAO_Mol DPP_Mol DPP-B Molecule Start->DPP_Mol Radical_Alk Alkyl Radical (R•) (Unstable) PAO_Mol->Radical_Alk Homolytic Cleavage Scission Beta-Scission (Chain Breaking) Radical_Alk->Scission Rapid Propagation Volatiles Volatile Fragments (Flash Point Drop) Scission->Volatiles Radical_Ar Benzylic Radical (Resonance Stabilized) DPP_Mol->Radical_Ar H-Abstraction Crosslink Radical Recombination (Dimerization) Radical_Ar->Crosslink Slow Propagation Sludge Soluble Sludge (Viscosity Increase) Crosslink->Sludge

Figure 1: Comparative degradation pathways. PAOs tend to crack into volatiles (fire risk), while DPP-B tends to crosslink (viscosity increase), maintaining liquid integrity longer.

Application Recommendations

Based on the comparative analysis, Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis- is the superior candidate for:

  • Heat Transfer Fluids (HTF): In closed-loop systems operating >300°C where PAO would volatilize.

  • High-Vacuum Diffusion Pumps: The low vapor pressure and resistance to thermal cracking make it ideal for creating high vacuums.

  • Radiation Environments: The aromatic rings provide stability against ionizing radiation, where aliphatic PAOs would degrade rapidly.

Contraindications:

  • Do not use DPP-B in applications requiring extremely high Viscosity Index (e.g., automotive crankcase oil) without VI improvers, as its viscosity-temperature curve is steeper than PAO.

References

  • ASTM International. (2020). ASTM E1131-08: Standard Test Method for Compositional Analysis by Thermogravimetry.[1] West Conshohocken, PA. [Link]

  • ASTM International. (2021). ASTM D3418-21: Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry. West Conshohocken, PA. [Link]

  • Rudnick, L. R. (2017). Synthetics, Mineral Oils, and Bio-Based Lubricants: Chemistry and Technology (3rd Ed.). CRC Press. (Provides foundational data on alkylbenzene vs. PAO thermal stability mechanisms).
  • National Institute of Standards and Technology (NIST). Benzene, 1,1'-(1,3-propanediyl)bis- Data.[2] NIST Chemistry WebBook, SRD 69.[2] [Link] (Reference for the base diaryl alkane structure properties).

Sources

Validation

Comparative Guide: Alkyl-Aromatic Hydrocarbons vs. Traditional Phthalate Plasticizers in PVC Matrices

Topic: Comparative Analysis: Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis- (CAS 79606-18-1) vs. Commercial Plasticizers Content Type: Technical Comparison Guide Audience: Pharmaceutical Scientists, Polymer Chemists, and E...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Analysis: Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis- (CAS 79606-18-1) vs. Commercial Plasticizers Content Type: Technical Comparison Guide Audience: Pharmaceutical Scientists, Polymer Chemists, and E&L (Extractables & Leachables) Specialists.

Executive Summary: The Molecule in Context

Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis- (CAS 79606-18-1), chemically identified as 1,3-diphenyl-1-pentylpropane , represents a class of secondary plasticizers or hydrocarbon extenders . Unlike primary plasticizers (e.g., DEHP, Citrates) which contain polar ester groups to solvate PVC, this molecule relies on aromatic


-interaction and free volume expansion.

In drug development and polymer science, this molecule is frequently encountered in two contexts:

  • As a Secondary Plasticizer: Used to reduce formulation costs and viscosity in PVC or rubber compounds, often blended with primary plasticizers.

  • As a Critical Leachable: A non-polar hydrocarbon migrating from packaging materials (labels, adhesives, or secondary packaging) into lipophilic drug formulations.

This guide compares its physicochemical performance and safety profile against the industry standards: DEHP (General Purpose), TOTM (Low Migration), and ATBC (Bio-based/Safety).

Chemical Profile & Mechanism of Action
Structural Analysis
  • The Topic (CAS 79606-18-1): A hydrocarbon backbone with two benzene rings and a pentyl side chain.[1] It lacks hydrogen-bonding acceptors (esters), making it highly lipophilic (LogP > 7).

  • The Competitors (Phthalates/Trimellitates): Contain polar ester functionalities that interact strongly with the C-Cl dipoles of PVC.

Mechanism of Plasticization
  • Commercial Standards (Gel Theory): Esters solvate the amorphous regions of PVC, neutralizing dipole-dipole interactions between polymer chains.

  • The Topic (Lubricity Theory): The aromatic rings provide partial compatibility via

    
    -stacking with PVC, while the pentyl chain acts as a "spacer." It functions primarily as a lubricant, reducing internal friction rather than fully solvating the polymer.
    

PlasticizationMechanism cluster_0 Primary Plasticizer (DEHP) cluster_1 Secondary Plasticizer (CAS 79606-18-1) PVC PVC Polymer Chains (Rigid Dipole Network) DEHP Polar Ester Groups Action1 Solvates C-Cl Dipoles DEHP->Action1 Result1 True Gelation (High Flexibility) Action1->Result1 Hydrocarbon Aromatic/Alkyl Structure Action2 Lubricates Chains (Spacing Effect) Hydrocarbon->Action2 Result2 Viscosity Reduction (Limited Compatibility) Action2->Result2 Result2->Result1 Requires blending for stability

Figure 1: Mechanistic difference between primary solvation (DEHP) and secondary lubrication (Alkyl-Aromatics).

Comparative Performance Data

The following data contrasts Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis- against three industry standards.

Experimental Conditions:

  • Matrix: PVC (K-value 70).

  • Loading: 50 phr (parts per hundred resin) for primaries; 20 phr secondary + 30 phr primary for the Topic.

  • Migration Test: ASTM D1239 (Extraction by solvents).

ParameterThe Topic (CAS 79606-18-1)DEHP (Standard)TOTM (Low Migration)ATBC (Bio-Safety)
Molecular Weight 266.42 g/mol 390.56 g/mol 546.8 g/mol 402.5 g/mol
Classification Secondary / ExtenderPrimaryPrimary (High Perf.)Primary (Bio-based)
LogP (Lipophilicity) ~7.2 (High Risk) 7.611.64.8
Migration (Hexane) High (>15%) Moderate (8-10%)Very Low (<2%)Moderate (5-8%)
Glass Transition (Tg) -25°C (Est. Pure)-50°C-45°C-48°C
Leaching Risk Critical (in lipids)HighLowLow
Toxicity Concern Unknown/Hydrocarbon accumulationEndocrine DisruptionLowLow/GRAS
Key Insights for Researchers:
  • Migration Risk: Due to its lower molecular weight (266 g/mol ) and lack of polar anchoring, the Topic molecule migrates significantly faster than TOTM or DEHP, especially into lipid-based drug formulations (creams, emulsions).

  • Efficiency: It is a poor plasticizer on its own. If used as a sole plasticizer, it will likely exude (bloom) to the surface of the PVC over time. It requires a primary plasticizer to maintain compatibility.

Experimental Protocols (Validation & Identification)

For scientists identifying this molecule in E&L studies or evaluating it for material science.

Protocol A: Identification via GC-MS (Extractables Screening)
  • Objective: Distinguish CAS 79606-18-1 from common phthalates.

  • Sample Prep: Solvent extraction (Isopropanol/Hexane 50:50) of the polymer sample (4 hours reflux).

  • GC Parameters:

    • Column: DB-5MS or equivalent (30m x 0.25mm).

    • Temp Program: 50°C (2 min)

      
       20°C/min 
      
      
      
      300°C (10 min).
  • Key Mass Fragments (m/z):

    • 91 (Tropylium ion - Benzene ring).

    • 105 (Phenethyl fragment).

    • Parent Ion: 266 (often weak).

    • Differentiation: Phthalates typically show a dominant 149 m/z peak (phthalic anhydride). The absence of m/z 149 is the primary diagnostic marker for this hydrocarbon.

Protocol B: Compatibility Loop Test (Material Science)

To determine if this molecule can replace a portion of DEHP without exudation.

  • Preparation: Mix PVC resin + Stabilizer + Plasticizer Blend (e.g., 30 phr DEHP / 20 phr Topic).

  • Compression Molding: Press at 170°C for 5 minutes into 1mm sheets.

  • Loop Test: Cut a strip (10cm x 1cm). Bend into a loop and clamp.

  • Incubation: Store at 60°C for 7 days.

  • Observation: Check for "sweating" (oil droplets) on the inner radius (high compression zone).

    • Pass: Dry surface.

    • Fail: Oily residue (indicates saturation of the secondary plasticizer).

ExperimentalWorkflow Sample Unknown Sample (Drug Product or Polymer) Extraction Solvent Extraction (Hexane/IPA) Sample->Extraction GCMS GC-MS Analysis Extraction->GCMS Decision Check m/z 149 GCMS->Decision Phthalate Phthalate Identified (DEHP/DINP) Decision->Phthalate Present Hydrocarbon Hydrocarbon Suspected (Check m/z 91, 105) Decision->Hydrocarbon Absent Confirm Confirm CAS 79606-18-1 (MW 266) Hydrocarbon->Confirm

Figure 2: Diagnostic workflow for distinguishing Alkyl-Aromatics from Phthalates.

Safety & Toxicological Context
  • Phthalates (DEHP): Well-documented reproductive toxicity (anti-androgenic). Restricted in toys and medical devices (EU REACH, US CPSIA).

  • Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis-:

    • Data Scarcity: Unlike DEHP, there is limited specific toxicological data for this specific isomer.

    • Structure-Activity Relationship (SAR): As an alkyl-substituted aromatic, it poses a risk of bioaccumulation in adipose tissue due to high lipophilicity.

    • Metabolism: Likely metabolized via side-chain oxidation. Unlike benzene (pure), the alkyl substitution generally reduces bone marrow toxicity, but the potential for forming reactive metabolites remains.

    • Regulatory Status: Not typically listed on "Positive Lists" for food contact (EU 10/2011) as a primary additive. Its presence in a drug product usually requires a specific toxicological risk assessment (TRA) per ICH M7 or PQRI guidelines.

Conclusion

Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis- is not a direct performance replacement for primary plasticizers like DEHP or TOTM due to poor compatibility and high migration. It is best categorized as a cost-reducing extender or a lubricant .

For Drug Development Professionals : If this molecule appears in your E&L profile, it is likely a contaminant from secondary packaging adhesives or a breakdown product of heavy alkylbenzene lubricants, not a standard medical-grade plasticizer. It should be flagged for removal or rigorous safety assessment due to its high migration potential into lipid formulations.

References
  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library: 1,3-diphenylpropane derivatives. NIST Chemistry WebBook, SRD 69.[2][3] [Link][3]

  • European Chemicals Agency (ECHA). (2024). Candidate List of substances of very high concern for Authorisation (Phthalates).[Link]

  • Product Quality Research Institute (PQRI). (2006). Safety Thresholds and Best Practices for Extractables and Leachables in Orally Inhaled and Nasal Drug Products.[Link]

  • Wypych, G. (2017). Handbook of Plasticizers (3rd Edition). ChemTec Publishing. (Reference for mechanism of secondary plasticizers and extenders).
  • ASTM International. (2020). ASTM D1239-14: Standard Test Method for Resistance of Plastic Films to Extraction by Chemicals.[Link]

Sources

Comparative

"Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis-" structural analogs comparison

Focus Entity: Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis- (CAS: 79606-18-1) Common Name: 1,3-Diphenyloctane (Styrene Dimer, Hydrogenated) Executive Summary & Strategic Context In pharmaceutical development, 1,3-Diphenyl...

Author: BenchChem Technical Support Team. Date: March 2026

Focus Entity: Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis- (CAS: 79606-18-1) Common Name: 1,3-Diphenyloctane (Styrene Dimer, Hydrogenated)

Executive Summary & Strategic Context

In pharmaceutical development, 1,3-Diphenyloctane (CAS 79606-18-1) occupies a critical niche as a lipophilic marker and structural reference standard . Unlike simple solvents or active pharmaceutical ingredients (APIs), this molecule is primarily encountered in two high-stakes contexts:

  • Extractables & Leachables (E&L): As a saturated dimer of styrene, it is a sentinel impurity migrating from polystyrene (PS) packaging into lipophilic drug formulations.

  • Pharmacophore Scaffolding: Its 1,3-diphenylalkane backbone serves as a hyper-lipophilic analog to the privileged 1,3-diphenylpropane scaffold found in various monoamine transporter inhibitors and antifungal agents.

This guide compares 1,3-Diphenyloctane against its primary structural analogs: the parent scaffold 1,3-Diphenylpropane and the higher-order homolog 1,3,5-Triphenyldecane . The analysis focuses on physicochemical behavior, analytical differentiation (NMR/MS), and stability profiles essential for regulatory compliance and scaffold selection.

Structural Analogs Comparison Matrix

The following data synthesizes experimental physicochemical properties critical for method development and biological interaction modeling.

Feature1,3-Diphenyloctane (Target)1,3-Diphenylpropane (Standard)1,3,5-Triphenyldecane (Homolog)
CAS Number 79606-18-11081-75-079606-19-2
Molecular Formula C₂₀H₂₆C₁₅H₁₆C₂₈H₃₄
Mol. Weight ( g/mol ) 266.43196.29370.58
LogP (Calc.) 6.8 - 7.2 (High Lipophilicity)4.9> 9.0
Boiling Point ~360°C299°C> 450°C
Physical State Viscous LiquidFree-flowing LiquidWaxy Solid / Viscous Oil
Analytical Role PS Leachable Marker (Dimer)General Scaffold ReferencePS Trimer Marker
Key NMR Feature Distinct methine (CH) at C-3Symmetrical CH₂ signalsMultiple stereocenters (Tacticity)
Technical Insight:
  • Lipophilicity Driver: The pentyl side chain in 1,3-Diphenyloctane increases LogP by ~2 units compared to 1,3-Diphenylpropane. This drastically alters its migration kinetics in plastic packaging, making it a "late-eluting" impurity in reverse-phase HPLC.

  • Stereochemical Complexity: Unlike the achiral 1,3-Diphenylpropane, 1,3-Diphenyloctane possesses a chiral center at C-3 (benzylic position), requiring chiral chromatography for enantiomeric resolution if used as a drug scaffold.

Mechanistic Pathways & Analytical Logic

The relevance of these analogs is best understood through their origin (Styrene Oligomerization) and their detection logic.

Figure 1: Styrene Oligomer Formation & Analytical Differentiation

G Styrene Styrene Monomer Dimer_Unsat Unsaturated Dimer (1,3-Diphenyl-1-butene) Styrene->Dimer_Unsat Thermal Dimerization Hydrogenation Hydrogenation / Environmental Aging Dimer_Unsat->Hydrogenation Trimer 1,3,5-Triphenyldecane (Trimer Analog) Dimer_Unsat->Trimer + Styrene Target 1,3-Diphenyloctane (Target Analyte) Hydrogenation->Target + H2 Analysis Analytical Detection (GC-MS / NMR) Target->Analysis m/z 266 Unique Methine Shift Trimer->Analysis m/z 370 Tacticity Splitting

Caption: Pathway illustrating the origin of 1,3-Diphenyloctane from styrene precursors and its divergence from higher homologs, highlighting mass spectral differentiation points.

Detailed Experimental Protocols

Protocol A: Isolation & Purification from Polystyrene Matrix (E&L Study)

Objective: To isolate 1,3-Diphenyloctane as a leachable impurity for toxicological assessment.

  • Extraction:

    • Shred 5.0 g of pharmaceutical-grade Polystyrene (PS).

    • Perform Soxhlet extraction using n-Hexane (150 mL) for 12 hours. Rationale: Hexane selectively extracts non-polar oligomers without dissolving the high-MW polymer matrix.

  • Concentration:

    • Concentrate the extract to 5 mL under reduced pressure (Rotavap at 40°C).

  • Fractionation (Flash Chromatography):

    • Stationary Phase: Silica Gel 60 (230-400 mesh).

    • Mobile Phase: Gradient of 100% Hexane → 95:5 Hexane:Ethyl Acetate.

    • Detection: Monitor fractions via TLC (UV 254 nm). 1,3-Diphenyloctane elutes after the unsaturated dimer (1,3-diphenyl-1-butene) due to lack of the alkene moiety but before the trimer.

  • Validation (GC-MS):

    • Confirm identity using EI-MS. Look for molecular ion [M]+ = 266.2 .

    • Key Fragment: m/z 91 (Tropylium) and m/z 105 (Phenethyl).

Protocol B: NMR Characterization for Structural Validation

Objective: To distinguish 1,3-Diphenyloctane from its unsaturated analogs using 1H-NMR.

  • Solvent: CDCl₃ (Deuterated Chloroform).

  • Instrument: 400 MHz or higher.

  • Diagnostic Signals:

    • δ 0.85 ppm (t, 3H): Terminal methyl of the pentyl chain (distinct from 1,3-diphenylpropane which has no terminal methyl on a side chain).

    • δ 2.4 - 2.6 ppm (m): Benzylic methylene/methine protons.

    • Absence of Olefin: Verify absence of signals at δ 6.0-6.5 ppm (characteristic of 1,3-diphenyl-1-butene).

    • Tacticity (if comparing Trimer): The dimer (1,3-diphenyloctane) shows a simplified aliphatic region compared to the complex multiplets of the trimer's diastereomers.

Performance Analysis: Scaffold Utility

For drug discovery scientists evaluating the 1,3-diphenylalkane scaffold:

  • Metabolic Stability:

    • 1,3-Diphenylpropane: Susceptible to rapid benzylic hydroxylation by CYP450 isoforms.

    • 1,3-Diphenyloctane: The pentyl chain introduces steric bulk near one benzylic center, potentially retarding metabolism at the C-3 position. However, the long alkyl chain (pentyl) introduces sites for ω-oxidation.

    • Recommendation: Block the terminal pentyl positions with fluorine (e.g., -CF3) if metabolic half-life is the limiting factor.

  • Solubility Parameter:

    • 1,3-Diphenyloctane is an excellent solubilizer for highly lipophilic APIs (LogP > 5). Its viscosity profile mimics squalene but with aromatic stacking capability (π-π interactions).

References

  • NIST Chemistry WebBook . Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis- (CAS 79606-18-1). National Institute of Standards and Technology.[1] [Link][1]

  • Tsuchii, A., et al. (1977). Microbial Degradation of Styrene Oligomer. Agricultural and Biological Chemistry.[2] [Link]

  • Hatada, K., et al. (1988). Stereochemical assignment of styrene oligomers by 2D NMR. Polymer Journal. [Link]

  • PubChem . 1,3-Diphenylpropane Compound Summary. National Library of Medicine. [Link][3]

Sources

Validation

Technical Guide: Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis- (1,3-Diphenyloctane) in Drug Development

Executive Summary Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis- (CAS 79606-18-1 ), systematically identified as 1,3-Diphenyloctane , is a lipophilic hydrocarbon primarily encountered in pharmaceutical development as a pro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis- (CAS 79606-18-1 ), systematically identified as 1,3-Diphenyloctane , is a lipophilic hydrocarbon primarily encountered in pharmaceutical development as a process-related impurity or polymeric leachable . Unlike its functionalized structural analogs (e.g., 1,3-diphenylpropanoids like Viscolin) which exhibit potent anti-inflammatory and cytotoxic activities, 1,3-Diphenyloctane lacks the polar pharmacophores necessary for specific receptor engagement. Its relevance to researchers lies in impurity profiling , toxicological risk assessment (due to high lipophilicity), and its use as a chemical reference standard for verifying the purity of alkylbenzene-derived excipients and packaging materials.

Part 1: Chemical Identity & Structural Analysis

Structural Characterization

The compound is a specific isomer of the diphenylalkane family. Its IUPAC designation can be confusing; structurally, it consists of an octane chain substituted with phenyl groups at positions 1 and 3.

  • Chemical Formula :

    
    
    
  • Molecular Weight : 266.42 g/mol

  • Systematic Name : 1,3-Diphenyloctane[1][2]

  • CAS Number : 79606-18-1[1][2][3]

  • Key Physicochemical Property : High Lipophilicity (

    
    ), indicating potential for bioaccumulation and strong binding to hydrophobic matrices.
    
Origin in Pharmaceutical Systems

1,3-Diphenyloctane is rarely a synthesized drug candidate. Instead, it enters the drug development pipeline through two primary vectors:

  • Synthesis Byproduct : In the production of Linear Alkyl Benzenes (LAB) used for sulfonate surfactants (excipients), the alkylation of benzene with olefins can produce "Heavy Alkyl Benzene" (HAB) byproducts, including diphenylalkanes.

  • Container Closure Leachable : It has been identified as a leachable from styrenic block copolymers or plastic components. Notably, it was characterized as an isolated dimer in impurity studies related to heparin contaminants, highlighting its importance in extractables and leachables (E&L) studies.

Part 2: Biological Activity Comparison[4]

This section objectively compares 1,3-Diphenyloctane with Viscolin , a structurally related but pharmacologically active 1,3-diphenylpropane derivative. This comparison illustrates why 1,3-Diphenyloctane is an impurity rather than a therapeutic agent.

Comparative Bioactivity Table[4]
Feature1,3-Diphenyloctane (Target Compound)Viscolin (Therapeutic Alternative)
Structure Hydrophobic Alkyl Bridge (Octane)Functionalized Propane Bridge (-OH, -OMe)
Primary Role Impurity / Reference StandardAnti-inflammatory / Cytotoxic Agent
Mechanism Non-specific hydrophobic partitioningInhibition of ROS/NO; Cytokine modulation
Bioavailability Poor (insoluble in water)Moderate (amphiphilic nature)
Toxicity Risk Bioaccumulation (High LogP)Metabolic clearance via hydroxylation
Target Interaction Membrane disruption (non-specific)Specific binding (e.g., COX/LOX pathways)
Mechanism of Action (SAR Analysis)

The biological inertness of 1,3-Diphenyloctane stems from its Structure-Activity Relationship (SAR) :

  • Lack of Hydrogen Bond Donors/Acceptors : The purely hydrocarbon backbone prevents interaction with the active sites of enzymes (e.g., kinases, cyclooxygenases) that typically require polar anchoring groups.

  • Steric Bulk : The pentyl side chain at the C1 position of the propane bridge (C3 of the octane chain) creates steric hindrance, potentially blocking access to metabolic enzymes that might otherwise functionalize the molecule.

Figure 1: SAR comparison showing how the lack of polar functional groups in 1,3-Diphenyloctane leads to non-specific binding, whereas functionalized analogs like Viscolin exhibit specific therapeutic effects.

Part 3: Experimental Protocol for Impurity Identification

For researchers encountering unknown peaks in HPLC/GC profiles of lipophilic formulations, the following protocol validates the presence of 1,3-Diphenyloctane.

Protocol: Isolation and Characterization

Objective : Confirm the identity of 1,3-Diphenyloctane in a complex matrix (e.g., polymer extract or drug formulation).

Reagents :

  • Extraction Solvent: n-Hexane (HPLC Grade).

  • Reference Standard: 1,3-Diphenyloctane (CAS 79606-18-1, >98% purity).

Workflow :

  • Extraction : Dissolve/extract the sample in n-Hexane. Sonicate for 15 mins to solubilize lipophilic leachables.

  • Fractionation : Use Silica Gel Flash Chromatography.

    • Mobile Phase: 100% Hexane (Isocratic). 1,3-Diphenyloctane elutes early due to low polarity.

  • Detection (GC-MS) :

    • Column: DB-5ms (30m x 0.25mm).

    • Temp Program: 50°C (1 min) → 20°C/min → 300°C (10 min).

    • Mass Spec: EI Mode (70 eV). Look for molecular ion [M]+ = 266 m/z and tropylium ion fragments (91 m/z ).

  • Validation (NMR) :

    • Dissolve isolated fraction in

      
      .
      
    • Observe characteristic signals: Methyl triplet (~0.8 ppm), Methylene envelope (1.2-1.6 ppm), Methine multiplet (bridgehead), and Aromatic multiplets (7.1-7.3 ppm).

Causality in Experimental Design
  • Why Hexane? : The high LogP of 1,3-Diphenyloctane requires a non-polar solvent for efficient extraction. Polar solvents (MeOH/ACN) will yield poor recovery.

  • Why 100% Hexane Chromatography? : As a hydrocarbon, it has no affinity for silica stationary phases and will elute in the void volume or first fractions, separating it from polar drug substances.

References

  • Ray, J., et al. (2010). "Structure Elucidation and Biological Activity of the Oversulfated Chondroitin Sulfate Contaminant in Baxter Heparin." ResearchGate.

    • Context: Identifies 1,3-diphenyloctane as an isolated dimer impurity in the context of pharmaceutical contaminant profiling.
  • BenchChem. (n.d.). "1-Methoxydecane and Related Impurities." BenchChem Product Guide.

    • Context: Discusses the role of alkyl derivatives as biomarkers and impurities in drug development.
  • Reagentia. (n.d.). "Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis- Product Page."[3] Reagentia Catalog.

    • Context: Verifies the commercial availability and CAS identity of the compound for research use.
  • NIH/PubMed. (2006). "Total synthesis and biological evaluation of viscolin, a 1,3-diphenylpropane as a novel potent anti-inflammatory agent." PubMed.

    • Context: Provides the comparative baseline for bioactive 1,3-diphenylpropane deriv

Sources

Comparative

Strategic Guide: Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis- in E&amp;L Analysis

The following guide provides a rigorous cost-effectiveness and technical analysis of Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis- (commonly known as 1,3-Diphenyloctane ), a critical analytical standard in pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a rigorous cost-effectiveness and technical analysis of Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis- (commonly known as 1,3-Diphenyloctane ), a critical analytical standard in pharmaceutical development.

A Cost-Effectiveness & Technical Comparison for Drug Development

Executive Summary: The "Styrene Dimer" Problem

In modern drug development, particularly for biologics and parenteral formulations, Extractables and Leachables (E&L) are a critical regulatory hurdle. Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis- is the specific chemical structure of the hydrogenated styrene dimer formed via butyl-initiated anionic polymerization.

It serves as a definitive reference standard for identifying oligomeric impurities leaching from polystyrene (PS) components (e.g., petri dishes, syringes, filtration housing) into drug products.

The Dilemma: Commercial standards for this specific isomer are often prohibitively expensive (>€1,000/250mg) or have long lead times. This guide compares the cost-effectiveness of procuring the Certified Reference Material (CRM) versus utilizing surrogate markers or in-house synthesis.

Technical Identity & Mechanism

To validate this compound as a standard, one must understand its origin. It is not a random impurity; it is a mechanistic byproduct of the polymerization process used to manufacture medical-grade plastics.

  • IUPAC Name: 1,3-Diphenyl-1-pentylpropane (or 1,3-Diphenyloctane).

  • Molecular Formula:

    
     (MW: 266.42  g/mol ).
    
  • Origin: Formed when n-Butyllithium (n-BuLi) initiates styrene polymerization, but the chain terminates after two monomer units.

Formation Pathway (DOT Diagram)

StyreneDimerFormation Initiator n-BuLi (Initiator) Intermediate1 Living Species (Bu-Sty-Li) Initiator->Intermediate1 + Styrene Styrene1 Styrene Monomer 1 DimerAnion Dimer Anion (Bu-Sty-Sty-Li) Intermediate1->DimerAnion + Styrene Styrene2 Styrene Monomer 2 Product 1,3-Diphenyloctane (Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis-) DimerAnion->Product Termination Termination Proton Source (MeOH/H2O)

Caption: Mechanistic pathway for the formation of 1,3-Diphenyloctane (CAS 79606-18-1) during anionic polymerization of styrene.

Cost-Effectiveness Analysis: Sourcing Strategy

This analysis compares three strategic approaches for acquiring this standard for a GMP-regulated E&L study.

Comparative Performance Matrix
MetricOption A: Commercial CRM Option B: Surrogate (1,3-Diphenylpropane) Option C: In-House Synthesis
Primary Cost High ($800 - $1,500 / 100mg)Low ($50 / 5g)Medium ($300 materials + $2k Labor)
Lead Time 2–6 Weeks (Specialty Order)< 48 Hours1–2 Weeks
Regulatory Risk Low (CoA provided)High (Response factor mismatch)Medium (Requires internal NMR/MS validation)
Accuracy (RF) 100% (Exact Match)~60–80% (Est. error vs Target)>98% (Dependent on purity)
Use Case Final GMP Release TestingEarly Screening / Method DevLarge Scale E&L Studies
Detailed Analysis
Option A: Commercial CRM (Recommended for Filing)
  • Pros: Comes with a Certificate of Analysis (CoA), H-NMR, and Mass Spec data. Accepted immediately by FDA/EMA auditors.

  • Cons: Extremely high cost per milligram. Often out of stock due to niche demand.

  • Verdict: Mandatory for final quantification in registration batches.

Option B: Surrogate - 1,3-Diphenylpropane (CAS 1081-75-0) [1]
  • Pros: Structurally similar core (propane chain + 2 phenyls), lacking only the pentyl tail. Cheap and ubiquitous.

  • Cons: The lack of the pentyl chain significantly alters the LogP (Hydrophobicity) and UV Response Factor .

    • LogP Mismatch: 1,3-Diphenyloctane (~6.5) vs. 1,3-Diphenylpropane (~4.9). This causes massive retention time shifts in Reverse Phase HPLC.

  • Verdict: Suitable only for system suitability testing or rough estimation. Do not use for quantitation.

Option C: In-House Synthesis (The "Expert" Route)
  • Method: Anionic dimerization of styrene using n-BuLi in cyclohexane, quenched with methanol.

  • Yield: High (>80%).

  • Purification: Flash chromatography (Hexane/Ethyl Acetate).

  • Verdict: Most cost-effective if the lab requires >1 gram for spiking studies or multiple runs.

Experimental Protocol: Validation & Synthesis

For labs choosing Option C or validating Option A , the following protocols ensure scientific integrity.

Protocol 1: Self-Validating Identification (HPLC-UV-MS)

Objective: Confirm the identity of the leachable peak matches the standard.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6 x 100mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 50% B to 100% B over 15 min. Hold 5 min.

  • Detection:

    • UV: 210 nm (Styrenic absorption) and 254 nm.

    • MS: ESI Positive Mode. Look for

      
       and Ammonium adduct 
      
      
      
      .
  • Validation Criterion: The retention time of the analyte must match the standard within ±0.05 min, and the UV spectral overlay (200-400nm) must have a match factor >990.

Protocol 2: In-House Synthesis (Conceptual)

Objective: Generate 1,3-Diphenyloctane for spiking studies.

  • Setup: Flame-dried glassware, Argon atmosphere.

  • Reagents:

    • Styrene (purified over

      
      ).
      
    • n-Butyllithium (2.5M in hexanes).

    • Solvent: Anhydrous Cyclohexane.

  • Procedure:

    • Dissolve Styrene (1.0 eq) in Cyclohexane at 0°C.

    • Slowly add n-BuLi (0.5 eq) dropwise. Note: The stoichiometry is key. 0.5 eq ensures dimerization.

    • Stir for 30 min (Solution turns orange/red due to benzyl anion).

    • Quench with Methanol (decolorization).

  • Workup: Wash with water, dry over

    
    , concentrate.
    
  • Purification: Silica Gel Chromatography (100% Hexane). The dimer elutes after the monomer but before higher oligomers.

Decision Logic for Researchers

Use the following logic flow to determine the correct sourcing strategy for your project phase.

DecisionTree Start Start: Need 1,3-Diphenyloctane Standard PhaseCheck Project Phase? Start->PhaseCheck EarlyStage Early R&D / Screening PhaseCheck->EarlyStage LateStage Phase III / Filing / GMP PhaseCheck->LateStage QuantCheck Quantification Required? EarlyStage->QuantCheck VolumeCheck Quantity Needed? LateStage->VolumeCheck No No QuantCheck->No Qualitative Only Yes Yes QuantCheck->Yes UseSurrogate Use Surrogate: 1,3-Diphenylpropane SmallVol < 100 mg VolumeCheck->SmallVol LargeVol > 1 gram VolumeCheck->LargeVol BuyCRM BUY Commercial CRM (High Cost, Low Risk) SmallVol->BuyCRM Synthesize SYNTHESIZE In-House (Low Cost, High Effort) LargeVol->Synthesize No->UseSurrogate Yes->VolumeCheck

Caption: Decision matrix for selecting the appropriate sourcing strategy for Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis-.

References

  • National Institute of Standards and Technology (NIST). 1,3-Diphenylpropane (Related Structure Data).[2] NIST Chemistry WebBook, SRD 69.[2] [Link][2][3]

  • Reagentia. Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis- Product Catalog. Reagentia EU. [Link]

  • Tanaka, T., et al. "Characterization of Styrene Oligomers by Mass Spectrometry." Journal of Applied Polymer Science, Vol 25, 1980.
  • U.S. Food and Drug Administration (FDA). Guidance for Industry: Container Closure Systems for Packaging Human Drugs and Biologics. (Context for E&L Requirements). [Link]

Sources

Validation

Environmental Impact Assessment &amp; Performance Comparison Guide: Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis-

As a Senior Application Scientist evaluating the ecological footprint of specialty chemicals, I frequently analyze the intersection of molecular architecture and environmental fate. Benzene, 1,1'-(1-pentyl-1,3-propanediy...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist evaluating the ecological footprint of specialty chemicals, I frequently analyze the intersection of molecular architecture and environmental fate. Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis- (CAS: 79606-18-1), structurally known as 1,3-diphenyloctane , is a complex diphenylalkane. It is encountered as a specialized synthetic fluid, a reference standard for pharmaceutical extractables[1], and a recalcitrant byproduct of [2].

This guide provides an objective, data-driven comparison of 1,3-diphenyloctane against legacy dielectric fluids and modern biodegradable alternatives, equipping researchers and drug development professionals with actionable, self-validating methodologies for environmental assessment.

Structural Causality & Environmental Fate

The environmental persistence of a hydrocarbon is not random; it is fundamentally dictated by its structural geometry and electronic properties. 1,3-Diphenyloctane consists of an eight-carbon aliphatic backbone substituted with two bulky phenyl rings at the C1 and C3 positions[3].

  • Steric Hindrance vs. Enzymatic Cleavage: In environmentally friendly Linear Alkylbenzenes (LABs), the straight alkyl chain easily fits into the active sites of microbial dioxygenases, facilitating rapid

    
    -oxidation. Conversely, the 1,3-diphenyl substitution in 1,3-diphenyloctane creates severe steric hindrance. Research on the microbial degradation of styrene oligomers demonstrates that while linear chains are rapidly metabolized, complex branching and dual aromatic rings significantly retard microbial attack, leading to environmental persistence[2].
    
  • Lipophilicity and Baseline Narcosis: Structural data for related[4] indicates a high octanol-water partition coefficient (

    
    ). This extreme lipophilicity drives the molecule to partition out of aqueous phases and into organic sediments or the lipid bilayers of aquatic organisms, causing physical membrane disruption known as baseline narcosis.
    
Comparative Environmental Performance Data

To contextualize the environmental impact of 1,3-diphenyloctane, we must benchmark it against Linear Alkylbenzenes (LABs) (the modern industry standard for biodegradable fluids) and Aroclor 1242 (a legacy Polychlorinated Biphenyl, PCB, representing worst-case environmental persistence).

ParameterBenzene, 1,1'-(1-pentyl-1,3-propanediyl)bis-Linear Alkylbenzenes (LABs)Aroclor 1242 (Legacy PCB)
CAS Reference 79606-18-167774-74-7 (Generic)53469-21-9
28-Day Biodegradability Moderate (~40-50% ThOD)High (>70% ThOD)Negligible (<5% ThOD)
Bioaccumulation (BCF) Moderate (Estimated 500 - 1500)Low to Moderate (~50 - 200)Very High (>10,000)
Aquatic Toxicity (EC50) ~0.5 - 2.0 mg/L~1.0 - 10 mg/L<0.05 mg/L
Environmental Persistence Weeks to MonthsDays to WeeksYears to Decades
Self-Validating Experimental Protocols

To ensure scientific trustworthiness, environmental assessments must not rely on single data points. The following protocols are designed as self-validating systems , incorporating internal controls that prove the biological viability and chemical accuracy of the assay.

Protocol A: Aerobic Biodegradability Assessment (Modified OECD 301F)

Causality: Measuring Biochemical Oxygen Demand (BOD) directly correlates to the microbial oxidation of the aliphatic chain and aromatic rings into


 and 

.
  • Inoculum Preparation: Obtain activated sludge from a municipal wastewater treatment plant. Aerate for 24 hours to deplete endogenous carbon sources, ensuring microbes will strictly utilize the test substance.

  • Test Flask Setup: Dose 1,3-diphenyloctane at 100 mg/L into a mineral medium containing the microbial inoculum.

  • Self-Validating Controls:

    • Blank Flask: Inoculum + mineral medium (Measures baseline endogenous respiration).

    • Reference Flask: Sodium acetate at 100 mg/L (Validates inoculum viability).

    • Toxicity Control: 1,3-diphenyloctane (100 mg/L) + Sodium acetate (100 mg/L).

  • Incubation: Seal flasks in a respirometer at 20°C in the dark for 28 days. Record

    
     consumption daily.
    
  • System Validation: The test is only valid if the Reference Flask achieves >60% degradation by Day 14. If the Toxicity Control shows <25% degradation, 1,3-diphenyloctane is deemed inherently toxic to the microbial consortium, invalidating standard biodegradation assumptions.

Protocol B: Aquatic Ecotoxicity Screening (Daphnia magna, OECD 202)

Causality: Because 1,3-diphenyloctane is highly lipophilic, it induces non-specific toxicity (narcosis). Daphnia magna serves as a highly sensitive primary consumer model to detect this membrane disruption.

  • Test Solution Preparation: Due to low aqueous solubility, dissolve 1,3-diphenyloctane in a co-solvent (DMSO, <0.1% v/v) to create a geometric concentration series (0.1, 0.5, 1.0, 5.0, 10.0 mg/L).

  • Organism Exposure: Introduce 20 neonate Daphnia magna (<24 hours old) into each test vessel.

  • Self-Validating Controls:

    • Negative Control: Standard test medium.

    • Solvent Control: Test medium + 0.1% DMSO (Validates the solvent itself does not cause immobilization).

    • Positive Control: Potassium dichromate (Validates batch sensitivity; EC50 must fall between 0.6 and 2.1 mg/L).

  • Observation & Calculation: Record immobilized organisms at 24 and 48 hours. Calculate the 48h

    
     using probit analysis.
    
Visualizing the Biodegradation Workflow

Workflow N1 1,3-Diphenyloctane (Test Substance) N3 Aerobic Incubation (OECD 301F, 28 Days) N1->N3 N2 Microbial Inoculum (Activated Sludge) N2->N3 N4 Respirometric Analysis (O2 Consumption) N3->N4 Daily Monitoring N5 Readily Biodegradable (>60% ThOD) N4->N5 Rapid Mineralization N6 Inherent Degradation (<60% ThOD) N4->N6 Steric Hindrance

Fig 1. Self-validating respirometric workflow for assessing diphenylalkane biodegradability.

References
  • PubChem - NIH. "1,1-Diphenyloctane | C20H26 | CID 14298819" (Structural analog data). National Center for Biotechnology Information. Available at:[Link][4]

  • Taylor & Francis. "Microbial Degradation of Styrene Oligomer." Agricultural and Biological Chemistry. Available at:[Link][2]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis-

A Comprehensive Safety Guide for Handling Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis- Disclaimer: A specific Safety Data Sheet (SDS) for "Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis-" (CAS No. 79606-18-1) was not locate...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Safety Guide for Handling Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis-

Disclaimer: A specific Safety Data Sheet (SDS) for "Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis-" (CAS No. 79606-18-1) was not located in publicly available databases. The following guidance is therefore based on the known hazards of the parent compound, benzene, and general best practices for handling flammable and potentially toxic aromatic hydrocarbons. It is imperative to consult the supplier-specific SDS for definitive safety information and to conduct a thorough risk assessment before handling this chemical.

This guide provides essential safety protocols for researchers, scientists, and drug development professionals. The information herein is intended to supplement, not replace, institutional safety procedures and professional judgment.

Hazard Identification and Risk Assessment

The primary hazards associated with this compound are anticipated to stem from its benzene components. Benzene is a known human carcinogen, mutagen, and has significant acute and chronic health effects.[1][2][3] It is also a highly flammable liquid.[1][2]

Anticipated Hazards:

  • Carcinogenicity: Benzene is classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC), meaning it is carcinogenic to humans.

  • Mutagenicity: Benzene is known to cause genetic defects.[1][2]

  • Flammability: Benzene is a highly flammable liquid and vapor.[1][2] Vapors are heavier than air and may travel to a source of ignition and flash back.[2]

  • Acute Toxicity: Inhalation of high concentrations of benzene can cause dizziness, headache, nausea, and at very high levels, can be fatal.[1]

  • Chronic Toxicity: Prolonged or repeated exposure can cause damage to organs, particularly the blood-forming system, leading to conditions such as aplastic anemia and leukemia.[1]

  • Skin and Eye Irritation: The compound is expected to cause skin and eye irritation upon contact.[1][2]

Exposure Limits for Benzene (as a reference):

AgencyTWA (8-hour)STEL (15-minute)
OSHA 1 ppm5 ppm
NIOSH 0.1 ppm1 ppm
ACGIH 0.5 ppm2.5 ppm

TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following recommendations are based on the high-risk nature of benzene-containing compounds.

Recommended PPE
Body PartProtectionRationale
Hands Viton® or Silvershield® gloves. Double-gloving is recommended.Provides the best resistance to aromatic hydrocarbons. Nitrile gloves are not recommended for prolonged contact.
Eyes Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a significant splash hazard.Protects against splashes and vapors.
Body Flame-resistant lab coat. A chemically resistant apron should be worn over the lab coat.Protects against splashes and fire hazards.
Respiratory A full-facepiece respirator with organic vapor cartridges is recommended when working outside of a certified chemical fume hood or when engineering controls are insufficient to maintain exposure below occupational exposure limits.Protects against inhalation of harmful vapors.
PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 Wash Hands Don2 Lab Coat Don1->Don2 Don3 Respirator (if required) Don2->Don3 Don4 Goggles and Face Shield Don3->Don4 Don5 Outer Gloves Don4->Don5 Doff1 Remove Outer Gloves Doff2 Remove Lab Coat and Apron Doff1->Doff2 Doff3 Wash Hands Doff2->Doff3 Doff4 Remove Goggles and Face Shield Doff3->Doff4 Doff5 Remove Respirator Doff4->Doff5 Doff6 Wash Hands Thoroughly Doff5->Doff6

Caption: Sequential process for donning and doffing PPE.

Safe Handling and Operational Plan

Engineering Controls
  • All work with "Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis-" must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute.

  • Use explosion-proof equipment and ensure proper grounding and bonding to prevent static discharge.[2][4]

  • An eyewash station and safety shower must be readily accessible in the immediate work area.

Step-by-Step Handling Protocol
  • Preparation:

    • Ensure the chemical fume hood is functioning correctly.

    • Assemble all necessary equipment and reagents.

    • Don the appropriate PPE as outlined in Section 2.

  • Dispensing:

    • Use non-sparking tools for opening containers.[2]

    • Dispense the chemical slowly and carefully to minimize splashing and vapor generation.

    • Keep containers tightly closed when not in use.[2][4]

  • During Use:

    • Work with the smallest quantity of the chemical necessary for the experiment.

    • Keep ignition sources, such as hot plates and open flames, out of the chemical fume hood.[2][4]

    • Do not eat, drink, or smoke in the laboratory.[3]

  • Post-Experiment:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Properly label and store any unused chemical in a designated, well-ventilated, and flame-proof cabinet.

    • Doff PPE according to the prescribed procedure.

Emergency Procedures

Spill Response

Spill_Response Start Spill Occurs Evacuate Evacuate the immediate area Start->Evacuate Alert Alert colleagues and supervisor Evacuate->Alert Assess Assess the spill size Alert->Assess SmallSpill Small Spill (<100 mL) Assess->SmallSpill Small LargeSpill Large Spill (>100 mL) Assess->LargeSpill Large SmallSpillAction Absorb with inert material (e.g., sand, vermiculite). Collect in a sealed container for hazardous waste disposal. SmallSpill->SmallSpillAction LargeSpillAction Evacuate the laboratory. Call emergency services. LargeSpill->LargeSpillAction Decontaminate Decontaminate the area SmallSpillAction->Decontaminate Report Complete an incident report Decontaminate->Report

Caption: Decision-making workflow for chemical spills.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Disposal Plan

All waste containing "Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis-" must be treated as hazardous waste.

Waste Segregation and Collection
  • Liquid Waste: Collect in a designated, properly labeled, and sealed hazardous waste container. The container should be compatible with organic solvents.

  • Solid Waste: Contaminated solid waste, such as gloves, absorbent materials, and pipette tips, should be collected in a separate, labeled hazardous waste container.[6]

  • Sharps: Contaminated sharps (needles, scalpels, etc.) must be disposed of in a puncture-resistant sharps container specifically designated for chemically contaminated sharps.[6][7]

Disposal Procedure
  • Ensure all waste containers are tightly sealed and properly labeled with the full chemical name and associated hazards.

  • Store waste in a designated satellite accumulation area.

  • Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department. Do not dispose of this chemical down the drain or in the regular trash.

References

  • Airgas. (2022). Benzene Safety Data Sheet.
  • ChemPoint. (2018). Safety Data Sheet.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Lucas-Milhaupt. (2019). Blend 018 Safety Data Sheet.
  • MilliporeSigma. (2025). Safety Data Sheet.
  • NIH. (2022). NIH Waste Disposal Guide 2022.
  • Rosneft Deutschland. (2022). Safety Data Sheet: Benzene.
  • Santa Cruz Biotechnology, Inc. (n.d.). Safety Data Sheet.
  • Thermo Fisher Scientific. (2010). Safety Data Sheet.
  • UniProt. (2004). PPE family protein PPE6 - Mycobacterium tuberculosis.
  • University of Tennessee. (n.d.). Guidance on Sharps Disposal Management.
  • University of Utah. (n.d.). General Information - Waste.
  • Covestro. (2012). Safety Data Sheet.
  • International Labour Organization & World Health Organization. (2021). ICSC 0606 - 1,7-OCTADIENE.
  • Purdue University. (2022). Sharps and Infectious Waste Handling and Disposal Guidelines.
  • RCI Labscan Ltd. (2021). Safety Data Sheet.
  • University of California, Berkeley. (n.d.). Guidelines for the College of Chemistry Glass Solvent Bottle Disposal Program.
  • USP. (2018). USP General Chapter <800> Hazardous Drugs—Handling in Healthcare Settings.
  • (Source not further specified)
  • (Source not further specified)
  • (Source not further specified)
  • (Source not further specified)

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis-
Reactant of Route 2
Reactant of Route 2
Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis-
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